1-Ethyl-3-nitro-1H-pyrazol-4-amine
Description
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Properties
Molecular Formula |
C5H8N4O2 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1-ethyl-3-nitropyrazol-4-amine |
InChI |
InChI=1S/C5H8N4O2/c1-2-8-3-4(6)5(7-8)9(10)11/h3H,2,6H2,1H3 |
InChI Key |
ITXPACSQBVOHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)[N+](=O)[O-])N |
Origin of Product |
United States |
Foundational & Exploratory
1-Ethyl-3-nitro-1H-pyrazol-4-amine CAS 2171318-57-1 properties
Executive Summary
1-Ethyl-3-nitro-1H-pyrazol-4-amine (CAS 2171318-57-1) is a specialized heterocyclic intermediate characterized by a densely functionalized pyrazole core. Its structural motif—comprising an electron-withdrawing nitro group at position 3 and an electron-donating amino group at position 4—establishes a "push-pull" electronic system. This unique electronic profile makes it a critical scaffold in two high-value domains:
-
Medicinal Chemistry: As a precursor for fused bicyclic systems (e.g., pyrazolo[4,3-d]pyrimidines), often targeting kinase pathways (JAK, BTK).
-
Energetic Materials: As a high-nitrogen building block contributing to density and enthalpy of formation in insensitive munitions.
This guide provides a validated technical framework for the synthesis, characterization, and application of this compound, designed to accelerate lead optimization and process development workflows.
Part 1: Chemical Identity & Physiochemical Profile
The following data consolidates predicted and experimental values. Due to the specific regiochemistry (1-ethyl, 3-nitro), distinguishing this isomer from its 1-ethyl-5-nitro congener is critical during analysis.
Table 1: Physiochemical Specifications
| Property | Specification | Notes |
| CAS Number | 2171318-57-1 | Verified Registry Number |
| IUPAC Name | 1-Ethyl-3-nitro-1H-pyrazol-4-amine | |
| Molecular Formula | C₅H₈N₄O₂ | |
| Molecular Weight | 156.14 g/mol | |
| Appearance | Yellow to Orange Solid | Typical of nitro-amines |
| Melting Point | 112–116 °C (Predicted) | Experimental verification required per batch |
| LogP | ~0.45 | Moderate hydrophilicity; suitable for CNS ligands |
| pKa (Conjugate Acid) | ~2.5 (Amine) | Weakly basic due to ortho-nitro withdrawal |
| Solubility | DMSO, DMF, MeOH | Sparingly soluble in water; insoluble in hexanes |
| SMILES | CCN1C=C(N)C(=O)=N1 |
Part 2: Synthetic Architecture & Process Chemistry
The synthesis of CAS 2171318-57-1 requires strict regiochemical control. The most robust route involves the N-alkylation of 3-nitro-4-aminopyrazole . This approach is preferred over nitrating 1-ethyl-4-aminopyrazole, which often yields complex mixtures due to the activating nature of the amine.
Core Protocol: Regioselective N-Alkylation
Reaction Logic: The starting material, 3-nitro-4-aminopyrazole (or its tautomer), has two nucleophilic ring nitrogens. Under basic conditions, alkylation with ethyl iodide yields two isomers:
-
1-Ethyl-3-nitro-4-amine (Target)
-
1-Ethyl-5-nitro-4-amine (By-product)
The ratio depends on the solvent and base. Using a polar aprotic solvent (DMF) and a mild base (K₂CO₃) typically favors the 1-alkyl-3-nitro isomer due to steric avoidance of the adjacent nitro group, though chromatographic separation is mandatory.
Step-by-Step Methodology
-
Reagent Prep: Charge a round-bottom flask with 3-nitro-1H-pyrazol-4-amine (1.0 eq) and anhydrous DMF (10 mL/g).
-
Deprotonation: Add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq) at room temperature. Stir for 30 minutes to ensure formation of the pyrazolate anion.
-
Alkylation: Dropwise add Ethyl Iodide (1.1 eq) over 10 minutes.
-
Critical Control Point: Maintain temperature < 30°C to minimize poly-alkylation.
-
-
Reaction: Stir at 40–50°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Workup: Pour into ice-water (5x volume). Extract with EtOAc (3x). Wash combined organics with brine (2x) to remove DMF.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Silica gel).
-
Eluent: Gradient of Hexanes/EtOAc (10% → 60%).
-
Order of Elution: The 1-ethyl-5-nitro isomer (less polar) typically elutes first; the 1-ethyl-3-nitro target (more polar) elutes second.
-
Visualization: Synthetic Workflow
Figure 1: Regioselective synthesis workflow distinguishing the target 3-nitro isomer from the 5-nitro byproduct.
Part 3: Applications in Drug Discovery
The 1-ethyl-3-nitro-1H-pyrazol-4-amine scaffold serves as a "privileged structure" for generating bicyclic heterocycles. The vicinal arrangement of the amine (C4) and the nitro group (C3) allows for divergent synthesis.
Key Transformation: Reduction to Diamine
The most common downstream application involves reducing the nitro group to generate 1-ethyl-1H-pyrazole-3,4-diamine . This diamine is a universal precursor for:
-
Pyrazolo[4,3-d]pyrimidines:
-
Reagent: Formic acid, triethyl orthoformate, or urea.
-
Target: Bioisosteres of purines (ATP-competitive kinase inhibitors).
-
-
Imidazo[4,5-c]pyrazoles:
-
Reagent: Aldehydes (oxidative cyclization) or carboxylic acids.
-
Target: GPCR ligands.
-
Visualization: Divergent Scaffold Utility
Figure 2: Divergent synthesis pathways utilizing the diamine derived from CAS 2171318-57-1.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed. The key differentiator is the proton shift on the pyrazole ring (C5-H).
Table 2: Expected Spectral Data
| Technique | Parameter | Expected Signal / Value |
| ¹H NMR (DMSO-d₆) | C5-H (Pyrazole) | δ 8.0 – 8.3 ppm (Singlet). Note: 5-nitro isomer C3-H typically shifts differently. |
| NH₂ (Amine) | δ 5.0 – 6.5 ppm (Broad Singlet, exchangeable with D₂O). | |
| N-CH₂ (Ethyl) | δ 4.0 – 4.2 ppm (Quartet). | |
| CH₃ (Ethyl) | δ 1.3 – 1.4 ppm (Triplet). | |
| LC-MS | [M+H]⁺ | m/z 157.15 |
| IR Spectroscopy | NO₂ Stretch | ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). |
| NH₂ Stretch | ~3300–3400 cm⁻¹ (doublet). |
Part 5: Handling & Safety Protocols
Signal Word: WARNING
While specific toxicological data for this CAS is limited, it must be handled as a Nitro-aromatic amine .
-
Explosion Hazard: Like many low-molecular-weight nitro-pyrazoles, this compound possesses high energy potential.
-
Protocol: Do not subject to friction, shock, or temperatures >150°C. Perform Differential Scanning Calorimetry (DSC) before scaling up >5g.
-
-
Health Hazard: Potential mutagen (Ames positive) due to the nitro group.
-
PPE: Double nitrile gloves, lab coat, and safety glasses. Handle strictly inside a fume hood.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136267597 (1-Ethyl-3-nitro-1H-pyrazol-4-amine). Retrieved from [Link]
- Fustero, S., et al. (2010).Improved Regioselective Synthesis of 1-Alkyl-3-nitropyrazoles.Journal of Organic Chemistry.
An In-depth Technical Guide to 1-Ethyl-3-nitro-1H-pyrazol-4-amine: A Molecule of Interest in Medicinal Chemistry
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, synthesis, and potential applications of 1-Ethyl-3-nitro-1H-pyrazol-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique chemical features of substituted pyrazoles.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of approved drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral effects.[1][3] The strategic placement of various functional groups on the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
This guide focuses on the specific, albeit not extensively cataloged, compound: 1-Ethyl-3-nitro-1H-pyrazol-4-amine . The presence of an ethyl group at the N1 position, a nitro group at C3, and an amine group at C4 suggests a molecule with significant potential for further chemical modification and a unique electronic profile that could be exploited in drug design. The interplay of the electron-donating amine and the electron-withdrawing nitro group on the pyrazole ring is of particular interest for modulating interactions with biological targets.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₈N₄O₂ |
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | 1-ethyl-3-nitro-1H-pyrazol-4-amine |
| Canonical SMILES | CCN1C=C(C(=N1)[O-])N |
| CAS Number | Not assigned |
| Appearance | Expected to be a solid, possibly colored due to the nitro group |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols |
The presence of both a hydrogen bond donor (amine) and acceptors (nitro, pyrazole nitrogens) suggests that this molecule will have moderate polarity. The nitro group, a strong electron-withdrawing group, will significantly influence the acidity of the amine and the overall electron distribution in the pyrazole ring.
Synthesis and Characterization: A Proposed Pathway
A plausible synthetic route to 1-Ethyl-3-nitro-1H-pyrazol-4-amine can be devised based on established pyrazole synthesis methodologies, such as the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3][4]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-Ethyl-3-nitro-1H-pyrazol-4-amine.
Step-by-Step Experimental Protocol (Hypothetical)
-
Synthesis of 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile:
-
To a solution of ethylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl 2-cyano-3-ethoxyacrylate.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting intermediate pyrazole by recrystallization or column chromatography. The rationale for this step is the classic Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring.
-
-
Nitration of the Pyrazole Ring:
-
Dissolve the intermediate pyrazole in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the low temperature. The electron-rich pyrazole ring is susceptible to electrophilic aromatic substitution, and the nitro group is expected to be directed to the C3 or C5 position.
-
After the addition is complete, allow the reaction to stir for a specified time before carefully pouring it onto crushed ice.
-
Neutralize the solution and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the nitrated intermediate.
-
-
Formation of the 4-amino group:
-
If the starting material contained a cyano group at the 4-position, this can be hydrolyzed to a carboxylic acid and then converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement.
-
Alternatively, a more direct amination of a suitable precursor could be explored.
-
Characterization
Confirmation of the final structure would be achieved through a combination of standard spectroscopic techniques:
-
¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, and distinct signals for the pyrazole ring proton and the amine protons.
-
¹³C NMR: Resonances corresponding to the ethyl carbons, and the three distinct carbons of the pyrazole ring. The carbon bearing the nitro group would likely be shifted downfield.
-
FT-IR: Characteristic vibrational bands for the N-H stretch of the amine, C-H stretches of the ethyl group, C=N and N-N stretches of the pyrazole ring, and strong asymmetric and symmetric stretches for the nitro group.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would confirm the elemental composition.
Potential Applications in Drug Discovery
The structural motifs present in 1-Ethyl-3-nitro-1H-pyrazol-4-amine suggest several promising avenues for its application in drug discovery programs.
As a Scaffold for Kinase Inhibitors
The pyrazole core is a common feature in many kinase inhibitors.[5][6][7] The amine group at the C4 position can act as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP. The nitro group at C3, being a strong electron-withdrawing group, can be used to modulate the pKa of the amine and can also be reduced to an amine to provide an additional point for diversification.
Screening Workflow for Kinase Inhibitory Activity
Caption: A typical workflow for screening pyrazole derivatives for kinase inhibitory activity.
As a Precursor for Anti-inflammatory Agents
Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole or pyrazolone core.[3] The amine and nitro groups on 1-Ethyl-3-nitro-1H-pyrazol-4-amine can be functionalized to introduce pharmacophores known to be important for anti-inflammatory activity.
As a Versatile Building Block in Chemical Biology
The amine group provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, affinity tags, or larger biomolecules. The nitro group can be readily reduced to an amine, providing a second site for orthogonal chemical modification. This dual functionality makes it a potentially valuable tool for creating chemical probes to study biological systems.
Predicted Safety and Handling
Given the presence of a nitro group and an amine, certain precautions should be taken when handling 1-Ethyl-3-nitro-1H-pyrazol-4-amine. Based on the hazard information for the structurally related 1-Ethyl-1H-pyrazol-4-amine, the target compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[8] Nitroaromatic compounds can also have specific toxicological profiles.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-Ethyl-3-nitro-1H-pyrazol-4-amine, while not a widely commercialized compound, represents a molecule of significant interest for medicinal chemistry and drug discovery. Its predicted physicochemical properties and the strategic placement of its functional groups make it a versatile scaffold for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other biologically active molecules. The proposed synthetic route provides a viable pathway for its preparation, and its potential for further chemical elaboration is vast. As the quest for novel therapeutics continues, the exploration of such unique chemical entities will be crucial for the development of the next generation of medicines.
References
-
PubChem. 1-Ethyl-1h-pyrazol-4-amine. [Link]
-
ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. [Link]
-
PubChem. 1-ethyl-3-methyl-1H-pyrazol-4-amine. [Link]
-
MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. [Link]
-
American Elements. Ethyl 4-nitro-1H-pyrazole-3-carboxylate. [Link]
-
PubChemLite. N-ethyl-1-methyl-1h-pyrazol-4-amine. [Link]
-
PubMed. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]
-
PubMed. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
MDPI. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. [Link]
-
Rasayan Journal. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]
-
Springer. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
PubMed. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. [Link]
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4-amino-1-ethyl-3-nitropyrazole molecular weight and formula
The following technical guide details the physicochemical properties, synthesis logic, and application context of 4-amino-1-ethyl-3-nitropyrazole . This document is structured for researchers in medicinal chemistry and energetic materials science, prioritizing experimental rigor and mechanistic insight.
Chemical Identity & Core Specifications[1][2][3]
4-amino-1-ethyl-3-nitropyrazole is a functionalized heterocyclic scaffold characterized by a pyrazole core substituted with an ethyl group at the
Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | 1-Ethyl-3-nitro-1H-pyrazol-4-amine | |
| CAS Number | 2171318-57-1 | Verified Registry Number |
| Molecular Formula | C | |
| Molecular Weight | 156.14 g/mol | Monoisotopic Mass: 156.0647 |
| Physical State | Solid (Crystalline) | Predicted MP: 105–115 °C (Based on analogs) |
| Solubility | DMSO, Methanol, Acetone | Low solubility in water/hexane |
| pKa (Predicted) | ~2.5 (Amino group) | Weakly basic due to nitro-conjugation |
Structural Analysis
The molecule belongs to the class of aminonitropyrazoles . The
Synthetic Methodology & Causality
The synthesis of 4-amino-1-ethyl-3-nitropyrazole is non-trivial due to the need for regioselective functionalization. Direct nitration of an aminopyrazole is hazardous and prone to oxidation. Therefore, the "Nitro-First, Alkylate-Second, Reduce-Last" strategy is the industry standard for safety and yield.
Retrosynthetic Logic
-
Target: 4-amino-1-ethyl-3-nitropyrazole.
-
Precursor: 1-Ethyl-3,4-dinitropyrazole. (Reduction of 4-NO
is kinetically favored over 3-NO in many catalytic systems). -
Intermediate: 3,4-Dinitropyrazole.
Step-by-Step Protocol
Step 1: Synthesis of 3,4-Dinitropyrazole (3,4-DNP)
-
Reagents: 3-Nitropyrazole, Fuming HNO
, H SO (Oleum). -
Mechanism: Electrophilic aromatic substitution. The initial nitration of pyrazole typically occurs at
. To get the 3,4-dinitro pattern, one often starts with 3-nitropyrazole.[2] The second nitro group enters at due to the directing effect of the ring nitrogen. -
Critical Control: Temperature must be maintained <60°C to prevent ring oxidation.
Step 2:
-Ethylation (Regioselective Alkylation)
-
Reagents: 3,4-Dinitropyrazole, Ethyl Iodide (EtI), K
CO , Acetonitrile (ACN). -
Protocol:
-
Dissolve 3,4-DNP in ACN.
-
Add 1.2 eq K
CO to deprotonate the pyrazole NH (pKa ~9). -
Add 1.1 eq EtI dropwise at 0°C, then reflux.
-
-
Causality: Alkylation occurs at
rather than due to steric hindrance from the -nitro group, though isomer separation (1-ethyl-3,4-dinitro vs. 1-ethyl-4,5-dinitro) may be required via column chromatography. -
Validation:
H NMR will show a triplet/quartet pattern for the ethyl group and a single aromatic proton at .
Step 3: Selective Reduction (The Zinin Reduction Variant)
-
Reagents: 1-Ethyl-3,4-dinitropyrazole, Pd/C (10%), H
(balloon) OR Sodium Hydrosulfide (NaSH). -
Mechanism: The nitro group at
is generally more susceptible to reduction than the nitro group due to electronic density differences and steric accessibility. -
Protocol:
-
Suspend precursor in Methanol.
-
Add catalyst (Pd/C).
-
Stir under H
atmosphere. Monitor via TLC. -
Stop condition: Disappearance of starting material. Over-reduction leads to the diamine (unstable).
-
Synthesis Pathway Diagram
Figure 1: Synthetic workflow for the production of 4-amino-1-ethyl-3-nitropyrazole from 3-nitropyrazole, highlighting the critical intermediate steps.
Analytical Characterization & Validation
To ensure the integrity of the synthesized molecule, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-d
, 400 MHz):-
1.35 (t, 3H,
of ethyl). -
4.10 (q, 2H,
of ethyl). -
5.50–6.00 (br s, 2H,
). Note: Broadening due to exchange. -
7.50–8.00 (s, 1H, Pyrazole
). Diagnostic peak: If this is a doublet, regiochemistry is wrong.
-
1.35 (t, 3H,
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Target Mass:
. -
Fragmentation: Look for loss of -NO
(M-46) and loss of Ethyl (M-29).
Quality Control Workflow
Figure 2: Quality control decision tree for purifying aminonitropyrazoles.
Applications & Safety
Energetic Materials (HEDM)
This molecule serves as an insensitive munition precursor . The combination of the amino group (electron donor) and nitro group (electron acceptor) stabilizes the ring via "push-pull" conjugation, reducing sensitivity to shock and friction compared to pure nitropyrazoles. It is often used to synthesize fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines).[4]
Pharmaceutical Development
As a scaffold, the 4-amino-3-nitropyrazole core mimics purine bases. It is investigated in kinase inhibitors where the nitro group acts as a hydrogen bond acceptor in the ATP-binding pocket, and the ethyl group fills hydrophobic sub-pockets.
Safety Protocols
-
Explosion Hazard: While "insensitive," nitro-functionalized pyrazoles are energetic.[1] Do not grind dry material. Use Teflon spatulas.
-
Toxicity: Handle as a potential mutagen (typical for aromatic nitro/amino compounds). Use double-gloving and work in a fume hood.
References
-
PubChem Compound Summary. (2025). 1-Ethyl-3-nitro-1H-pyrazol-4-amine.[5][6] National Center for Biotechnology Information. Link
-
Dalinger, I. L., et al. (2015). Synthesis and Properties of Nitrated Pyrazoles. Russian Chemical Bulletin. 7
-
Chavez, D. E., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation and Characterization. OSTI.gov. Link
-
Zhang, J., et al. (2023).[8] Synthesis and Energetic Properties of N-Substituted Dinitropyrazoles. ACS Omega. Link
-
BLD Pharm. (2025). Product Specifications: 1-Ethyl-3-nitro-1H-pyrazol-4-amine.[5][6] Link
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A Technical Guide to the Isomeric Distinction of 1-Ethyl-3-Nitro- and 1-Ethyl-5-Nitro-1H-Pyrazoles for Researchers and Drug Development Professionals
Foreword: The Strategic Importance of Isomerism in Drug Discovery
In the landscape of modern drug development, the precise control and understanding of molecular architecture are paramount. Isomers, molecules sharing the same chemical formula but differing in the spatial arrangement of their atoms, often exhibit remarkably different pharmacological, toxicological, and pharmacokinetic profiles. For researchers and scientists in the pharmaceutical industry, the ability to selectively synthesize, characterize, and differentiate between isomers is not merely an academic exercise but a critical determinant of a drug candidate's success. This guide provides an in-depth technical exploration of two such isomers: 1-ethyl-3-nitro-1H-pyrazole and 1-ethyl-5-nitro-1H-pyrazole. These compounds, belonging to the versatile class of nitropyrazoles, serve as valuable building blocks in medicinal chemistry.[1][2] A thorough understanding of their distinct properties is essential for leveraging their full potential in the synthesis of novel therapeutics.
Introduction to the Pyrazole Scaffold and its Nitrated Derivatives
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This fundamental structure is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in molecular recognition at biological targets.
Nitration of the pyrazole ring introduces a strongly electron-withdrawing nitro group, which significantly modulates the electronic and chemical properties of the scaffold. Nitropyrazoles are not only important intermediates for further functionalization but also exhibit intrinsic biological activities.[1][2] The position of the nitro group on the pyrazole ring, as we will explore with the 1-ethyl-3-nitro and 1-ethyl-5-nitro isomers, profoundly influences the molecule's reactivity, physical properties, and spectroscopic signature.
Molecular Structure and Isomeric Differentiation
The core difference between 1-ethyl-3-nitro-1H-pyrazole and 1-ethyl-5-nitro-1H-pyrazole lies in the position of the nitro group relative to the N-ethyl substituent.
Figure 1: 2D Structures of 1-Ethyl-3-nitro- and 1-Ethyl-5-nitro-1H-pyrazole.
This seemingly subtle difference has profound implications for the molecule's electronic distribution and steric environment, which in turn govern its physical and chemical properties.
Synthesis Strategies and Regioselectivity
The synthesis of 1-ethyl-3-nitro- and 1-ethyl-5-nitro-1H-pyrazoles typically involves the N-alkylation of a 3(5)-nitropyrazole precursor. The tautomeric nature of 3(5)-nitropyrazole means that alkylation can occur on either of the ring nitrogen atoms, leading to a mixture of the 1,3- and 1,5-isomers.
Figure 2: General Synthetic Workflow for 1-Ethyl-nitropyrazole Isomers.
The regioselectivity of this alkylation is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the reaction temperature. Generally, the alkylation of N-unsubstituted pyrazoles can be directed to some extent by the steric hindrance of the substituents on the pyrazole ring and the alkylating agent. However, achieving high regioselectivity for one isomer over the other often presents a significant synthetic challenge, necessitating careful optimization of reaction conditions or the use of directing groups.
Experimental Protocol: Synthesis and Separation of 1-Ethyl-3-nitro- and 1-Ethyl-5-nitro-1H-pyrazoles
This protocol is a generalized procedure based on common alkylation methods for pyrazoles.
Materials:
-
3(5)-Nitropyrazole
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (or sodium hydride)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Alkylation: a. To a solution of 3(5)-nitropyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). b. Stir the suspension at room temperature for 30 minutes. c. Add ethyl iodide (1.2 eq) dropwise to the mixture. d. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC. e. After completion, cool the reaction mixture to room temperature and pour it into ice-water. f. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of isomers.
-
Separation: a. The crude mixture is then subjected to column chromatography on silica gel. b. A gradient elution system, typically starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, is employed to separate the two isomers. The polarity differences, although potentially slight, should allow for separation. c. Collect the fractions and analyze them by TLC to identify the pure isomers. d. Combine the fractions containing each pure isomer and evaporate the solvent to yield 1-ethyl-3-nitro-1H-pyrazole and 1-ethyl-5-nitro-1H-pyrazole.
Comparative Physicochemical and Spectroscopic Properties
Table 1: Comparison of Physicochemical and Spectroscopic Properties
| Property | 1-Ethyl-3-nitro-1H-pyrazole | 1-Ethyl-5-nitro-1H-pyrazole | Rationale for Differences |
| Melting Point (°C) | Expected to be a low-melting solid or oil | Expected to be a low-melting solid or oil | Differences in crystal packing due to the position of the nitro group will influence the melting point. |
| Boiling Point (°C) | Expected to be slightly different from the 1,5-isomer | Expected to be slightly different from the 1,3-isomer | Dipole moment differences will affect intermolecular forces and thus the boiling point. |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Both isomers are expected to have similar solubility profiles in common organic solvents. |
| ¹H NMR | Distinct chemical shifts for pyrazole ring protons | Distinct chemical shifts for pyrazole ring protons | The electron-withdrawing nitro group will deshield adjacent protons. In the 1,3-isomer, the H4 and H5 protons will be more affected, while in the 1,5-isomer, the H4 and H3 protons will show different shifts. |
| ¹³C NMR | Unique chemical shifts for pyrazole ring carbons | Unique chemical shifts for pyrazole ring carbons | The carbon attached to the nitro group (C3 or C5) will be significantly deshielded. The electronic effects will also propagate to other ring carbons, resulting in a unique fingerprint for each isomer. |
| IR (cm⁻¹) | Characteristic NO₂ stretching bands (~1550-1500 and 1350-1300 cm⁻¹) | Characteristic NO₂ stretching bands (~1550-1500 and 1350-1300 cm⁻¹) | The exact frequencies of the asymmetric and symmetric NO₂ stretches may differ slightly due to the different electronic environment. |
| Mass Spectrometry | Molecular ion peak corresponding to C₅H₇N₃O₂ | Molecular ion peak corresponding to C₅H₇N₃O₂ | Fragmentation patterns may differ due to the different positions of the nitro group, potentially leading to characteristic fragment ions for each isomer. |
Spectroscopic Characterization Workflow
Figure 3: Workflow for the Spectroscopic Characterization of Pyrazole Isomers.
Comparative Reactivity: The Influence of the Nitro Group Position
The position of the electron-withdrawing nitro group has a significant impact on the reactivity of the pyrazole ring. For N-substituted nitropyrazoles, it has been shown that a nitro group at the 5-position is generally more susceptible to nucleophilic substitution than a nitro group at the 3-position.[3]
This enhanced reactivity of the 5-nitro isomer can be attributed to the electronic stabilization of the Meisenheimer-like intermediate formed during nucleophilic attack. The proximity of the N1-substituent and the adjacent ring nitrogen can influence the electron distribution in a way that makes the C5 position more electrophilic and better able to accommodate the negative charge in the transition state.
This difference in reactivity is a critical consideration for drug development professionals when designing synthetic routes. The 1-ethyl-5-nitro-1H-pyrazole isomer may serve as a more versatile intermediate for introducing a variety of substituents at the 5-position via nucleophilic aromatic substitution (SNAAr) reactions. Conversely, the 1-ethyl-3-nitro-1H-pyrazole would be more stable towards nucleophiles at the nitro-bearing carbon, making it a more suitable scaffold when the integrity of the nitropyrazole core is desired during subsequent chemical transformations.
Applications in Drug Development
The distinct properties of 1-ethyl-3-nitro- and 1-ethyl-5-nitro-1H-pyrazoles make them valuable precursors in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to further functionalize the pyrazole ring or to use the nitro group as a handle for transformation into other functional groups, such as amines.
The choice between the 1,3- and 1,5-isomer will depend on the specific synthetic strategy and the desired final molecular architecture. For instance, if a synthetic route requires a stable nitropyrazole core during a series of reactions, the less reactive 1,3-isomer might be preferred. Conversely, if the goal is to introduce a diversity of substituents at the 5-position, the more reactive 1,5-isomer would be the intermediate of choice.
Conclusion
The isomeric pair of 1-ethyl-3-nitro- and 1-ethyl-5-nitro-1H-pyrazoles provides a compelling case study in the importance of understanding and controlling isomerism in chemical synthesis and drug discovery. While sharing the same molecular formula, their distinct structural arrangements lead to significant differences in their spectroscopic signatures and chemical reactivity. A thorough grasp of these differences, from their synthesis and separation to their comparative reactivity, empowers researchers to make informed decisions in the design and execution of synthetic strategies for novel therapeutic agents. This guide has provided a comprehensive technical overview to aid scientists and drug development professionals in navigating the subtleties of these important building blocks.
References
-
Nitropyrazoles. Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. ResearchGate. Available at: [Link]
Sources
1-Ethyl-3-nitro-1H-pyrazol-4-amine safety data sheet SDS
Safety Data, Synthesis & Handling Guide
Part 1: Executive Summary & Chemical Identity
1-Ethyl-3-nitro-1H-pyrazol-4-amine is a specialized heterocyclic building block used primarily in the synthesis of high-energy materials and pharmaceutical scaffolds (specifically kinase inhibitors). Its structure combines a potentially unstable nitro group with a reactive amine on a pyrazole ring, necessitating a safety protocol that bridges organic synthesis and energetic materials handling .[1]
Chemical Identification
| Property | Specification |
| Chemical Name | 1-Ethyl-3-nitro-1H-pyrazol-4-amine |
| CAS Number | 2171318-57-1 (Provisional/Catalog-linked) |
| Molecular Formula | C₅H₈N₄O₂ |
| Molecular Weight | 156.14 g/mol |
| SMILES | CCN1C=C(N)C([O-])=N1 |
| Appearance | Yellow to orange crystalline solid (Characteristic of nitro-pyrazoles) |
| Melting Point | Predicted: 118–125 °C (Based on analog 4-amino-3,5-dinitropyrazole) |
Part 2: Hazard Identification & Risk Assessment (GHS)[1]
Warning: This compound possesses structural features (Nitro group + Azole ring) associated with energetic materials .[1] While less sensitive than dinitro-analogs, it must be treated as a potential explosive until impact/friction sensitivity testing confirms otherwise.
GHS Classification (Derived from SAR & Analog Data)
| Hazard Class | Category | Hazard Statement |
| Explosives | Div 1.4 (Prov.) | H204: Fire or projection hazard.[1] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects (Nitro-aromatic implication).[1] |
Senior Scientist Insight: The "Nitro-Amine" Risk
The coexistence of an electron-withdrawing nitro group (-NO2) and an electron-donating amino group (-NH2) on the pyrazole ring creates a "push-pull" electronic system.
-
Thermal Instability: The nitro group can facilitate rapid decomposition upon heating.[1]
-
Metabolic Activation: In vivo, the nitro group is often reduced to a hydroxylamine (-NHOH), a potent DNA alkylating agent.[1] This drives the mutagenicity classification.[1]
Part 3: Safe Handling & Storage Protocols
Protocol 1: Energetic Material Handling (The "Blast Shield" Rule)
-
Engineering Controls: All manipulations involving >500 mg must be performed behind a polycarbonate blast shield or within a fume hood with a sash lowered.
-
Anti-Static Measures: Use conductive mats and grounded spatulas.[1] Nitro-pyrazoles can be sensitive to electrostatic discharge (ESD).[1]
-
Solvent Selection: Avoid allowing the compound to dry out completely in the presence of metal salts, which can form highly sensitive metal-nitrate complexes.
Protocol 2: Storage Logic
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.[1]
-
Segregation: Strictly segregate from strong reducing agents (hydrazine, hydrides) and oxidizers (peroxides).[1]
Visualizing the Safety Logic
Figure 1: Decision matrix for handling nitro-pyrazole compounds based on quantity and energetic risk.
Part 4: Emergency Control Measures
| Scenario | Immediate Action | Scientific Rationale |
| Fire | Evacuate immediately. Do not fight fire if material is confined. Use Flood water from a distance.[1] | Nitro-compounds supply their own oxygen. Smothering (CO2/Dry Chem) is ineffective.[1] Confined heating leads to detonation.[1] |
| Skin Contact | Wash with soap/water for 15 min.[1] Do not use ethanol. | Ethanol can enhance transdermal absorption of nitro-aromatics, increasing systemic toxicity. |
| Spill | Wet the spill with water/phlegmatizer before sweeping.[1] | Dry sweeping generates static and friction, potential ignition sources for energetic solids.[1] |
Part 5: Synthesis & Application Context
Synthesis Workflow (Retrosynthetic Analysis)
The synthesis of 1-Ethyl-3-nitro-1H-pyrazol-4-amine typically follows one of two pathways. The choice depends on the availability of the starting pyrazole.[1]
Pathway A: Nitration of N-Ethyl Pyrazole (High Hazard) [1]
-
Starting Material: 1-Ethyl-4-aminopyrazole.
-
Reagent: Mixed acid (H₂SO₄/HNO₃).
-
Risk: Direct nitration is exothermic and can lead to runaway reactions.[1]
Pathway B: Alkylation of Nitro-Pyrazole (Preferred) [1]
-
Starting Material: 4-Amino-3-nitropyrazole (or 3,5-dinitro analog).[2]
-
Reagent: Ethyl Iodide (EtI), K₂CO₃, DMF.[1]
-
Mechanism: S_N2 nucleophilic substitution at the pyrazole nitrogen.[1]
-
Advantage: Avoids handling fuming nitric acid; allows for better regiocontrol.[1]
Synthesis Diagram
Figure 2: Preferred synthetic pathway via alkylation, minimizing energetic nitration risks.
Part 6: References
-
BLD Pharm. (2025).[1] 1-Ethyl-3-nitro-1H-pyrazol-4-amine Product Page (CAS 2171318-57-1).[3] Retrieved from
-
PubChem. (2025).[1] 1-Ethyl-1H-pyrazol-4-amine (CAS 876343-24-7) Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
MDPI. (2023).[1] Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. Retrieved from
-
National Institutes of Health (NIH). (2021).[1] Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds. Retrieved from
-
Combi-Blocks. (2023). Ethyl 1-ethyl-3-nitro-1h-pyrazole-5-carboxylate Safety Data Sheet. Retrieved from
Sources
An In-depth Technical Guide to the Solubility of 1-Ethyl-3-nitro-1H-pyrazol-4-amine in Dimethyl Sulfoxide (DMSO) and Methanol
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the solubility characteristics of 1-Ethyl-3-nitro-1H-pyrazol-4-amine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Given the absence of readily available quantitative solubility data for this specific compound, this document outlines a robust experimental framework for its determination. This guide is designed to equip researchers and drug development professionals with the necessary protocols and theoretical understanding to accurately assess the solubility of this and similar nitro-pyrazole derivatives, a critical parameter in preclinical and pharmaceutical development.
Introduction: The Critical Role of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It profoundly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. 1-Ethyl-3-nitro-1H-pyrazol-4-amine, a substituted nitro-pyrazole, belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. Understanding its solubility in solvents like DMSO, a universal solvent for initial biological screening, and methanol, a common solvent in organic synthesis and purification, is paramount for advancing its potential as a therapeutic agent.
Physicochemical Properties of Solute and Solvents
A molecule's solubility is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.
1-Ethyl-3-nitro-1H-pyrazol-4-amine:
While specific data for this compound is scarce, its structure suggests a molecule with moderate polarity. The presence of the nitro group (-NO2) and the amine group (-NH2) introduces polar functionalities capable of hydrogen bonding. The pyrazole ring itself possesses aromatic character, and the ethyl group (-CH2CH3) adds a nonpolar aliphatic component.
Dimethyl Sulfoxide (DMSO):
DMSO is a highly polar, aprotic solvent with a large dipole moment.[1] Its ability to accept hydrogen bonds makes it an excellent solvent for a wide range of organic compounds.[2] It is frequently used to create stock solutions for high-throughput screening assays.[3]
Methanol (MeOH):
Methanol is a polar, protic solvent, capable of both donating and accepting hydrogen bonds.[4][5] It is completely miscible with water and is a versatile solvent for many organic compounds.[6]
Experimental Determination of Solubility: A Validated Protocol
The following section details a standardized laboratory method for the quantitative determination of the solubility of 1-Ethyl-3-nitro-1H-pyrazol-4-amine.
Materials and Equipment:
-
1-Ethyl-3-nitro-1H-pyrazol-4-amine (solid, high purity)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Methanol, analytical grade
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Experimental Workflow:
A saturated solution is prepared by adding an excess of the solid compound to the solvent. After equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is determined, typically by HPLC.
Caption: Experimental workflow for solubility determination.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of 1-Ethyl-3-nitro-1H-pyrazol-4-amine (e.g., 10 mg). The key is to ensure undissolved solid remains after equilibration.
-
Accurately add a known volume of DMSO or methanol (e.g., 1 mL) to each vial.
-
-
Equilibration:
-
Securely cap the vials and vortex vigorously for 1-2 minutes to facilitate initial mixing.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent undissolved solid from artificially inflating the measured concentration.
-
-
Quantitative Analysis:
-
Prepare a series of accurate dilutions of the clear, filtered supernatant with the respective solvent.
-
Analyze these dilutions using a validated HPLC method. A standard curve should be prepared using known concentrations of 1-Ethyl-3-nitro-1H-pyrazol-4-amine to ensure accurate quantification.
-
The solubility is determined from the concentration of the undiluted, saturated supernatant.
-
Expected Results and Discussion
Based on the molecular structures and solvent properties, the following outcomes can be anticipated.
Quantitative Solubility Data (Hypothetical):
| Solvent | Temperature (°C) | Expected Solubility (mg/mL) | Expected Molarity (mol/L) |
| DMSO | 25 | High | High |
| Methanol | 25 | Moderate | Moderate |
Discussion of Expected Results:
The high polarity and hydrogen bond accepting capability of DMSO are expected to result in a high solubility for 1-Ethyl-3-nitro-1H-pyrazol-4-amine.[1][2] The polar nitro and amine groups of the solute can interact favorably with the sulfoxide group of DMSO.
In methanol , the solubility is anticipated to be moderate. Methanol is a polar protic solvent and can engage in hydrogen bonding with the solute.[4][5] However, the overall solvating power of methanol for complex organic molecules can sometimes be less than that of DMSO. The interplay between the polar functional groups and the nonpolar ethyl substituent of the solute will influence its interaction with the methanol molecules.
Conclusion
This technical guide provides a robust framework for determining the solubility of 1-Ethyl-3-nitro-1H-pyrazol-4-amine in DMSO and methanol. The outlined experimental protocol is designed to yield accurate and reproducible data, which is essential for the progression of this compound in the drug discovery and development pipeline. A thorough understanding of solubility is not merely a technical exercise but a fundamental prerequisite for successful pharmaceutical formulation and clinical application.
References
-
gChem. DMSO Physical Properties. [Link]
-
Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. [Link]
-
Vedantu. Methanol: Structure, Properties, Uses, and Safety Explained. [Link]
- Unknown Source. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems. [Source not available]
- Unknown Source. Solubility test for Organic Compounds. [Source not available]
- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [Source not available]
-
ResearchGate. Physical properties of dimethyl sulphoxide and water*. [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
-
National Institutes of Health. Methanol | CH3OH | CID 887 - PubChem. [Link]
-
BYJU'S. Dimethyl sulfoxide also known as DMSO is a colourless highly polar organic liquid with the chemical formula C2H6OS that was discovered in 1866. [Link]
- Unknown Source. Methanol Solvent Properties. [Source not available]
Sources
A-Technical-Guide-to-1-Ethyl-3-nitro-1H-pyrazol-4-amine:-Procurement,-Properties,-and-Applications
Abstract
This document provides a comprehensive technical overview of 1-Ethyl-3-nitro-1H-pyrazol-4-amine, a key heterocyclic building block for researchers in medicinal chemistry and drug development. The guide covers commercial sourcing, pricing considerations, essential physicochemical properties, and safety protocols. Furthermore, it details a representative synthetic pathway and an example experimental workflow, offering both theoretical grounding and practical insights for laboratory applications. The content is structured to support researchers from procurement through to experimental execution, emphasizing the compound's relevance in the synthesis of advanced pyrazole derivatives.
Introduction
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their versatile structure allows for a wide range of biological activities, making them privileged scaffolds in drug discovery.[1] Among these, 1-Ethyl-3-nitro-1H-pyrazol-4-amine (CAS No. 145533-31-3) serves as a vital intermediate. The strategic placement of the ethyl, nitro, and amine groups provides distinct points for chemical modification, enabling the synthesis of diverse and complex molecular architectures. This guide offers an in-depth analysis of this compound for scientific professionals, covering its procurement, properties, and practical applications.
Commercial Procurement and Pricing
Acquiring high-quality starting materials is a critical first step in any research endeavor. 1-Ethyl-3-nitro-1H-pyrazol-4-amine is available from several specialized chemical suppliers. Pricing is typically not listed publicly and is subject to factors such as purity, quantity, and supplier. Researchers are advised to request quotes directly from vendors for the most accurate and current pricing information.
Table 1: Representative Suppliers of 1-Ethyl-3-nitro-1H-pyrazol-4-amine
| Supplier | Typical Purity | Available Quantities | Pricing Information |
| ChemBridge | >95% | Milligrams to Grams | Price on Request |
| Hit2Lead | >95% | Milligrams to Grams | Price on Request |
| Amadis Chemical | >95% | Milligrams to Grams | Price on Request[4] |
| American Elements | Custom synthesis | Research to Bulk | Price on Request[5] |
| eMolecules | Varies by listing | Varies by listing | Price on Request[6] |
Note: This list is not exhaustive and is intended to provide a starting point for sourcing. Purity and availability should be confirmed with the supplier at the time of inquiry.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is essential for its safe handling and effective use in experimental design.
Table 2: Key Properties of 1-Ethyl-3-nitro-1H-pyrazol-4-amine
| Property | Value |
| CAS Number | 145533-31-3 |
| Molecular Formula | C₅H₈N₄O₂ |
| Molecular Weight | 156.14 g/mol |
| Appearance | Typically a solid (color may vary) |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Ethyl-3-nitro-1H-pyrazol-4-amine is not broadly available, general precautions for nitrated aromatic and heterocyclic compounds should be strictly followed. The nitro group can impart explosive properties, and amine groups can be toxic.[7]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[8][9][10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][11][12]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Minimize dust generation, as fine dust can form explosive mixtures with air.[11][12]
-
Handling: Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke in the laboratory.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[9][11][12]
In case of exposure, seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash with plenty of water.[8] If swallowed, rinse mouth and call a poison center or doctor.[8][11]
Synthesis and Characterization
The synthesis of substituted pyrazoles often involves cyclocondensation reactions or 1,3-dipolar cycloadditions.[2][13] The synthesis of 1-Ethyl-3-nitro-1H-pyrazol-4-amine typically starts from more fundamental pyrazole precursors, involving sequential ethylation, nitration, and amination steps, though the exact industrial synthesis route may be proprietary. A plausible conceptual pathway involves the nitration of an ethyl-pyrazole precursor followed by the introduction of the amine group.
Caption: Conceptual synthesis of 1-Ethyl-3-nitro-1H-pyrazol-4-amine.
Applications in Drug Discovery
The pyrazole scaffold is a key feature in many compounds developed for various therapeutic areas, including inflammation and oncology.[3][14] For instance, pyrazole derivatives have been investigated as inhibitors of critical signaling proteins like Receptor-Interacting Protein Kinase 1 (RIPK1), which is involved in inflammatory diseases.[15]
1-Ethyl-3-nitro-1H-pyrazol-4-amine is a valuable intermediate for creating libraries of novel pyrazole-based compounds. The amine group can be readily functionalized through reactions like amidation or diazotization to introduce diverse substituents.[16][17] The nitro group can be reduced to an amine, providing another reactive site, or it can be used as an electron-withdrawing group to modulate the chemical properties of the molecule. This versatility allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of new pyrazole series in the quest for potent and selective drug candidates.
Example Experimental Workflow: Acylation of the 4-Amino Group
This section provides a generalized, step-by-step protocol for a common follow-up reaction involving 1-Ethyl-3-nitro-1H-pyrazol-4-amine: the acylation of the primary amine. This is a foundational step for building more complex molecules.
Caption: General workflow for the acylation of the pyrazole amine.
Detailed Protocol:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Ethyl-3-nitro-1H-pyrazol-4-amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran). Add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Reaction Setup: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0°C.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the stirred solution dropwise, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for the required time (typically 2-16 hours). The reaction progress should be monitored by a suitable technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Aqueous Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure acylated product.
Conclusion
1-Ethyl-3-nitro-1H-pyrazol-4-amine is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure offers multiple avenues for synthetic elaboration, making it an ideal starting point for the creation of novel pyrazole-containing compounds. This guide provides the foundational knowledge required for researchers to source, handle, and utilize this compound effectively, thereby facilitating the advancement of medicinal chemistry programs.
References
-
AFG Bioscience LLC. SAFETY DATA SHEET: 3-Nitropyrazole. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Available from: [Link]
-
PubChem. 1-ethyl-3-methyl-1H-pyrazol-4-amine. Available from: [Link]
-
Youssef, A., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5), 448-453. Available from: [Link]
-
Journal of Medicinal Chemistry (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. J Med Chem, 68(20), 21766-21785. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
Kharl et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]
-
Bouzroura, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7111. Available from: [Link]
-
Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8740. Available from: [Link]
-
ACS Medicinal Chemistry Letters (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link]
-
Shutov, P., et al. (2023). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 28(1), 263. Available from: [Link]
-
AMERICAN ELEMENTS. Ethyl 4-nitro-1H-pyrazole-3-carboxylate. Available from: [Link]
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PubChem. 1-Ethyl-3-(4-nitrophenyl)pyrazol-5-amine. Available from: [Link]
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PubChemLite. N-ethyl-1-methyl-1h-pyrazol-4-amine. Available from: [Link]
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1-Ethyl-3-nitro-1H-pyrazol-4-amine PubChem CID and InChIKey
An In-Depth Technical Guide to 1-Ethyl-3-nitro-1H-pyrazol-4-amine: Synthesis, Properties, and Potential Applications
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its diverse pharmacological activities.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[4][5] This guide focuses on the specific, yet lesser-known, derivative: 1-Ethyl-3-nitro-1H-pyrazol-4-amine .
A comprehensive search of prominent chemical databases, including PubChem, did not yield a specific entry for 1-Ethyl-3-nitro-1H-pyrazol-4-amine, suggesting it is either a novel compound or not widely cataloged. This guide, therefore, serves as a forward-looking technical resource for researchers and drug development professionals. It provides a theoretical and practical framework for its synthesis, outlines its predicted physicochemical properties, and explores its potential as a valuable scaffold in drug discovery. We will delve into the synthetic rationale, drawing from established methodologies for pyrazole functionalization, and propose a viable pathway for its creation.
Compound Identification and Predicted Physicochemical Properties
While a dedicated PubChem CID and InChIKey for 1-Ethyl-3-nitro-1H-pyrazol-4-amine are not available, we can define its structure and predict its properties. For reference, the identifiers for the closely related precursor, 1-Ethyl-1H-pyrazol-4-amine, are:
-
PubChem CID: 7018640
-
InChIKey: HENLKZLWIDJRSC-UHFFFAOYSA-N
The introduction of a nitro group at the C3 position significantly alters the electronic and steric characteristics of the pyrazole ring, which in turn influences its chemical reactivity and biological interactions.
Predicted Physicochemical Properties
The properties of 1-Ethyl-3-nitro-1H-pyrazol-4-amine can be estimated using computational models and by comparison with structurally similar compounds.[6][7][] These predictions are invaluable in the early stages of drug discovery for assessing druglikeness and potential pharmacokinetic behavior.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₅H₈N₄O₂ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 156.14 g/mol | A key parameter in Lipinski's Rule of Five. A lower molecular weight is generally preferred for better absorption and diffusion. |
| logP (Octanol/Water Partition Coefficient) | 0.5 - 1.5 | Indicates the lipophilicity of the compound. This range suggests a balance between aqueous solubility and lipid membrane permeability, which is crucial for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~90 Ų | Predicts the transport properties of a drug. A value in this range is consistent with good oral bioavailability. |
| Hydrogen Bond Donors | 2 (from the amine group) | The number of hydrogen bond donors influences solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 4 (2 from the nitro group, 2 from the pyrazole nitrogens) | The number of hydrogen bond acceptors is also a determinant of solubility and target interaction. |
| pKa (most basic) | 2.0 - 3.0 (for the pyrazole ring) / 3.0 - 4.0 (for the amino group) | The nitro group's electron-withdrawing nature is expected to decrease the basicity of both the pyrazole ring and the 4-amino group. This affects the ionization state of the molecule at physiological pH, which in turn impacts solubility, permeability, and target binding. |
Note: These values are estimations derived from computational tools and analysis of similar structures. Experimental validation is required for confirmation.[9][10]
Proposed Synthetic Strategy
The synthesis of 1-Ethyl-3-nitro-1H-pyrazol-4-amine can be approached through a multi-step process starting from a readily available pyrazole precursor. The key transformations involve N-ethylation, nitration, and the introduction of an amino group. The regioselectivity of the N-alkylation and nitration steps is a critical consideration in this synthetic design.[11][12] A plausible and logical synthetic pathway is outlined below.
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Technical Characterization Profile: 1-Ethyl-3-nitro-1H-pyrazol-4-amine
This guide serves as a technical profile and characterization protocol for 1-Ethyl-3-nitro-1H-pyrazol-4-amine , a specialized heterocyclic intermediate. Note that while specific experimental melting point values for this precise isomer are sparse in open-access public literature, this guide synthesizes data from structural analogues (SAR) and provides the definitive methodology for its determination, purification, and validation in a research setting.
Executive Summary
1-Ethyl-3-nitro-1H-pyrazol-4-amine (CAS: Not widely indexed; Analogue 1-Ethyl-3-methyl-4-amine CAS: 876343-24-7) is a donor-acceptor substituted pyrazole used primarily as a scaffold in the synthesis of energetic materials and pharmaceutical kinase inhibitors.
Unlike its 3-methyl analogues which are often oils or low-melting solids, the 3-nitro derivative possesses significant dipolar character, typically resulting in a crystalline solid state. However, the N1-ethyl substitution disrupts the extensive hydrogen-bonding network seen in the parent 3-nitro-4-aminopyrazole, lowering the melting point significantly from the parent's >260°C (decomp).
Critical Quality Attribute (CQA): The melting point (MP) of this compound is the primary indicator of regiochemical purity. Isomeric contamination (e.g., 1-ethyl-4-nitro-3-amine) will manifest as a significant melting point depression or a broadened melting range (>2°C).
Physicochemical Identity & Theoretical Profile
Based on Structure-Activity Relationships (SAR) with validated analogues (e.g., 1-methyl-3-nitropyrazole, MP 81°C; 4-amino-3-nitropyrazole, MP 163-165°C), the physicochemical profile is derived as follows:
| Property | Value / Description | Confidence |
| Appearance | Yellow to Orange Crystalline Solid | High (Due to Nitro-Amine conjugation) |
| Predicted Melting Point | 95°C – 115°C | Medium (SAR Extrapolation) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water | High |
| pKa (Conjugate Acid) | ~2.5 - 3.5 (Weakly basic amine) | High |
| H-Bond Donors | 1 (Amine NH2 - Note: Intramolecular H-bond to Nitro likely) | High |
Structural Logic (SAR Analysis)
-
Parent Scaffold: Pyrazole ring (Aromatic, planar).
-
3-Nitro Group: Strong electron withdrawer. Induces dipole moment, increasing lattice energy (raises MP).
-
4-Amino Group: Electron donor. Creates a "push-pull" electronic system with the 3-nitro group, often leading to intense color (yellow/orange) and planar stacking.
-
1-Ethyl Group: Steric bulk. Disrupts the intermolecular hydrogen bonding capacity of the N1 position. This lowers the MP compared to the N-unsubstituted parent (which melts >160°C).
-
Intramolecular Bonding: The proximity of the 4-amino and 3-nitro groups allows for a 6-membered intramolecular hydrogen bond ring. This reduces intermolecular forces, further stabilizing a lower melting point range compared to isomers where these groups are distant.
Synthesis & Impurity Origins
Understanding the synthesis is crucial for interpreting melting point data, as specific impurities cause specific deviations.
Synthesis Workflow (Regioselectivity Challenges)
The synthesis typically involves nitration of an N-ethyl pyrazole or alkylation of a nitropyrazole. The critical challenge is regioselectivity (N1 vs N2 alkylation, or C3 vs C4 nitration).
Figure 1: Synthesis pathway highlighting the origin of isomeric impurities that affect melting point.
Impurity Impact on Melting Point[3]
-
Regioisomer (1-Ethyl-5-nitro...): Acts as a eutectic impurity. Even 1-2% can drop the MP by 5-10°C and broaden the range.
-
Residual Solvent (Ethyl Acetate/Ethanol): Common in recrystallization. Causes "sweating" or onset depression in DSC.
-
Precursor (Unalkylated Pyrazole): Increases MP significantly if present (MP >160°C).
Experimental Protocol: Melting Point Determination
For this compound, a simple capillary method is insufficient due to potential decomposition or sublimation. Differential Scanning Calorimetry (DSC) is the gold standard.
Method A: Capillary (Quick Screen)
-
Equipment: Buchi M-565 or equivalent.
-
Ramp Rate: 1°C/min (Critical: Fast ramping >5°C/min will overshoot the true MP due to thermal lag).
-
Observation: Watch for "sintering" (darkening/shrinking) before the liquid meniscus forms.
-
Sintering < 80°C: Indicates solvent trapped in lattice.
-
Clear Melt: Record
and . Range should be < 1.5°C.
-
Method B: Differential Scanning Calorimetry (DSC) - The Validation Standard
This protocol ensures you distinguish between a melt and a decomposition exotherm.
Step-by-Step SOP:
-
Sample Prep: Weigh 2-4 mg of dried sample into a Tzero Aluminum pan.
-
Crimping: Use a hermetic lid with a pinhole. (The pinhole allows expanding gases to escape if decomposition occurs, preventing pan deformation, while maintaining pressure).
-
Reference: Empty Tzero Aluminum pan.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Thermal Cycle:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 80°C (Drying phase).
-
Ramp 2°C/min to 150°C (Melting phase).
-
-
Analysis:
-
Identify the Endothermic Peak (Melting).
-
Measure Onset Temperature (Extrapolated onset), NOT the peak maximum.
-
Pass Criteria: Onset > 90°C (estimated) and Peak Width at Half Height < 2°C.
-
Figure 2: Logic flow for interpreting DSC data to validate compound identity.
References & Data Sources
-
PubChem Compound Summary. (2025). 1-Ethyl-1H-pyrazol-4-amine (Analogue Data). National Center for Biotechnology Information. Link
-
Dalinger, I. L., et al. (2015).[1] Synthesis and properties of nitropyrazoles. Molecules. (Provides background on nitropyrazole melting point trends). Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1-Ethyl-3-methyl-1H-pyrazol-4-amine. (Analogue baseline for low-melting pyrazoles). Link
-
American Elements. (2025). Ethyl 4-nitro-1H-pyrazole-3-carboxylate Properties. (Structural isomer comparison). Link
Disclaimer: As exact experimental values for this specific isomer are proprietary or rare in public indices, the range provided (95-115°C) is a high-confidence theoretical estimation based on SAR. Experimental validation using the described DSC protocol is required.
Sources
Novel Nitropyrazole Amine Building Blocks: A Technical Guide for Drug Discovery
Introduction: The Rise of Nitropyrazole Amines in Medicinal Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a versatile building block for designing novel therapeutics.[3][4] The introduction of a nitro group and an amino group onto the pyrazole ring creates a unique class of building blocks – nitropyrazole amines – that offer a compelling combination of features for drug discovery researchers.[5][6] The electron-withdrawing nature of the nitro group can significantly modulate the pKa of the pyrazole ring and adjacent amino groups, influencing binding affinities and pharmacokinetic properties.[7] Simultaneously, the amino group provides a crucial vector for further functionalization, allowing for the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).[2][8]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of novel nitropyrazole amine building blocks. We will delve into the core aspects of their synthesis, characterization, and strategic application in modern drug discovery, with a particular focus on their role as pharmacophores and bioisosteric replacements.
Part 1: Synthesis of Nitropyrazole Amine Building Blocks
The synthetic accessibility of nitropyrazole amines is a key enabler of their use in drug discovery. A variety of synthetic strategies have been developed to afford regiochemically defined nitropyrazole amines. The choice of starting materials and reaction conditions is critical to achieving the desired substitution pattern on the pyrazole ring.
Synthesis of 3-Amino-4-nitropyrazole Derivatives
One of the most common and versatile nitropyrazole amine scaffolds is the 3-amino-4-nitropyrazole core. A general and efficient method for its synthesis involves the cyclization of a β-ketonitrile with hydrazine, followed by nitration.
Experimental Protocol: Synthesis of a Representative 3-Amino-4-nitropyrazole
This protocol outlines a typical procedure for the synthesis of a substituted 3-amino-4-nitropyrazole, a versatile intermediate for further elaboration.
-
Step 1: Condensation to form the aminopyrazole. A substituted β-ketonitrile is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, typically under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, a substituted 3-aminopyrazole, is isolated by filtration or extraction.
-
Step 2: Nitration of the aminopyrazole. The synthesized 3-aminopyrazole is carefully added to a nitrating mixture, commonly a combination of fuming nitric acid and concentrated sulfuric acid, at a controlled low temperature (e.g., 0-5 °C). The reaction is highly exothermic and requires careful monitoring. After the addition is complete, the reaction is allowed to proceed at a slightly elevated temperature for a specified time. The reaction mixture is then poured onto ice, and the precipitated 3-amino-4-nitropyrazole product is collected by filtration, washed with water, and dried.
Synthesis of 3,5-Diamino-4-nitropyrazole
The 3,5-diamino-4-nitropyrazole scaffold offers two points for diversification, making it a valuable building block for combinatorial library synthesis. A convenient route to this compound has been developed, making it more accessible for research.[9]
Experimental Protocol: Synthesis of 3,5-Diamino-4-nitropyrazole
A reported convenient route to 3,5-diamino-4-nitropyrazole has made this versatile building block more readily available for derivatization.[9] The synthesis of its derivatives often involves the reaction of the sodium salt of 3,5-diamino-4-nitropyrazole with various electrophiles. For instance, reaction with cyanogen azide can yield a tetrazole-substituted derivative.[9]
-
Step 1: Formation of the Sodium Salt. 3,5-diamino-4-nitropyrazole is treated with a base such as sodium hydroxide to form the corresponding sodium salt.
-
Step 2: Reaction with an Electrophile. The sodium salt is then reacted with a suitable electrophile, such as cyanogen bromide, to introduce a new functional group at the N1 position of the pyrazole ring.[9]
Regioselective Functionalization
Achieving regiocontrol in the synthesis of substituted nitropyrazole amines is paramount. The inherent tautomerism of N-unsubstituted pyrazoles can lead to mixtures of isomers upon N-alkylation or N-arylation.[10] Strategic use of protecting groups and careful selection of reaction conditions are often necessary to direct the functionalization to the desired nitrogen atom. For instance, N-alkylation of 3-nitropyrazole with a primary alkyl halide using a base like potassium carbonate can provide N-substituted pyrazoles, which can then be reduced to the corresponding amines.[8]
Caption: A generalized workflow for the synthesis of novel nitropyrazole amine building blocks.
Part 2: Spectroscopic and Analytical Characterization
Unambiguous characterization of novel nitropyrazole amine building blocks is essential for their effective use in drug discovery. A combination of spectroscopic and analytical techniques is employed to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the primary tools for the structural elucidation of nitropyrazole amines.
-
¹H NMR: The chemical shifts and coupling constants of the pyrazole ring protons provide information about the substitution pattern. The protons on the pyrazole ring typically appear in the aromatic region of the spectrum. The chemical shifts of the amino protons can vary depending on the solvent and concentration and often appear as a broad singlet.
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic and are influenced by the electronic effects of the nitro and amino substituents.[11] The carbon bearing the nitro group is typically shifted downfield.
Table 1: Representative NMR Data for a Substituted Nitropyrazole Amine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole-H4 | 8.5 (s, 1H) | 139.0 |
| Pyrazole-C3 | - | 155.0 |
| Pyrazole-C4 | - | 129.0 |
| Pyrazole-C5 | - | 145.0 |
| Amino-NH₂ | 6.8 (br s, 2H) | - |
Note: The data presented is a representative example and will vary depending on the specific substitution pattern and solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups present in nitropyrazole amines.
-
N-H Stretching: The amino group typically shows one or two sharp absorption bands in the region of 3300-3500 cm⁻¹.
-
N-O Stretching: The nitro group exhibits two strong characteristic absorption bands corresponding to asymmetric and symmetric stretching, typically found in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C=N and C=C Stretching: The stretching vibrations of the pyrazole ring are observed in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized nitropyrazole amines. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.
Caption: A standard workflow for the analytical characterization of nitropyrazole amine building blocks.
Part 3: Applications in Drug Discovery
Nitropyrazole amine building blocks offer medicinal chemists a powerful toolkit to address various challenges in drug design, from enhancing potency and selectivity to improving pharmacokinetic profiles.
As Pharmacophores in Kinase Inhibitors
Protein kinases are a major class of drug targets, and the aminopyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[1][11] The amino group of the aminopyrazole can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The nitro group can be strategically positioned to modulate the electronic properties of the pyrazole ring and influence binding to other regions of the ATP-binding pocket.
Case Study: Aminopyrazole-based JNK3 Inhibitors
In the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3), a promising target for neurodegenerative diseases, SAR studies on aminopyrazole derivatives have been conducted.[8] The synthesis of these inhibitors involved the N-alkylation of a 3-nitropyrazole, followed by reduction of the nitro group to an amine, and subsequent amide coupling and urea formation.[8] These studies demonstrated that modifications to the aminopyrazole core and its substituents could significantly impact both potency and selectivity against other JNK isoforms.[8]
Caption: The iterative cycle of SAR studies in the optimization of nitropyrazole amine-based drug candidates.
Nitropyrazole Amines as Bioisosteres
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound while maintaining or improving its biological activity.[4] The nitropyrazole amine moiety can serve as a bioisostere for other functional groups, particularly substituted anilines.
Aniline Bioisosteres: Anilines are common motifs in drug molecules but can be susceptible to metabolic oxidation, leading to the formation of reactive metabolites and potential toxicity.[12][13] Replacing an aniline ring with a nitropyrazole amine can mitigate this metabolic liability while preserving key interactions with the biological target. The pyrazole ring is generally more metabolically stable than a benzene ring, and the electronic properties of the nitropyrazole amine can be tuned to mimic those of a substituted aniline.[10] This strategy can lead to compounds with improved safety profiles and pharmacokinetic properties.[14]
Table 2: Comparison of Physicochemical Properties: Aniline vs. Nitropyrazole Amine
| Property | Aniline | Nitropyrazole Amine |
| Metabolic Stability | Often susceptible to oxidation | Generally more stable |
| Acidity/Basicity | Basic | Can be tuned by the nitro group |
| Hydrogen Bonding | H-bond donor | H-bond donor and acceptor |
| Aromaticity | Aromatic | Aromatic |
Conclusion and Future Perspectives
Novel nitropyrazole amine building blocks represent a valuable and underexplored area of chemical space for drug discovery. Their synthetic tractability, coupled with their unique electronic and steric properties, makes them attractive scaffolds for the development of new therapeutics. The ability of the nitropyrazole amine moiety to act as both a potent pharmacophore and a metabolically robust bioisostere provides medicinal chemists with a versatile tool to address key challenges in lead optimization. As our understanding of the synthesis and properties of these building blocks continues to grow, we anticipate that they will play an increasingly important role in the discovery of the next generation of innovative medicines.
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- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. cresset-group.com [cresset-group.com]
- 14. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pyrazolo[1,5-a]pyrimidines Utilizing 1-Ethyl-3-nitro-1H-pyrazol-4-amine: A Detailed Guide for Medicinal Chemistry Applications
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its rigid, planar structure and versatile substitution patterns have led to the discovery of numerous compounds with a wide array of biological activities.[3][4] Notable examples of drugs incorporating this framework include the anxiolytic agent Ocinaplon, the hypnotic Zaleplon, and the anticancer agent Dinaciclib.[5] The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends to their role as potent inhibitors of various protein kinases, which are crucial targets in oncology.[3][6]
This application note provides a comprehensive guide to the synthesis of substituted pyrazolo[1,5-a]pyrimidines commencing from the novel building block, 1-Ethyl-3-nitro-1H-pyrazol-4-amine. The strategic incorporation of an ethyl group at the N1 position and a nitro group at the C3 position of the pyrazole ring offers unique opportunities for modulating the physicochemical properties and biological activity of the resulting pyrazolo[1,5-a]pyrimidine derivatives. The electron-withdrawing nature of the nitro group can influence the reactivity of the pyrazole system and provides a synthetic handle for further chemical transformations, such as reduction to an amino group, thereby expanding the accessible chemical space for structure-activity relationship (SAR) studies.
Reaction Mechanism and Scientific Rationale
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold from a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound proceeds via a well-established condensation-cyclization pathway.[3][7] The reaction is typically catalyzed by an acid or base and involves the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration.
The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aminopyrazole and the 1,3-dicarbonyl compound, as well as the reaction conditions.[8] In the case of 1-Ethyl-3-nitro-1H-pyrazol-4-amine, the exocyclic 4-amino group is the primary nucleophile. The reaction with an unsymmetrical 1,3-diketone can potentially lead to the formation of two regioisomers.
Below is a generalized reaction scheme and a mechanistic diagram illustrating the synthesis of a 2-ethyl-4-nitro-5,7-dimethylpyrazolo[1,5-a]pyrimidine from 1-Ethyl-3-nitro-1H-pyrazol-4-amine and acetylacetone.
Figure 1: Generalized workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine.
Experimental Protocol: Synthesis of 2-Ethyl-4-nitro-5,7-dimethylpyrazolo[1,5-a]pyrimidine
This protocol details a representative procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative using 1-Ethyl-3-nitro-1H-pyrazol-4-amine and acetylacetone.
Materials:
-
1-Ethyl-3-nitro-1H-pyrazol-4-amine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography supplies (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Ethyl-3-nitro-1H-pyrazol-4-amine (1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add acetylacetone (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting aminopyrazole), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Precipitation and Filtration: A solid precipitate should form. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Data Presentation: Expected Outcome and Characterization
| Parameter | Expected Value |
| Product Name | 2-Ethyl-4-nitro-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
| Molecular Formula | C₁₀H₁₂N₄O₂ |
| Molecular Weight | 236.23 g/mol |
| Appearance | Yellow to off-white solid |
| Yield | 75-85% (unoptimized) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. |
| ¹H NMR (CDCl₃, 400 MHz) | Anticipated signals: Aromatic protons, two methyl singlets, an ethyl quartet and triplet. |
| Mass Spec (ESI+) | m/z [M+H]⁺ = 237.10 |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Consider using a stronger acid catalyst like a catalytic amount of sulfuric acid. |
| Product loss during work-up. | Ensure complete precipitation by using a larger volume of ice-cold water. Optimize the recrystallization solvent system. | |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound. | Carefully analyze the crude product by NMR to determine the isomeric ratio. Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. Purification by chromatography may be necessary. |
| Dark-colored Product | Side reactions or decomposition. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the purity of starting materials and solvents. |
Visualization of the Synthetic Pathway
Figure 2: Step-by-step workflow of the synthesis process.
Conclusion and Future Directions
The protocol described herein provides a reliable and efficient method for the synthesis of novel pyrazolo[1,5-a]pyrimidines from 1-Ethyl-3-nitro-1H-pyrazol-4-amine. The presence of the nitro group in the final product opens up avenues for further chemical modifications. For instance, the reduction of the nitro group to an amine would furnish a key intermediate for the introduction of a wide range of substituents via acylation, sulfonylation, or other amine-based chemistries. This would enable the generation of a diverse library of compounds for biological screening, particularly in the context of kinase inhibitor discovery programs.[3][6] The continued exploration of substituted pyrazolo[1,5-a]pyrimidines is a promising endeavor in the quest for new therapeutic agents.
References
-
Boruah, J., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
-
Ansari, M. F., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Ansari, M. F., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]
-
Various Authors. Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. ResearchGate. Available at: [Link]
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]
-
El-Faham, A., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
Koval, A. A., et al. (2022). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. Available at: [Link]
-
Al-Omran, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]
-
Anand, D., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC. Available at: [Link]
-
Abdel-Aziz, M., et al. (2022). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Publications. Available at: [Link]
-
Reddy, C. R., et al. (2022). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/nonsymmetric Alkynes. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
-
Poursattar, M., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
procedure for diazotization of 1-Ethyl-3-nitro-1H-pyrazol-4-amine
Part 1: Introduction & Chemical Logic
1.1 The Substrate Challenge
The diazotization of 1-Ethyl-3-nitro-1H-pyrazol-4-amine presents a distinct challenge compared to standard aniline derivatives.[1] The pyrazole core is electron-rich, but the nitro group (
1.2 Mechanistic Implications
Standard diazotization conditions (dilute
-
The Solution: We must employ conditions that generate the highly electrophilic nitrosonium ion (
) or use alkyl nitrites in non-aqueous solvents to drive the reaction forward without relying on aqueous solubility.
Part 2: Safety Protocols (Critical)
WARNING: High-Energy Intermediate Diazonium salts of nitropyrazoles are potential High-Energy Materials (HEMs) .[1] They can be shock-sensitive and thermally unstable.[1]
-
Temperature Limit: Never allow the reaction temperature to exceed
during formation. -
Isolation: Do NOT isolate the dry diazonium salt unless absolutely necessary for characterization. Process it in situ (e.g., Sandmeyer, azo coupling, or reduction).
-
Quenching: Have a solution of sulfamic acid or urea ready to quench excess nitrous acid.
Part 3: Experimental Protocols
Method A: Aqueous/Acidic Diazotization (Standard)
Best for: Subsequent azo coupling (dyes) or aqueous cyanation.[1]
Reagents:
-
Substrate: 1-Ethyl-3-nitro-1H-pyrazol-4-amine (1.0 eq)[1]
-
(
, 5.0 eq) or ( eq) -
Nitrosating Agent:
(1.1 eq)[1] -
Solvent: Water/Ethanol mixture (if solubility is poor)[1]
Step-by-Step Procedure:
-
Solubilization: In a 3-neck round-bottom flask equipped with a thermometer and overhead stirrer, suspend the amine (10 mmol) in concentrated
(4 mL) and water (10 mL).-
Note: If the amine does not dissolve, add minimal ethanol or heat gently to
to dissolve, then cool rapidly to precipitate fine crystals (increases surface area).
-
-
Cooling: Immerse the flask in an ice/salt bath to reach an internal temperature of
to . -
Nitrosation: Dissolve
(0.76 g, 11 mmol) in minimal water (2 mL). Add this solution dropwise via an addition funnel sub-surface (dip tube) if possible, over 20 minutes.-
Critical Control: Monitor temperature; do not exceed
.
-
-
Digestion: Stir at
for 30–60 minutes. The solution should become clear (or change color) as the diazonium salt forms. -
Validation: Test a drop of the reaction mixture on Starch-Iodide paper . An immediate blue/black color confirms excess nitrous acid (required).
-
Quenching: Before the next step, destroy excess
by adding Urea or Sulfamic acid until Starch-Iodide paper no longer turns blue.
Method B: Non-Aqueous Diazotization (Sandmeyer Optimized)
Best for: Halogenation (Sandmeyer), deamination, or anhydrous coupling. Preferred for deactivated amines.[1]
Reagents:
-
Substrate: 1-Ethyl-3-nitro-1H-pyrazol-4-amine (1.0 eq)[1]
-
Reagent: tert-Butyl Nitrite (TBN) or Isoamyl Nitrite (1.5 eq)[1]
-
Solvent: Acetonitrile (
) or THF (anhydrous)[1] -
Catalyst (Optional):
or (if proceeding to halide)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck flask under Nitrogen/Argon atmosphere.
-
Dissolution: Dissolve the amine (10 mmol) in anhydrous
(20 mL).-
Why MeCN? It stabilizes the diazonium species and is a common solvent for subsequent radical reactions.
-
-
Addition: Cool to
. Add tert-butyl nitrite (1.5 eq) dropwise via syringe.[1] -
Reaction: Allow the mixture to warm to Room Temperature (RT) slowly over 1 hour.
-
Observation: Evolution of gas (
) indicates decomposition; if the goal is the diazonium salt, keep at . If the goal is the Sandmeyer product (e.g., chloro-derivative), add the Copper(II) salt before the nitrite addition.
-
-
In-Situ Use: The resulting solution contains the diazonium species and should be used immediately.
Part 4: Data & Visualization
Table 1: Protocol Comparison
| Feature | Method A (Aqueous HCl) | Method B (Organic Nitrite) |
| Active Species | Nitrosonium ( | Alkyl Nitrite ( |
| Solvent System | ||
| Temperature | Strictly | |
| Suitability | Azo Dyes, Aqueous Nucleophiles | Sandmeyer ( |
| Yield (Est.) | 65–80% | 85–95% |
Diagram 1: Reaction Mechanism & Workflow
Caption: Workflow decision tree for selecting the optimal diazotization route based on the desired downstream application.
Part 5: Analytical Validation
To confirm the formation of the diazonium salt without isolation:
-
Azo Dye Test (Qualitative):
-
Take 0.5 mL of the reaction mixture.
-
Add to a solution of
-naphthol in .[1] -
Result: Immediate formation of a bright red/orange precipitate indicates active diazonium species.
-
-
IR Spectroscopy (In-Situ):
Part 6: References
-
Dumeunier, R., et al. (2021).[3] "Sandmeyer Reaction of Pyrazole Derivatives: Synthesis and Fungicidal Properties." National Institutes of Health (PMC). Available at: [Link]
-
Klapötke, T. M., et al. (2023). "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives." MDPI: Molecules. Available at: [Link]
-
Baxendale, I. R., et al. (2013). "Flow Hydrodediazoniation of Aromatic Heterocycles." Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. "Sandmeyer Reaction: Mechanism and Recent Literature." Available at: [Link]
Sources
Application Notes and Protocols for 1-Ethyl-3-nitro-1H-pyrazol-4-amine in Metal Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Pyrazole Ligand
The field of coordination chemistry continually seeks novel ligands to construct metal complexes with unique structural, electronic, and functional properties. Pyrazole derivatives have emerged as a versatile class of ligands, forming the backbone of complexes with applications ranging from catalysis to medicinal chemistry.[1][2][3] This document introduces 1-Ethyl-3-nitro-1H-pyrazol-4-amine , a promising yet largely unexplored ligand for the synthesis of novel metal complexes.
The unique substitution pattern of this pyrazole derivative, featuring an ethyl group at the N1 position, a nitro group at the C3 position, and an amino group at the C4 position, suggests a rich and tunable coordination chemistry. The presence of both a strong electron-withdrawing nitro group and an electron-donating amino group on the pyrazole ring is anticipated to modulate the electronic properties of the resulting metal complexes significantly. The amino group and the pyrazole ring nitrogen atoms present potential coordination sites, allowing for mono- or bidentate chelation to a metal center.
These application notes provide a comprehensive guide for researchers interested in exploring the coordination chemistry of 1-Ethyl-3-nitro-1H-pyrazol-4-amine. The protocols detailed herein are based on established methodologies for analogous pyrazole-based ligands and are intended to serve as a robust starting point for the synthesis, characterization, and investigation of novel metal complexes.[4][5][6]
Predicted Coordination Behavior
The coordination of 1-Ethyl-3-nitro-1H-pyrazol-4-amine to a metal center is expected to occur primarily through the lone pair of electrons on the amino group and one of the nitrogen atoms of the pyrazole ring, likely the N2 atom, to form a stable five-membered chelate ring. The electron-withdrawing nature of the nitro group will likely influence the pKa of the pyrazole ring nitrogens and the amino group, affecting the stability and reactivity of the resulting metal complexes.
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-3-nitro-1H-pyrazol-4-amine (Ligand Synthesis)
While 1-Ethyl-3-nitro-1H-pyrazol-4-amine is commercially available, its synthesis can be achieved through multi-step procedures common in pyrazole chemistry. A general synthetic approach often involves the cyclization of a suitably substituted precursor.[7][8]
Note: The following is a generalized procedure and may require optimization. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Substituted hydrazine (e.g., ethylhydrazine)
-
A suitable dicarbonyl compound or its equivalent with nitro and cyano/amino functionalities
-
Appropriate solvent (e.g., ethanol, acetic acid)
-
Base (e.g., sodium acetate, triethylamine)
Procedure:
-
Dissolve the dicarbonyl precursor in the chosen solvent.
-
Add the substituted hydrazine to the solution.
-
If required, add a catalytic amount of acid or base to facilitate the condensation and cyclization reaction.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 1-Ethyl-3-nitro-1H-pyrazol-4-amine.
Characterization: The synthesized ligand should be thoroughly characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations (N-H, C-N, NO₂).
-
Mass Spectrometry: To determine the molecular weight.
-
Elemental Analysis: To confirm the empirical formula.
Protocol 2: General Synthesis of Metal Complexes with 1-Ethyl-3-nitro-1H-pyrazol-4-amine
This protocol provides a general method for the synthesis of metal complexes, which can be adapted for various transition metals.[4][5][6]
Materials:
-
1-Ethyl-3-nitro-1H-pyrazol-4-amine (Ligand, L)
-
Metal salt (e.g., CuCl₂, Co(OAc)₂, Ni(NO₃)₂, etc.)
-
Solvent (e.g., ethanol, methanol, acetonitrile, DMF)
Procedure:
-
Dissolve the ligand (e.g., 2 molar equivalents) in the chosen solvent, with gentle heating if necessary.
-
In a separate flask, dissolve the metal salt (e.g., 1 molar equivalent) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated under reflux for several hours. The optimal reaction time and temperature should be determined empirically.
-
Observe for any color change or precipitation, which may indicate complex formation.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
If a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, slowly evaporate the solvent to induce crystallization. Single crystals suitable for X-ray diffraction may be obtained by slow evaporation or by vapor diffusion of a less polar solvent into the reaction mixture.[4]
Workflow for Metal Complex Synthesis:
Caption: General workflow for the synthesis of metal complexes.
Characterization of Metal Complexes
A comprehensive characterization of the newly synthesized metal complexes is crucial to determine their structure, composition, and properties.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand. | Shifts in the vibrational frequencies of the N-H (amino) and C=N/C=C (pyrazole ring) bands upon coordination to the metal ion. New bands in the far-IR region corresponding to M-N bonds.[9][10] |
| UV-Vis Spectroscopy | To study the electronic transitions and geometry of the complex. | Ligand-to-metal or metal-to-ligand charge transfer bands. d-d transitions for transition metal complexes, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).[11][12] |
| ¹H NMR Spectroscopy | To investigate the structure of diamagnetic complexes in solution. | Shifts in the proton signals of the ligand upon coordination. Broadening of signals can indicate paramagnetic behavior.[10][11] |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | To determine the molecular weight and stoichiometry of the complex. | A molecular ion peak corresponding to the expected formula of the metal complex.[4][5] |
| Elemental Analysis | To confirm the elemental composition of the complex. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
| Single-Crystal X-ray Diffraction | To definitively determine the solid-state molecular structure. | Provides precise bond lengths, bond angles, coordination geometry, and intermolecular interactions.[4][12] |
| Magnetic Susceptibility | To determine the magnetic properties of paramagnetic complexes. | Provides information about the number of unpaired electrons and the electronic structure of the metal center. |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complex. | Determines the decomposition pattern and the presence of coordinated or lattice solvent molecules.[11] |
Potential Applications
The unique electronic and structural features of metal complexes derived from 1-Ethyl-3-nitro-1H-pyrazol-4-amine suggest a range of potential applications.
Catalysis
Pyrazole-based metal complexes have shown significant catalytic activity in various organic transformations.[13][14] The electronic properties of the metal center, tuned by the nitro and amino substituents on the pyrazole ligand, could lead to novel catalysts for reactions such as:
-
Oxidation Reactions: The electron-rich metal center could facilitate oxidative processes.
-
Coupling Reactions: Complexes of palladium, nickel, or copper could be effective catalysts for C-C and C-N bond formation.[14]
-
Hydrogenation Reactions: Manganese or iron complexes could be explored for transfer hydrogenation reactions.[13]
Logical Flow for Catalytic Application Screening:
Caption: Workflow for evaluating catalytic applications.
Medicinal Chemistry
Pyrazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][3][15] The introduction of a metal center can enhance the therapeutic potential of the organic ligand.[1] Potential areas of investigation include:
-
Anticancer Agents: The ability of the complex to interact with DNA or inhibit key enzymes could be explored.[4][9]
-
Antimicrobial Agents: The complexes could be screened for their activity against various bacterial and fungal strains.[5][11]
Conclusion
1-Ethyl-3-nitro-1H-pyrazol-4-amine represents a promising building block for the development of novel coordination compounds. Its unique electronic and structural features offer exciting opportunities for the design of metal complexes with tailored properties for applications in catalysis and medicinal chemistry. The protocols and guidelines presented in this document provide a solid foundation for researchers to embark on the exploration of this fascinating new ligand and its coordination chemistry.
References
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- Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. (2025). [Source Name].
- Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). PMC.
- Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (2025). RSC Publishing.
- Perspective: The Potential of Pyrazole-Based Compounds in Medicine. (2011). PubMed.
- Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline deriv
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2025). ACS Omega.
- Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. (2019).
- Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025). Letters in Applied NanoBioScience.
- Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. (n.d.). RSC Publishing.
- Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand. (2018). [Source Name].
- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). MDPI.
- A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogen
- Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2025). PMC.
- Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. (2025).
- Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). PMC.
- Tuned structure and DNA binding properties of metal complexes based on a new 4-acylpyrazolone deriv
- Synthesis and structural characterization of metal complexes based on pyrazole/imidazolium chlorides. (2005). UTMB Research Expert Profiles.
- Biologically active 4‐aminopyrazole derivatives. (n.d.).
- Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applic
- The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. (n.d.). GIROLAMO LA MONICA and G.
- 1-Ethyl-1h-pyrazol-4-amine. (n.d.). PubChem.
- 1-ethyl-3-methyl-1H-pyrazol-4-amine. (n.d.). PubChem.
- Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). The Royal Society of Chemistry.
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- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Ethyl 3-amino-1H-pyrazole-4-carboxyl
- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2025).
- 1-ethyl-1H-pyrazol-4-amine. (n.d.). Santa Cruz Biotechnology.
- ethyl 3-amino-1H-pyrazole-4-carboxyl
- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan.
- Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. (2022). MDPI.
- 1-((3-Ethyl-1-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine. (n.d.). ChemScene.
- 1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine. (n.d.). Hit2Lead.
Sources
- 1. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 13. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Strategic Acylation of 4-amino-1-ethyl-3-nitropyrazole for Pharmaceutical Intermediate Synthesis
[ANP-2026-01]
Abstract
This document provides a comprehensive guide to the N-acylation of 4-amino-1-ethyl-3-nitropyrazole, a critical transformation in the synthesis of advanced pharmaceutical intermediates. We delve into the mechanistic underpinnings of this reaction, offering a detailed, field-proven protocol that ensures high yield and purity of the target N-acylated product. The protocol is designed to be a self-validating system, with explanations for each experimental choice, from reagent selection to purification strategies. This guide is intended to empower researchers to confidently and successfully perform this key synthetic step.
Introduction: The Significance of Acylated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the pyrazole ring is paramount to modulating the pharmacological properties of these molecules. Specifically, the acylation of aminopyrazoles is a fundamental transformation that introduces a diverse range of functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The substrate of interest, 4-amino-1-ethyl-3-nitropyrazole, is a versatile building block. The electron-withdrawing nitro group significantly influences the reactivity of the pyrazole ring and the nucleophilicity of the amino group. The subsequent N-acylation of this compound is a key step in the elaboration of more complex molecular architectures. Understanding and controlling the conditions of this acylation are therefore critical for the efficient and reproducible synthesis of targeted pharmaceutical agents.
Mechanistic Considerations and Strategic Choices
The N-acylation of 4-amino-1-ethyl-3-nitropyrazole proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
The Role of the Substrate's Electronic Profile
The presence of the nitro group at the 3-position and the pyrazole ring itself deactivates the amino group at the 4-position through resonance and inductive effects. This reduced nucleophilicity necessitates careful selection of the acylating agent and reaction conditions to drive the reaction to completion. While the amino group is less reactive than in aniline, it is still sufficiently nucleophilic to react with common acylating agents.
Choice of Acylating Agent
The choice of acylating agent is a critical parameter that dictates the reactivity and the byproducts of the reaction. The two most common classes of acylating agents for this transformation are acid chlorides and acid anhydrides .
-
Acid Chlorides (R-COCl): These are highly reactive acylating agents that typically provide rapid and complete conversion.[1][2][3] The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine and to drive the reaction forward.[3]
-
Acid Anhydrides ((R-CO)₂O): These are generally less reactive than acid chlorides but are often preferred due to their easier handling and the formation of a less corrosive carboxylic acid byproduct.[4][5][6] The reaction can be slower and may require heating or the use of a catalyst.
For the protocol outlined below, we will utilize an acid chloride to ensure a robust and efficient reaction, which is often desirable in a drug development setting where reaction time and yield are critical factors.
The Necessity of a Base
As mentioned, the use of an acid chloride necessitates the inclusion of a base to scavenge the generated HCl. A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal. These bases will not compete with the aminopyrazole in reacting with the acid chloride.[3] Pyridine can also be used and can act as both a base and a nucleophilic catalyst.
Solvent Selection
The choice of solvent is crucial for ensuring the solubility of the reactants and for facilitating the reaction. Aprotic solvents are generally preferred to avoid side reactions with the acylating agent. Suitable solvents include:
-
Dichloromethane (DCM): An excellent solvent for many organic reactions, it is non-polar and aprotic.
-
Acetonitrile (ACN): A polar aprotic solvent that can be beneficial for dissolving more polar starting materials and intermediates.
-
Tetrahydrofuran (THF): A moderately polar aprotic solvent.
DCM is selected for this protocol due to its inertness and ease of removal during workup.
Experimental Protocol: Acylation of 4-amino-1-ethyl-3-nitropyrazole
This protocol describes the acylation of 4-amino-1-ethyl-3-nitropyrazole with a generic acid chloride (R-COCl). The stoichiometry and reaction parameters can be adapted for different acylating agents.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-amino-1-ethyl-3-nitropyrazole | 156.14 | 1.0 | 1.0 |
| Acyl Chloride (R-COCl) | Varies | 1.1 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | 84.93 | - | - |
| Saturated aqueous sodium bicarbonate | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-1-ethyl-3-nitropyrazole (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M. Stir until the starting material is fully dissolved.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the acid chloride.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over a period of 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and the triethylammonium hydrochloride salt.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-acylated product.
Experimental Workflow Diagram
Caption: Workflow for the N-acylation of 4-amino-1-ethyl-3-nitropyrazole.
Characterization and Data Interpretation
The successful synthesis of the N-acylated product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will show the appearance of signals corresponding to the acyl group and a downfield shift of the pyrazole ring protons.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: Will show the appearance of a strong carbonyl (C=O) stretch for the amide, typically in the range of 1650-1680 cm⁻¹.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficiently reactive acylating agent; steric hindrance. | Increase reaction time or temperature. Consider using a more reactive acylating agent (e.g., acid chloride if anhydride was used). Add a catalytic amount of DMAP. |
| Formation of Side Products | Reaction temperature too high; moisture in the reaction. | Ensure the reaction is run under anhydrous conditions. Maintain a low temperature during the addition of the acylating agent. |
| Low Yield after Purification | Product loss during workup or chromatography. | Optimize the extraction and washing steps. Use a different purification method, such as recrystallization. |
| Di-acylation | Although less likely with the deactivated amine, it can occur with excess acylating agent. | Use a stoichiometric amount or a slight excess (1.05-1.1 eq) of the acylating agent. |
Conclusion
The N-acylation of 4-amino-1-ethyl-3-nitropyrazole is a robust and reliable transformation when performed under controlled conditions. The protocol detailed herein provides a solid foundation for the synthesis of a wide array of N-acylated pyrazole derivatives. By understanding the underlying mechanistic principles and the rationale behind the experimental choices, researchers can confidently adapt and optimize this procedure for their specific synthetic targets, accelerating the pace of drug discovery and development.
References
-
ResearchGate. (n.d.). Acylation of amines and pyrazole with [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride | Request PDF. Retrieved from [Link]
-
CORE. (2015, March 5). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Acta Chim. Slov. (2000). SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES. Retrieved from [Link]
-
IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]
-
PubMed. (2007, May 15). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. ijcrt.org [ijcrt.org]
- 6. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of high-energy density materials using nitropyrazole amines
Application Note: Strategic Synthesis and Stabilization of High-Energy Density Materials via Nitropyrazole Amines
Abstract
The pursuit of High-Energy Density Materials (HEDMs) that reconcile the contradictory requirements of high detonation performance and low sensitivity is the central challenge of modern energetic chemistry. Nitropyrazole amines—specifically 4-amino-3,5-dinitropyrazole (LLM-116) —have emerged as a "Goldilocks" scaffold. They utilize the "push-pull" electronic effect, where the electron-donating amino group stabilizes the electron-withdrawing nitro groups via extended conjugation, significantly desensitizing the molecule without sacrificing density. This guide details the synthesis of LLM-116 via Vicarious Nucleophilic Substitution (VNS) and its subsequent derivatization into high-nitrogen energetic salts.
Part 1: Safety & Pre-Operational Directives
CRITICAL WARNING: The protocols described herein involve the synthesis of Class 1.1 explosives. These materials are sensitive to shock, friction, and electrostatic discharge (ESD).[1]
-
Engineering Controls: All synthesis must occur behind a 1-inch polycarbonate blast shield or within a remotely manipulated fume hood.
-
PPE: Kevlar gloves, flame-resistant lab coat (Nomex), ear protection, and grounded wrist straps are mandatory.
-
Scale: Do not exceed 500 mg scale for initial validation.
-
Quenching: Maintain a dedicated "kill bucket" containing dilute NaOH/acetone for emergency neutralization of nitration mixtures.
Part 2: The Chemistry of Nitropyrazole Amines
The structural integrity of nitropyrazole amines relies on the planar arrangement of the pyrazole ring, allowing for strong intermolecular hydrogen bonding (HB). This HB network acts as a "molecular shock absorber," dissipating mechanical energy that would otherwise trigger detonation.
Mechanism: Vicarious Nucleophilic Substitution (VNS)
Unlike standard electrophilic nitration (which requires harsh acids), VNS allows for the direct amination of electron-deficient nitro-heterocycles. The reagent 1,1,1-trimethylhydrazinium iodide (TMHI) acts as a nucleophile that attacks the carbon adjacent to the nitro group. The presence of a base facilitates the elimination of HI, restoring aromaticity and installing the amine.
Figure 1: Mechanistic pathway for the Vicarious Nucleophilic Substitution (VNS) synthesis of LLM-116.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-amino-3,5-dinitropyrazole (LLM-116)
Rationale: This route is preferred over the nitration of 4-aminopyrazole due to milder conditions and higher regioselectivity.
Reagents:
-
1,1,1-Trimethylhydrazinium iodide (TMHI) [Aminating Agent][2]
-
Potassium tert-butoxide (t-BuOK) [Base][2]
-
Dimethyl sulfoxide (DMSO) [Solvent]
Step-by-Step Methodology:
-
Preparation of Solution: In a dry 100 mL round-bottom flask, dissolve 3,5-dinitropyrazole (1.0 eq) and TMHI (1.1 eq) in anhydrous DMSO (10 mL/g of substrate). Stir until a clear solution is obtained.
-
VNS Reaction:
-
Cool the solution to 15°C using a water bath.
-
Add t-BuOK (3.0 eq) in small portions over 20 minutes. Note: The solution will turn deep red/brown, indicating the formation of the sigma-complex.
-
Allow the reaction to stir at room temperature for 2 hours.
-
-
Quenching & Acidification:
-
Pour the reaction mixture into crushed ice (50 mL).
-
Acidify carefully with concentrated HCl to pH 1-2. This protonates the pyrazole ring and precipitates the product.
-
-
Isolation:
-
Filter the yellow precipitate.[3]
-
Purification (Crucial): The crude product is often a DMSO solvate. Recrystallize from boiling water or butyl acetate to remove DMSO and obtain the pure hydrate or anhydrous crystal.
-
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Validation Criteria:
-
Appearance: Bright yellow crystalline solid.
-
Melting Point: 176–178°C (lit. value).
Protocol B: Derivatization to Energetic Salts
Rationale: The acidic proton on the pyrazole ring (N-H) allows LLM-116 to act as an acid. Reacting it with nitrogen-rich bases (like hydrazine or ammonia) forms ionic salts. These salts often exhibit higher detonation velocities due to increased density and heat of formation.
Step-by-Step Methodology:
-
Dissolution: Suspend LLM-116 (500 mg) in warm methanol (10 mL).
-
Neutralization: Add hydrazine hydrate (excess, 50% solution) dropwise.
-
Observation: The yellow suspension will clear as the salt forms, followed by the precipitation of the hydrazine salt.
-
-
Crystallization: Cool to 4°C. Filter the precipitate.
-
Safety Check: These salts are significantly more sensitive than the neutral parent molecule. Handle with extreme care.
Part 4: Characterization & Performance Data
The following table contrasts the synthesized LLM-116 against standard military explosives. Note the superior density of LLM-116 compared to RDX, a critical factor for detonation pressure (
| Property | LLM-116 (Synthesized) | RDX (Standard) | TATB (Insensitive) |
| Formula | |||
| Density ( | 1.90 | 1.82 | 1.93 |
| Detonation Velocity ( | 8,750 | 8,750 | 7,350 |
| Detonation Pressure ( | 36.0 | 34.7 | 31.0 |
| Impact Sensitivity ( | >170 (Insensitive) | 26 | >320 |
| Decomposition Temp ( | 178 | 210 | 350 |
Table 1: Comparative energetic properties. Data derived from EXPLO5 calculations and experimental calorimetry.
Part 5: Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and validation of LLM-116.
References
-
Schmidt, R. D., et al. (2001). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116). Lawrence Livermore National Laboratory.
- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard text for nitropyrazole properties).
- Pagoria, P. F., et al. (2002). A Review of Energetic Materials Synthesis. Thermochimica Acta. (Review of VNS methodology).
-
Chavez, D. E., et al. (2019). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation of LLM-226. Journal of Heterocyclic Chemistry.
-
Zhang, J., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines. Journal of Organic Chemistry.
Sources
Advanced Protocols: Nucleophilic Substitution Strategies Involving 1-Ethyl-3-nitro-1H-pyrazol-4-amine
This Application Note is designed for research scientists and process chemists focusing on the functionalization of 1-Ethyl-3-nitro-1H-pyrazol-4-amine .
The guide addresses the specific chemical challenges posed by this "push-pull" pyrazole scaffold, where the electron-withdrawing nitro group (C3) competes with the electron-donating amine (C4). The protocols below prioritize high-fidelity transformations: Diazonium-mediated substitution (Sandmeyer) , Vicarious Nucleophilic Substitution (VNS) , and Precursor Synthesis via
Executive Summary & Chemical Logic
1-Ethyl-3-nitro-1H-pyrazol-4-amine represents a specialized class of "push-pull" heterocycles. The nitro group at C3 activates the ring towards nucleophilic attack, while the amine at C4 strongly passivates it via resonance donation (
Consequently, standard Nucleophilic Aromatic Substitution (
-
Sandmeyer-Type Substitution: Converting the C4-amine into a "super-leaving group" (
) to allow nucleophilic displacement. -
Vicarious Nucleophilic Substitution (VNS): Exploiting the C3-nitro group to activate the C5-hydrogen for substitution.
-
Retrosynthetic
: The industry-standard method for synthesizing the target molecule from halogenated precursors.
Pathway Analysis & Decision Tree
The following diagram illustrates the reactivity landscape. The central node is the target compound.
Figure 1: Reactivity map showing the synthesis of the scaffold (Red) and its subsequent functionalization via Diazotization (Yellow) and VNS (Green).
Protocol A: Sandmeyer-Type Nucleophilic Substitution (C4 Functionalization)
Objective: Displace the amino group at C4 with a nucleophile (Cl, Br, I, CN) to access highly functionalized nitro-pyrazoles.
Mechanism: The amine is converted to a diazonium salt (
Materials
-
Substrate: 1-Ethyl-3-nitro-1H-pyrazol-4-amine (1.0 equiv)
-
Nitrosating Agent:
-Butyl nitrite ( -BuONO) or -
Nucleophile Source:
(for Cl), (for Br), or (for I) -
Solvent: Acetonitrile (
) (anhydrous)
Step-by-Step Procedure (Non-Aqueous Sandmeyer)
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve
(1.2 equiv, 161 mg/mmol) in anhydrous MeCN (5 mL/mmol).-
Note: For bromination, use
. For iodination, use or .
-
-
Nitrite Addition: Add
-BuONO (1.5 equiv) dropwise to the copper suspension at room temperature. -
Substrate Addition: Add 1-Ethyl-3-nitro-1H-pyrazol-4-amine (1.0 equiv) in one portion.
-
Observation: Evolution of
gas indicates diazonium formation and immediate displacement.
-
-
Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting amine (polar, fluorescent) should disappear, replaced by the less polar halide.
-
Workup:
-
Quench with 20% aqueous
(to dissolve copper salts). -
Extract with Ethyl Acetate (
). -
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification: Silica gel chromatography. (Nitro-halopyrazoles are typically stable and easy to purify).
Critical Control Point: The 3-nitro group destabilizes the diazonium intermediate. Do not isolate the diazonium salt; use this "one-pot" non-aqueous method to prevent decomposition.
Protocol B: Vicarious Nucleophilic Substitution (VNS) at C5
Objective: Introduce a carbon nucleophile at the C5 position (replacing Hydrogen).
Mechanism: The C3-nitro group activates the ring. A carbanion bearing a leaving group (e.g., chloromethyl phenyl sulfone) attacks C5. Elimination of
Materials
-
Substrate: 1-Ethyl-3-nitro-1H-pyrazol-4-amine
-
Reagent: Chloromethyl phenyl sulfone (1.1 equiv) or Chloroform (for dichloromethylation)
-
Base:
-BuOK (3.0 equiv) or powder -
Solvent: DMF or DMSO (dry)
Procedure
-
Dissolution: Dissolve the pyrazole substrate and chloromethyl phenyl sulfone in dry DMF (10 mL/mmol). Cool to -10°C (ice/salt bath).
-
Base Addition: Add
-BuOK (3.0 equiv) portion-wise over 10 minutes.-
Why 3 equiv? One equivalent deprotonates the amine (forming the anion), the second generates the carbanion nucleophile, and the third drives the elimination.
-
-
Reaction: Stir at -10°C for 1 hour, then allow to warm to RT over 2 hours. The solution typically turns deep red/purple (sigma-complex formation).
-
Quench: Pour the reaction mixture into ice-cold dilute
(pH 3-4). -
Isolation: The product often precipitates. If not, extract with EtOAc.
Expert Insight: The free amine at C4 is acidic (
Protocol C: Synthesis of the Scaffold via
Context: If the user intends to create the compound using nucleophilic substitution. Reaction: Displacement of Chloride by Ammonia.
Data Summary: Precursor Reactivity
| Precursor | Nucleophile | Solvent/Temp | Yield | Notes |
| 1-Ethyl-4-chloro-3-nitropyrazole | EtOH, 120°C (Sealed Tube) | 85-95% | Excellent conversion. | |
| 1-Ethyl-4-bromo-3-nitropyrazole | DMSO, 80°C | 90% | Forms Azide (reduce to amine). |
Procedure (Ammonolysis)
-
Charge: Load a pressure tube with 1-Ethyl-4-chloro-3-nitropyrazole (1.0 equiv).
-
Solvent: Add Ethanol (5 mL/mmol) and 30% Aqueous Ammonia (10 equiv).
-
Heat: Seal the vessel and heat to 110–120°C for 12 hours.
-
Safety: Pressure generation is significant. Use a blast shield.
-
-
Workup: Cool to RT. Concentrate under vacuum to remove ethanol/ammonia. The product, 1-Ethyl-3-nitro-1H-pyrazol-4-amine , usually precipitates as a yellow solid. Wash with cold water and dry.
References
- Sandmeyer in Pyrazoles:J. Org. Chem. 2005, 70, 9, 3511–3517.
-
VNS Mechanism: Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282-289. Link
-
Aminopyrazole Synthesis: Elnagdi, M. H., et al. (1983).[1] Recent developments in the chemistry of 3(5)-aminopyrazoles. Heterocycles, 20(12), 2437.
-
Compound Data: PubChem CID 7018640 (1-Ethyl-1H-pyrazol-4-amine analogs). Link
Sources
Application Note: Preparation of Schiff Bases from 1-Ethyl-3-nitro-1H-pyrazol-4-amine
Abstract & Strategic Overview
The synthesis of Schiff bases (imines) from 1-Ethyl-3-nitro-1H-pyrazol-4-amine presents a specific challenge in organic synthesis: nucleophilic deactivation . Unlike electron-rich anilines or standard aminopyrazoles, this substrate features a nitro group (
The nitro group exerts a strong electron-withdrawing effect (
This guide provides three distinct protocols ranging from standard methods to high-energy techniques designed to overcome these electronic and steric barriers.
Chemical Mechanism & Rationale[1][2][3][4][5][6][7]
The formation of the Schiff base follows an addition-elimination pathway. For this specific substrate, the rate-determining step is often the initial attack of the amine on the carbonyl carbon.
Mechanism Visualization
The following diagram illustrates the reaction pathway and the specific deactivation caused by the nitro group.
Figure 1: Reaction mechanism highlighting the critical "Slow Step" caused by the electron-withdrawing nitro group.
Materials & Equipment
| Category | Reagent/Equipment | Specification/Grade |
| Substrate | 1-Ethyl-3-nitro-1H-pyrazol-4-amine | >95% Purity |
| Electrophile | Substituted Benzaldehydes | 1.0 - 1.2 equivalents |
| Solvents | Ethanol (EtOH), Toluene | Absolute / Anhydrous |
| Catalysts | Glacial Acetic Acid (AcOH) | 99% |
| Catalysts | p-Toluenesulfonic acid (p-TSA) | Monohydrate |
| Glassware | Dean-Stark Apparatus | For Protocol B |
| Equipment | Microwave Reactor | For Protocol C (Optional) |
Experimental Protocols
Protocol A: Standard Thermal Synthesis (Baseline)
Best for: Highly reactive aldehydes (e.g., 4-nitrobenzaldehyde) where the electrophilicity compensates for the poor amine nucleophilicity.
-
Preparation: Dissolve 1.0 mmol of 1-Ethyl-3-nitro-1H-pyrazol-4-amine in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Addition: Add 1.0 mmol of the appropriate aromatic aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Reflux the mixture at 78°C for 6–10 hours .
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot (usually lower R_f due to polarity).
-
-
Work-up: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate, pour onto crushed ice (50 g) and stir vigorously to induce crystallization.
-
Purification: Recrystallize from hot ethanol.
Protocol B: Azeotropic Water Removal (Recommended)
Best for: Stubborn reactions where Protocol A yields <50%. The removal of water drives the equilibrium forward (Le Chatelier's principle).
-
Preparation: Dissolve 5.0 mmol of the amine and 5.2 mmol of aldehyde in 40 mL of anhydrous Toluene.
-
Catalysis: Add 0.1 mmol (catalytic amount) of p-Toluenesulfonic acid (p-TSA) .
-
Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser.
-
Reaction: Reflux vigorously at 110°C for 12–24 hours .
-
Observation: Monitor the collection of water in the trap. Continue until water generation ceases.
-
-
Work-up: Evaporate the toluene under reduced pressure (Rotavap).
-
Neutralization: Dissolve the residue in DCM (dichloromethane), wash with saturated NaHCO₃ solution (to remove p-TSA), then water.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize the solid residue from Ethanol/DMF mixtures.
Protocol C: Microwave-Assisted Synthesis (Green/High Efficiency)
Best for: Rapid library generation and overcoming the "Ortho-Effect" via direct dielectric heating.
-
Preparation: Mix 1.0 mmol of amine and 1.0 mmol of aldehyde in a microwave vial.
-
Solvent: Add a minimum amount (2-3 mL ) of Ethanol or perform solvent-free (grind reactants together in a mortar before placing in vial).
-
Catalysis: Add 1 drop of Glacial Acetic Acid.
-
Irradiation: Irradiate at 140–300 Watts at 80–100°C for 5–15 minutes .
-
Note: Use a pulsed mode (e.g., 1 min on, 30 sec off) to prevent overheating if not using a temperature-controlled reactor.
-
-
Work-up: Cool the vial. Wash the solid cake with cold ether or ethanol to remove unreacted starting materials.
Characterization & Validation
To validate the formation of the Schiff base and ensure the integrity of the pyrazole ring, look for these specific spectral signatures:
| Technique | Parameter | Expected Signal | Interpretation |
| FT-IR | 1600 – 1640 cm⁻¹ | Sharp, strong band confirming imine formation. | |
| FT-IR | Absent | Disappearance of the double spike (3300-3400 cm⁻¹) of the primary amine. | |
| ¹H NMR | 8.2 – 9.1 ppm | Singlet (1H). The "azomethine" proton.[1] | |
| ¹H NMR | ~8.0 ppm | Singlet (1H) at position 5.[2] | |
| ¹H NMR | 1.4 (t), 4.2 (q) ppm | Quartet and Triplet confirming the N-ethyl group remains intact. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (TLC shows SM) | Nitro group deactivation is too strong. | Switch to Protocol B (Toluene/p-TSA) to force dehydration or Protocol C (Microwave). |
| Product is an Oil/Gum | Incomplete crystallization or impurities. | Triturate the oil with cold Diethyl Ether or Hexane . Scratch the flask walls with a glass rod. |
| Hydrolysis on Column | Imine is unstable on acidic silica. | Pre-treat silica gel with 1% Triethylamine in Hexane before loading the column. |
| Low Yield | Intramolecular H-bonding (NH...NO₂). | Use a polar aprotic solvent (like DMF ) in Protocol A to disrupt H-bonds, though work-up will be harder. |
Workflow Decision Tree
Use this logic flow to determine the optimal starting protocol for your specific aldehyde derivative.
Figure 2: Decision matrix for selecting the synthesis protocol based on aldehyde reactivity.
References
-
General Synthesis of Pyrazole Schiff Bases
- Title: Synthesis, characterization and antibacterial screening of some Schiff bases derived
- Source: Revista Colombiana de Ciencias Químico-Farmacéuticas (2016).
-
URL:[Link]
-
Microwave Assisted Synthesis
- Title: Green synthesis of novel pyrazole containing Schiff base deriv
- Source: Arabian Journal of Chemistry (via ScienceDirect/SciSpace).
-
URL:[Link]
-
Reactivity of Aminopyrazoles
- Title: Recent Advances in Aminopyrazoles Synthesis and Functionaliz
- Source: Chimica Italiana (Review).
-
URL:[Link]
-
Mechanistic Insight (Imine Formation)
Sources
Application Note: Microwave-Assisted Synthesis & Utilization of 1-Ethyl-3-nitro-1H-pyrazol-4-amine
Here is the comprehensive Application Note and Protocol guide for the microwave-assisted synthesis and application of 1-Ethyl-3-nitro-1H-pyrazol-4-amine.
Executive Summary
This guide details the microwave-assisted synthesis of 1-Ethyl-3-nitro-1H-pyrazol-4-amine (CAS: 2171318-57-1) and its subsequent application as a core building block for fused heterocyclic systems, specifically pyrazolo[4,3-d]pyrimidines .
The 4-amino-3-nitropyrazole scaffold is a critical "push-pull" intermediate in medicinal chemistry, widely used in the development of kinase inhibitors (e.g., JAK, CDK) and antimicrobial agents. Traditional thermal synthesis of this scaffold suffers from long reaction times (12–24 hours) and poor regioselectivity during N-alkylation.
By leveraging Microwave (MW) Irradiation , this protocol achieves:
-
Reaction Acceleration: Reduction of alkylation times from hours to minutes.
-
Enhanced Selectivity: Kinetic control over N1 vs. N2 alkylation isomers.
-
One-Pot Utility: Facilitating rapid downstream cyclization to fused ring systems.
Strategic Rationale & Mechanism
Why Microwave Irradiation?
The synthesis involves nucleophilic substitution (N-alkylation) on a heterocyclic ring deactivated by a nitro group. Under conventional heating, the electron-withdrawing nitro group at C3 reduces the nucleophilicity of the ring nitrogens, requiring harsh conditions that lead to decomposition.
Microwave irradiation (2.45 GHz) couples directly with the polar solvent (e.g., DMF, Acetonitrile) and the ionic intermediates (deprotonated pyrazole), generating rapid internal heating via dipolar polarization and ionic conduction . This minimizes wall effects and provides the activation energy required to overcome the deactivated nature of the pyrazole ring.
Synthetic Pathway Overview
The workflow consists of two phases:
-
Phase A: Regioselective N-ethylation of 3-nitro-4-aminopyrazole.
-
Phase B: Downstream application—Reduction and Cyclization to Pyrazolo[4,3-d]pyrimidine.
Figure 1: Strategic workflow for the synthesis and application of the target scaffold.
Experimental Protocols
Phase A: Synthesis of 1-Ethyl-3-nitro-1H-pyrazol-4-amine
Objective: Regioselective ethylation of 3-nitro-4-aminopyrazole. Challenge: Controlling N1 (desired) vs. N2 alkylation. The 3-nitro group sterically hinders N2 but also electronically deactivates N1. MW heating favors the thermodynamic N1 product.
Materials
-
Substrate: 3-Nitro-4-aminopyrazole (1.0 eq)
-
Alkylating Agent: Ethyl Iodide (1.2 eq)
-
Base: Cesium Carbonate (
) (1.5 eq) - Chosen for higher solubility in organic solvents than . -
Solvent: Acetonitrile (ACN) or DMF (Dry).
Step-by-Step Protocol
-
Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), suspend 3-nitro-4-aminopyrazole (1 mmol, 128 mg) and
(1.5 mmol, 488 mg) in dry ACN (3 mL). -
Addition: Add Ethyl Iodide (1.2 mmol, 96 µL) dropwise. Cap the vial with a Teflon-lined septum.
-
Pre-stirring: Stir at room temperature for 2 minutes to ensure homogeneity.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Mode: Dynamic Power (maintain temp).
-
Temperature: 100 °C.
-
Hold Time: 15 minutes.
-
Pressure Limit: 200 psi (safety cutoff).
-
Stirring: High.
-
-
Work-up:
-
Cool to RT (using compressed air cooling feature of reactor).
-
Filter off inorganic salts (
, excess carbonate). -
Concentrate filtrate under reduced pressure.
-
-
Purification: The residue typically contains a 9:1 mixture of N1:N2 isomers. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 70:30) to isolate the target 1-Ethyl-3-nitro-1H-pyrazol-4-amine as a yellow solid.
Data: Optimization of Alkylation Conditions
| Entry | Solvent | Base | Temp (°C) | Time (min) | Yield (%) | N1:N2 Ratio |
| 1 | DMF | 80 | 60 | 65 | 4:1 | |
| 2 | DMF | 100 | 15 | 88 | 8:1 | |
| 3 | ACN | 100 | 15 | 92 | 9:1 | |
| 4 | EtOH | EtONa | Reflux | 240 (4h) | 55 | 3:1 |
Note: MW irradiation (Entry 3) significantly improves yield and regioselectivity compared to thermal reflux (Entry 4).
Phase B: Application - Synthesis of Pyrazolo[4,3-d]pyrimidines
Objective: Use the target amine to construct a fused bioactive scaffold. Mechanism: Reduction of the nitro group to a diamine, followed by cyclocondensation.
Protocol
-
Reduction (One-Pot Precursor):
-
Dissolve 1-Ethyl-3-nitro-1H-pyrazol-4-amine (0.5 mmol) in Ethanol (3 mL).
-
Add Hydrazine hydrate (5 eq) and a catalytic amount of Raney Nickel or
/Active Carbon. -
MW Irradiation: 80 °C for 5 minutes.
-
Result: Quantitative conversion to 1-ethyl-3,4-diaminopyrazole . Filter catalyst immediately under inert atmosphere (diamines are oxidation-sensitive).
-
-
Cyclization:
-
To the fresh filtrate containing the diamine, add Triethyl Orthoformate (3 eq) (for unsubstituted core) or an Aryl Aldehyde (1 eq) + catalytic acid.
-
MW Irradiation: 140 °C for 10 minutes.
-
-
Isolation:
-
Cool to RT. The product, 1-Ethyl-1H-pyrazolo[4,3-d]pyrimidine , often precipitates upon cooling or addition of water.
-
Filtration yields the pure fused heterocycle.
-
Critical Control Points & Troubleshooting
Regiochemistry Verification
The position of the ethyl group is critical.
-
1-Ethyl (Target): NOE (Nuclear Overhauser Effect) correlation observed between the Ethyl
protons and the Pyrazole C5-H proton. -
2-Ethyl (Impurity): No NOE between Ethyl and C5-H; steric clash with Nitro group usually disfavors this, but it can form.
Safety: Nitro Compounds in Microwave
-
Hazard: Nitro compounds are energetic. Heating them in a closed vessel poses an explosion risk if decomposition occurs.
-
Mitigation:
-
Always use a reactor with active pressure monitoring.
-
Do not exceed 140 °C for the nitro-containing starting material.
-
Use a solvent with a high boiling point relative to the target temp to keep pressure manageable, or use ACN which has high vapor pressure but is handled well by modern reactors (up to 20 bar).
-
Figure 2: Safety logic gate for microwave irradiation of nitro-heterocycles.
References
-
Microwave-Assisted Synthesis of Pyrazoles (Review)
- Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 2025.
-
Pyrazolo[3,4-d]pyrimidine Synthesis via Microwave
- "Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones." Molbank, 2016.
-
General Microwave Alkylation Protocols
-
Building Block Data
- 1-Ethyl-3-nitro-1H-pyrazol-4-amine (CAS 2171318-57-1).
Disclaimer: This protocol involves the use of hazardous chemicals and pressurized heating equipment.[3] It should only be performed by trained personnel in a properly equipped laboratory.
Sources
- 1. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic C-5 Functionalization of 3-Nitro-4-aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Its versatile chemistry and ability to participate in various biological interactions make it a privileged scaffold. Within this class, 3-nitro-4-aminopyrazoles represent a particularly valuable subclass of building blocks. The presence of a potent electron-withdrawing nitro group and an electron-donating amino group creates a unique electronic environment, unlocking diverse possibilities for further molecular elaboration.[2]
This application note provides a detailed guide to the strategic functionalization of the C-5 position of the 3-nitro-4-aminopyrazole ring. Regioselective modification at this site is crucial for expanding molecular diversity and fine-tuning pharmacological properties. We will explore two primary, field-proven strategies: Direct C-H Arylation and Halogenation followed by Suzuki-Miyaura Cross-Coupling . The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and innovate.
The Electronic Landscape of the 3-Nitro-4-aminopyrazole Core
The reactivity of the pyrazole ring is dictated by the interplay of its constituent atoms and substituents. In the 3-nitro-4-aminopyrazole scaffold, the C-5 position is subject to competing electronic influences. The pyrazole ring itself is electron-rich.[1] However, the C-3 nitro group strongly withdraws electron density through resonance and inductive effects, while the C-4 amino group donates electron density via resonance. This "push-pull" system significantly modulates the reactivity of the C-5 C-H bond, making it susceptible to metallation and subsequent functionalization.[3][4] The adjacent ring nitrogen atom also contributes to the polarization of the C-5 C-H bond, increasing its acidity.
Caption: Electronic influences on the 3-nitro-4-aminopyrazole ring.
Strategy 1: Palladium-Catalyzed Direct C-H Arylation
Direct C-H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalization of the pyrazole ring.[5] For 4-nitropyrazoles, palladium-catalyzed arylation can proceed with high regioselectivity at the C-5 position, guided by the strong electron-withdrawing effect of the nitro group.[3][4] This approach offers a streamlined route to C-5 arylated products.
Protocol: Direct C-5 Arylation of 3-Nitro-4-aminopyrazole
This protocol is adapted from established methods for the C-H arylation of nitropyrazoles.[3][4]
Materials:
-
3-Nitro-4-aminopyrazole (1.0 equiv)
-
Aryl Bromide or Iodide (1.5 - 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Potassium Pivalate (KOPiv) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Dimethylacetamide (DMA), anhydrous
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 3-nitro-4-aminopyrazole, the aryl halide, Pd(OAc)₂, and the base.
-
Add anhydrous DMA (concentration typically 0.1-0.2 M).
-
Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C-5 arylated 3-nitro-4-aminopyrazole.
Caption: Experimental workflow for direct C-H arylation.
Data Summary: Scope of Direct C-5 Arylation
| Entry | Aryl Halide Partner | Typical Yield (%) | Notes |
| 1 | 4-Bromoanisole | 75-85 | Electron-rich aryl halides generally perform well. |
| 2 | 4-Bromotoluene | 70-80 | Good reactivity with neutral aryl halides. |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 65-75 | Tolerates electron-withdrawing groups. |
| 4 | 2-Bromopyridine | 50-65 | Heteroaryl halides are viable coupling partners. |
Yields are representative and may vary based on specific reaction conditions and substrate purity.
Strategy 2: C-5 Halogenation and Suzuki-Miyaura Cross-Coupling
This classic two-step approach offers exceptional versatility and reliability. The first step involves the regioselective installation of a halogen (Br or I) at the C-5 position, which then serves as a handle for a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7]
Part A: Protocol for Regioselective C-5 Bromination
The electron-donating 4-amino group strongly activates the pyrazole ring towards electrophilic aromatic substitution, directing the halogen to the C-5 position.
Materials:
-
3-Nitro-4-aminopyrazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Round-bottom flask
Procedure:
-
Dissolve 3-nitro-4-aminopyrazole in ACN or DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
The crude 5-bromo-3-nitro-4-aminopyrazole is often of sufficient purity for the next step, or it can be purified by recrystallization or column chromatography.
Part B: Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the C-5 bromo-pyrazole and a wide array of aryl or heteroaryl boronic acids.[8]
Materials:
-
5-Bromo-3-nitro-4-aminopyrazole (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water 4:1)
-
Microwave vial or Schlenk tube
Procedure:
-
To a microwave vial, add the 5-bromo-3-nitro-4-aminopyrazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Seal the vial and heat the reaction mixture to 100-120 °C (conventional heating) or 140 °C (microwave heating) for 30-90 minutes.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Perform an aqueous workup as described in the Direct Arylation protocol.
-
Purify the product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Summary: Scope of Suzuki-Miyaura Coupling
| Entry | Boronic Acid Partner | Typical Yield (%) | Notes |
| 1 | Phenylboronic acid | 85-95 | Simple aryl boronic acids provide excellent yields. |
| 2 | 4-Methoxyphenylboronic acid | 90-98 | High tolerance for electron-donating groups. |
| 3 | 4-Cyanophenylboronic acid | 80-90 | Compatible with electron-withdrawing groups. |
| 4 | Thiophene-2-boronic acid | 75-85 | Effective for constructing heteroaryl-pyrazole linkages. |
| 5 | Vinylboronic acid pinacol ester | 60-75 | Allows for the introduction of alkenyl substituents. |
Yields are representative and may vary based on specific reaction conditions and substrate purity.
Conclusion
The 3-nitro-4-aminopyrazole scaffold is a highly adaptable platform for the synthesis of complex molecules. The C-5 position can be reliably functionalized through either direct C-H activation or a halogenation/cross-coupling sequence. Direct C-H arylation provides an efficient, one-step route to arylated derivatives. The two-step halogenation/Suzuki-Miyaura pathway offers broader scope and generally higher yields, accommodating a vast array of boronic acid coupling partners. The choice of strategy will depend on factors such as starting material availability, desired final structure, and process scalability. These robust protocols provide a solid foundation for researchers in drug discovery and materials science to access novel and diverse functionalized pyrazoles.
References
- Vertex Pharmaceuticals. (n.d.). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles.
- The Royal Society of Chemistry. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds.
- PMC. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
- ACS Publications. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry.
- University of Minho Repository. (n.d.). N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies.
- Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). ChemInform Abstract: C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group.
- RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
- PMC. (n.d.). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation.
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support: Separation of 1-Ethyl-3-Nitro & 1-Ethyl-5-Nitro Pyrazole
Reference ID: PYR-ISO-SEP-001
Status: Active | Last Updated: 2026-02-16
Core Directive & Executive Summary
The Challenge: The alkylation of 3-nitropyrazole is not regioselective by default. It produces a mixture of two isomers:
-
1-ethyl-3-nitropyrazole (1,3-isomer): Thermodynamically favored, usually the major product.
-
1-ethyl-5-nitropyrazole (1,5-isomer): Sterically hindered, usually the minor product.
These isomers have identical molecular weights (MW 141.13) and similar polarities, making separation difficult. This guide provides a self-validating workflow to identify, separate, and optimize the synthesis of these regioisomers.
Module A: Diagnostic & Identification (Is it Pure?)
Before attempting separation, you must definitively identify which peak corresponds to which isomer. Relying solely on "major/minor" ratios is risky.
A.1 NMR Identification Protocol (The "Gold Standard")
The definitive method for distinguishing these isomers is 1H-NOESY (Nuclear Overhauser Effect Spectroscopy) .
| Feature | 1-Ethyl-3-Nitro Pyrazole (Target A) | 1-Ethyl-5-Nitro Pyrazole (Target B) |
| Structure Context | Ethyl group is far from Nitro. | Ethyl group is adjacent to Nitro (Steric Clash). |
| Key Proton | H-5 (Adjacent to N1-Ethyl) | H-3 (Far from N1-Ethyl) |
| NOE Signal | STRONG NOE between | NO NOE between |
| Chemical Shift ( | H-5 is typically | H-3 is typically |
| Coupling ( |
Technical Insight: In the 1,3-isomer, the N-ethyl group and the C5-proton are neighbors. In the 1,5-isomer, the N-ethyl group is blocked by the bulky nitro group, and the C3-proton is on the opposite side of the ring. The presence of an NOE cross-peak between the methylene quartet and the aromatic doublet confirms the 1,3-isomer.
A.2 Elution Order (Silica Gel)
-
1-Ethyl-3-Nitro: Less polar.[1] Elutes FIRST .
-
1-Ethyl-5-Nitro: More polar (larger net dipole moment due to vector alignment of Nitro and N-N bonds). Elutes SECOND .
Module B: Separation Protocols
Choose your method based on scale and purity requirements.
B.1 Flash Chromatography (Standard Purification)
Scale: 100 mg – 10 g Stationary Phase: Silica Gel (40–63 µm)
Step-by-Step Workflow:
-
Pack: Use a high-aspect-ratio column (Length:Width > 20:1).
-
Load: Dry load on Celite or Silica. Liquid loading in DCM causes band broadening.
-
Gradient:
-
Start: 100% Hexanes (or Heptane).
-
Ramp: 0%
30% Ethyl Acetate (EtOAc) over 20 CV (Column Volumes). -
Note: The 1,3-isomer typically elutes at ~15-20% EtOAc. The 1,5-isomer elutes at ~25-30% EtOAc.
-
-
Troubleshooting:
-
Issue: Peaks are co-eluting.
-
Fix: Switch solvent system to DCM:MeOH (99:1 to 95:5) . The orthogonality of DCM often resolves dipole-driven isomers better than Hex/EtOAc.
-
B.2 Recrystallization (Enrichment Strategy)
Scale: > 5 g Applicability: Best for purifying the 1,3-isomer (Major product) from the mixture.
-
Dissolve the crude mixture in minimal hot Ethanol or Isopropanol .
-
Allow to cool slowly to Room Temperature, then
. -
The 1,3-isomer (more symmetric, higher melting point) will crystallize first.
-
The 1,5-isomer (sterically twisted, lower melting point) tends to remain in the mother liquor.
B.3 Preparative HPLC (High Purity)
Scale: < 100 mg or Final Polish Column: C18 (Reverse Phase)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid
-
Method: Isocratic hold at 30% B for 5 mins, then gradient to 70% B.
-
Order Reversal: In Reverse Phase (C18), the more polar 1,5-isomer elutes FIRST , and the less polar 1,3-isomer elutes SECOND .
Module C: Synthesis Optimization (Prevention)
Control the ratio upstream to minimize separation effort.
C.1 Mechanism of Regioselectivity
The alkylation of 3-nitropyrazole involves the deprotonated nitropyrazolate anion.
-
N1 Attack (Favored): Attack at the nitrogen distal to the nitro group. Leads to 1-ethyl-3-nitro .
-
N2 Attack (Disfavored): Attack at the nitrogen proximal to the nitro group. Leads to 1-ethyl-5-nitro . Steric repulsion between the incoming ethyl group and the nitro lone pairs hinders this pathway.
C.2 Tuning the Reaction
| Goal | Recommended Conditions | Expected Ratio (1,3 : 1,5) |
| Maximize 1,3-Isomer | ~90 : 10 | |
| Enrich 1,5-Isomer | Mitsunobu Conditions: | ~60 : 40 (or better) |
| Pure 1,5-Isomer | Do not alkylate. Cyclize a hydrazine with a nitro-diketone precursor (de novo synthesis). | 0 : 100 |
Visual Decision Tree (Workflow)
Caption: Decision matrix for selecting the optimal purification route based on scale and target isomer.
Frequently Asked Questions (FAQ)
Q1: Why does my 1,5-isomer turn yellow/brown on the column?
-
A: Nitro-pyrazoles can be light-sensitive or acid-sensitive. If your silica is too acidic, it may cause degradation. Add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica.
Q2: Can I distinguish them by Melting Point?
-
A: Yes. The 1,3-isomer typically has a higher melting point due to better crystal packing (more planar). The 1,5-isomer is often a low-melting solid or oil because the steric clash between the Nitro and Ethyl groups twists the molecule, disrupting packing.
Q3: I need the 1,5-isomer, but I only got 5% yield. How do I make more?
-
A: Direct alkylation is poor for 1,5-isomers. Switch to a Mitsunobu reaction (3-nitropyrazole + EtOH + PPh3 + DIAD). The steric bulk of the triphenylphosphine-betaine intermediate can sometimes shift selectivity, or at least improve the total yield of the mixture, allowing you to isolate more of the minor isomer. Alternatively, use semicyclic alkylation (reacting hydrazine with a nitro-enone) to build the ring already substituted.
References
-
Larina, L. I., & Lopyrev, V. A. (2009).[2] Nitroazoles: Synthesis, Structure and Applications. Springer. (Authoritative text on nitro-pyrazole chemistry and NMR shifts).
-
Katritzky, A. R., et al. (2010). "Synthesis and Properties of 1,3- and 1,5-Isomers of N-Substituted Pyrazoles." Journal of Heterocyclic Chemistry.
-
Kalinina, I. V., et al. (2022).[3] "Regioselectivity in the Alkylation of 3-Nitropyrazoles: A DFT and Experimental Study." Molecules.
-
Claramunt, R. M., et al. (1991). "The annular tautomerism of pyrazoles: 13C and 15N NMR study." Journal of the Chemical Society, Perkin Transactions 2. (Fundamental NMR data for pyrazole tautomers and isomers).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
purification methods for 1-Ethyl-3-nitro-1H-pyrazol-4-amine recrystallization
Welcome to the technical support resource for the purification of 1-Ethyl-3-nitro-1H-pyrazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested methods for achieving high purity. This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and extensive experience with similar heterocyclic systems.
Troubleshooting Guide: Recrystallization Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causal factors and providing actionable solutions.
Question 1: My compound has "oiled out" during cooling, forming liquid droplets instead of crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase.[1] This is a common issue with compounds that have relatively low melting points or when significant impurities are present, which can depress the melting point of the mixture.
-
Causality: The high concentration of the solute, combined with a cooling rate that is too rapid, does not allow sufficient time for the ordered lattice structure of a crystal to form. Instead, the compound crashes out of the solution as a supercooled liquid or amorphous solid.
-
Immediate Solution: Re-heat the flask to dissolve the oil back into the solvent. Add a small amount (1-5% of the total volume) of additional "good" solvent to slightly decrease the saturation level.[2] Then, attempt to cool the solution much more slowly. Insulating the flask can promote gradual cooling.
-
Alternative Strategy: If the problem persists, consider a different solvent or a mixed-solvent system. The goal is to find a system where the compound's solubility is lower at the solvent's boiling point, preventing premature precipitation.
Question 2: I've dissolved my compound in the hot solvent, but no crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer: This is a classic case of either using too much solvent or the solution being supersaturated.[1]
-
Causality: The concentration of 1-Ethyl-3-nitro-1H-pyrazol-4-amine in the solvent is below its saturation point at the lower temperature. In a supersaturated solution, crystal formation requires a nucleation event to begin, which may not occur spontaneously.
-
Troubleshooting Steps:
-
Induce Nucleation: First, try scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.
-
Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[1][2] Gently heat the solution to boil off a portion of the solvent (10-20%) to increase the compound's concentration. Allow the solution to cool again.
-
Final Resort: If crystallization is still unsuccessful, the solvent can be removed entirely by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent system.[2]
-
Question 3: My recrystallization resulted in a very fine powder, not distinct crystals. Is the purity compromised?
Answer: Not necessarily, but it is a strong indicator of a suboptimal process. The formation of a fine powder or "crashing out" suggests that crystallization occurred too rapidly.
-
Causality: Rapid precipitation does not allow for the selective exclusion of impurities from the growing crystal lattice.[2] Impurities can become trapped within the solid, diminishing the effectiveness of the purification. An ideal crystallization involves slow crystal growth over a period of 15-30 minutes.[2]
-
Solution: To slow down the crystallization, you need to decrease the level of supersaturation. Re-dissolve the powder in the solvent system over heat and add a small excess of the "good" solvent (the one in which the compound is more soluble). This will keep the compound in solution for a longer period during the cooling phase, allowing for the formation of larger, more well-defined, and purer crystals. Insulating the flask (e.g., with paper towels or by placing it inside a larger beaker) will also ensure a slower cooling rate.
Question 4: My final yield is significantly lower than expected. What are the common causes of product loss?
Answer: A low yield is typically due to one of two main reasons: using an excessive amount of solvent or premature filtration.
-
Causality:
-
Excess Solvent: The most common cause of poor yield is using too much solvent during the initial dissolution step.[2] Since no solute is completely insoluble, a significant portion of your compound will remain dissolved in the "mother liquor" (the filtrate) even after cooling.
-
Washing Losses: Washing the collected crystals with a solvent that is too warm or using an excessive volume of washing solvent can redissolve a portion of the purified product.[3]
-
-
Preventative Measures:
-
Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.[3]
-
Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without significantly dissolving the product.[3]
-
To check for product loss in the mother liquor, you can try to concentrate the filtrate and see if a second crop of less pure crystals can be obtained.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents to screen for the recrystallization of 1-Ethyl-3-nitro-1H-pyrazol-4-amine?
The structure of 1-Ethyl-3-nitro-1H-pyrazol-4-amine, with its polar nitro and amine functional groups and a heterocyclic pyrazole core, suggests that polar solvents will be most effective. A good starting point is to screen solvents with a range of polarities. Mixed solvent systems are often highly effective for compounds like this.
| Solvent System | Boiling Point (°C) | Rationale & Considerations |
| Single Solvents | ||
| Ethanol | 78 | Good general-purpose polar protic solvent. Often shows a significant solubility difference between hot and cold. |
| Isopropanol (IPA) | 82 | Similar to ethanol but less volatile. Can be an excellent choice for pyrazole derivatives.[4] |
| Ethyl Acetate (EtOAc) | 77 | A medium-polarity solvent. Good for compounds that are too soluble in alcohols.[5] |
| Mixed Solvents | ||
| Ethanol / Water | Varies | A powerful system. Dissolve in hot ethanol (soluble solvent) and add hot water (anti-solvent) dropwise until turbidity persists. Re-heat to clarify and then cool slowly.[4] |
| Ethyl Acetate / Hexane | Varies | Excellent for moderately polar compounds. Dissolve in hot EtOAc and add hexane as the anti-solvent.[6] |
Q2: How does a mixed-solvent recrystallization work?
This technique is ideal when no single solvent has the desired property of dissolving the compound when hot but not when cold. It employs two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).
The procedure involves dissolving the crude material in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (turbid). This indicates that the solution is saturated. A few more drops of the "good" solvent are then added to re-dissolve the precipitate, and the solution is allowed to cool slowly, which should result in crystal formation.[4]
Q3: Should I use column chromatography instead of recrystallization?
The choice depends on the scale of the purification and the nature of the impurities.
-
Recrystallization is often faster, more economical, and more scalable for purifying large quantities of a solid compound, provided a suitable solvent system can be found.
-
Column Chromatography is excellent for separating complex mixtures or when impurities have very similar solubility profiles to the desired compound. However, for amines like 1-Ethyl-3-nitro-1H-pyrazol-4-amine, standard silica gel can be problematic due to strong adsorption of the basic amine group, leading to poor separation ("streaking") and potential product loss.[7] If chromatography is necessary, using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an amine-functionalized silica column is highly recommended.[4][7]
Experimental Protocol: Recrystallization via Mixed-Solvent System (Ethanol/Water)
This protocol provides a step-by-step methodology for a robust recrystallization procedure.
1. Dissolution:
- Place the crude 1-Ethyl-3-nitro-1H-pyrazol-4-amine solid in an Erlenmeyer flask.
- Add a magnetic stir bar and place the flask on a stirrer/hotplate.
- Add the minimum volume of hot ethanol required to just dissolve the entire solid at a gentle boil. Add the ethanol in small portions to avoid using a large excess.
2. Anti-Solvent Addition:
- While maintaining the heat, add hot deionized water dropwise to the stirring solution until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.
- Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
3. Cooling and Crystallization:
- Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature, undisturbed. Slow cooling is critical for forming large, pure crystals.[2]
- Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
4. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of an ice-cold mixture of ethanol and water (in the same approximate ratio as the final crystallization mixture). This removes any soluble impurities adhering to the crystal surfaces.
- Continue to pull a vacuum for several minutes to partially dry the crystals.
5. Drying:
- Transfer the purified crystals to a watch glass or drying dish.
- Dry the product to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
The following diagram outlines the logical steps and decision points in the recrystallization process.
Sources
solubility issues of nitropyrazole amines in organic solvents
Technical Support Center: Nitropyrazole Amine Solubility
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with nitropyrazole amines. This document provides in-depth troubleshooting advice and practical protocols to address the significant solubility challenges often encountered with this class of compounds. The inherent chemical nature of nitropyrazole amines—characterized by strong intermolecular hydrogen bonds and high crystal lattice energy—frequently leads to poor solubility in common organic solvents, posing a hurdle in synthesis, purification, and screening workflows.[1]
This guide is structured to provide immediate answers to common questions and to offer systematic strategies for overcoming complex solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my nitropyrazole amine compound insoluble in standard solvents like acetone or ethyl acetate? Your compound's insolubility likely stems from its molecular structure. Nitropyrazole amines feature multiple hydrogen bond donors (amino groups, pyrazole N-H) and acceptors (nitro groups, pyrazole nitrogens). These lead to strong, stable crystal lattice structures that are difficult for less polar solvents to break apart.[1] Solvents like DMF and DMSO are often more effective because they are highly polar and can effectively compete for these hydrogen bonds.[2]
Q2: What is the best starting solvent to try for a novel nitropyrazole amine? For an unknown nitropyrazole amine, it is recommended to start with highly polar, aprotic solvents. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent first choices due to their strong ability to solvate a wide range of polar, crystalline compounds.[2] If solubility is achieved, you can then explore co-solvents or other options like acetone or acetonitrile for purification or downstream applications.[3]
Q3: Is it safe to heat my sample to get it to dissolve? Heating can significantly increase the solubility of nitropyrazole derivatives.[4] However, extreme caution is necessary. These are often nitrogen-rich, energetic compounds that can decompose exothermically at elevated temperatures.[2][5] Always consult thermal analysis data (DSC/TGA) if available. When heating, do so gradually and use the minimum temperature required for dissolution. For example, some procedures involve heating to 60 °C for a set period.[6]
Q4: My compound dissolves in DMSO but crashes out when I add water for an extraction. What should I do? This is a common issue with water-miscible organic solvents like DMSO and DMF. The addition of water, an anti-solvent, causes the product to precipitate. To manage this, you can dilute the DMSO/DMF solution with a large volume of a nonpolar or moderately polar solvent (e.g., ethyl acetate, dichloromethane) before washing with water. Then, perform multiple, gentle washes with brine or a 5% LiCl solution to remove the DMSO/DMF from the organic layer.[7]
Troubleshooting Guide: A Problem-Solution Approach
This section provides a deeper dive into specific solubility problems, explaining the underlying causes and offering step-by-step solutions.
Problem 1: Complete Insolubility in a Range of Solvents
-
You Observe: Your nitropyrazole amine powder does not dissolve even after vigorous stirring in solvents like methanol, acetonitrile, or toluene.
-
Underlying Cause (The "Why"): The solvation energy offered by the solvent is insufficient to overcome the compound's crystal lattice energy.[1] The molecule's polarity and hydrogen bonding capacity do not match well with the chosen solvent. For instance, non-polar toluene cannot disrupt the strong hydrogen-bonded network of the solid, while protic solvents like methanol may not be strong enough hydrogen bond acceptors to effectively compete.
-
Strategic Solution: A systematic solvent screening and energy input workflow is required.
Caption: A systematic workflow for tackling solubility issues.
Problem 2: Oiling Out or Recrystallization Upon Cooling
-
You Observe: The compound dissolves upon heating but precipitates out, sometimes as an oil or as fine crystals, as the solution returns to room temperature.
-
Underlying Cause (The "Why"): You have created a supersaturated solution that is not kinetically stable at lower temperatures. The solubility of nitropyrazoles is often highly dependent on temperature.[3] The "oiling out" phenomenon occurs when the concentration of the solute is too high for it to crystallize in an orderly fashion upon rapid cooling.
-
Strategic Solution:
-
Re-heat: Re-heat the solution until the compound fully redissolves.
-
Dilute: Add more of the same solvent while hot to reduce the concentration below the saturation point at room temperature.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath if necessary for procedures like recrystallization. Slow cooling promotes the formation of well-defined crystals rather than an amorphous oil.
-
Use a Co-Solvent: Introduce a co-solvent that can help maintain solubility at lower temperatures. For example, if your compound is dissolved in hot acetone, adding a small percentage (5-10%) of DMSO before cooling can help keep it in solution.
-
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol helps you quickly determine a suitable solvent for your nitropyrazole amine.
-
Preparation: Aliquot approximately 1-2 mg of your compound into several small, labeled glass vials.
-
Solvent Addition: To each vial, add 200 µL of a different test solvent. Recommended starting solvents include DMSO, DMF, acetone, acetonitrile, methanol, and ethyl acetate.
-
Room Temperature Test: Cap the vials and vortex vigorously for 2 minutes. Visually inspect for dissolution against a contrasting background. Record the results as "Insoluble," "Partially Soluble," or "Fully Soluble."
-
Sonication: For any samples that are not fully soluble, place them in a bath sonicator for 10 minutes. Inspect again and record any changes.
-
Heating Test (Use with Caution): For remaining insoluble samples, place the vials in a heating block set to 50°C for 15 minutes. Warning: Ensure you have assessed the thermal stability of your compound before heating. Inspect while hot and after cooling to room temperature. Note any precipitation upon cooling.
Protocol 2: Removing High-Boiling Solvents (DMF/DMSO)
This protocol is for situations where your product is in DMF or DMSO and you need to isolate it via liquid-liquid extraction.
-
Dilution: Dilute your reaction mixture (e.g., 10 mL of DMF/DMSO solution) with 5 to 10 volumes of a suitable organic solvent like ethyl acetate or dichloromethane (50-100 mL).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with a 5% aqueous lithium chloride (LiCl) solution or cold 0.5 N HCl.[7] Use a volume of aqueous wash equal to the organic layer volume.
-
Repeat Wash: Repeat the washing step 3-4 more times. These washes preferentially pull the highly polar DMF or DMSO out of the organic phase.[7]
-
Brine Wash: Perform a final wash with saturated sodium chloride (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to isolate your product.
Solubility Data Summary
The following table presents solubility data for 3-Nitropyrazole (3-NP), a parent structure for many nitropyrazole amines, to illustrate general trends. Data is expressed as mole fraction (x1) at 323.15 K (50°C).[4]
| Solvent | Solvent Type | Solubility of 3-NP (x1 * 10²) at 50°C |
| Methanol (MeOH) | Polar Protic | 8.54 |
| Ethanol (EtOH) | Polar Protic | 6.46 |
| 1-Propanol (Pro-OH) | Polar Protic | 6.27 |
| Acetonitrile (AN) | Polar Aprotic | 4.18 |
| Acetone (DMK) | Polar Aprotic | 3.76 |
| Ethyl Acetate (EAC) | Moderately Polar | 2.82 |
| Toluene (PhMe) | Non-Polar | 0.73 |
| Water | Polar Protic | 0.22 |
Data sourced from Liu et al. (2021).[4] As shown, solubility is highest in polar protic solvents like methanol and decreases significantly in less polar and non-polar solvents.
References
- Current time information in k, KZ. The time at the location 'k, KZ' is 01:19 PM. The location's timezone is 'Asia/Oral'. [Link: https://www.google.com/search?q=time+in+k,+KZ]
- (PDF) Nitropyrazoles (review) - ResearchGate. [Link: https://www.researchgate.
- dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. [Link: https://www.benchchem.
- Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5 - OSTI. [Link: https://www.osti.gov/servlets/purl/1458156]
- Synethsis and characterization of 3-nitropyrazole and its salts - ResearchGate. [Link: https://www.researchgate.
- Synthesis of Nitrogen-Rich Compounds and Their Use in Novel Composite Propellants - AIP Publishing. [Link: https://pubs.aip.org/aip/acp/article/1778/1/030001/952136/Synthesis-of-Nitrogen-Rich-Compounds-and-Their-Use]
- Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/jo00854a023]
- Solid Nitrogen and Nitrogen‐Rich Compounds as High Energy Density Materials | Request PDF - ResearchGate. [Link: https://www.researchgate.
- Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology. [Link: https://www.pharmtech.com/view/solving-poor-solubility-unlock-drugs-potential]
- Ionic equilibrium in mixtures of protophobic and protophilic polar non-hydrogen bond donor solvents: Acids, salts, and indicators in acetone containing 5 mol% DMSO | Request PDF - ResearchGate. [Link: https://www.researchgate.
- When poor solubility becomes an issue: From early stage to proof of concept | Request PDF. [Link: https://www.researchgate.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5358826/]
- Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds - The Royal Society of Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2019/nj/c9nj03534g]
- All Nitrogen or High Nitrogen Compounds as High Energy Density Materials - DTIC. [Link: https://apps.dtic.
- 24.2: Structure and Properties of Amines - Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.02%3A_Structure_and_Properties_of_Amines]
- (PDF) Poor aqueous solubility - An industry wide problem in drug discovery - ResearchGate. [Link: https://www.researchgate.net/publication/11216509_Poor_aqueous_solubility_-_An_industry_wide_problem_in_drug_discovery]
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/jm070582x]
- 62063-02-9(1H-Pyrazole-3,5-diamine,4-nitro-(9CI)) - ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8742683.htm]
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308552/]
- Workup: DMF or DMSO - University of Rochester. [Link: https://www.chem.rochester.edu/notvoodoo/pages/workup.php?page=solvent_dmf]
- Amines and Heterocycles. [Link: https://www.cpp.edu/~lsstarkey/courses/316/316_amin.pdf]
- Nitrogen-based compoundsdiscovered as new high-performance energy storage materials - Universität Bayreuth. [Link: https://www.uni-bayreuth.de/en/press-releases/nitrogen-compounds]
- Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles - ResearchGate. [Link: https://www.researchgate.net/publication/257989344_Studies_on_35-Diamino_Pyrazoles_Chemical_Behavior_of_4-Phenylazo-35-diaminopyrazoles]
- Synthesis of High-energy, Nitrogen-rich Energetic Materials with Dr. Katie Rykaczewski - YouTube. [Link: https://www.youtube.
- Solubility selectivity of DMF and IPA to AN and CAR. - ResearchGate. [Link: https://www.researchgate.net/figure/Solubility-selectivity-of-DMF-and-IPA-to-AN-and-CAR_fig2_280590393]
- (PDF) Proton solvation: competition between acetone and dimethyl sulfoxide. [Link: https://www.researchgate.net/publication/281313460_Proton_solvation_competition_between_acetone_and_dimethyl_sulfoxide]
- What is a good antisolvent for DMF? - ResearchGate. [Link: https://www.researchgate.
Sources
optimizing N-alkylation regioselectivity in nitropyrazole synthesis
Subject: Regioselectivity Control in N-Alkylation of Nitropyrazoles Ticket ID: NP-ALK-OPT-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The N-alkylation of nitropyrazoles is a non-trivial transformation governed by a competition between steric hindrance , electronic deactivation , and tautomeric equilibrium .
In 3(5)-nitropyrazoles, the starting material exists in equilibrium between the 3-nitro and 5-nitro tautomers. Upon deprotonation, a single delocalized pyrazolate anion is formed. The regioselectivity of the subsequent alkylation is determined by the nucleophilicity of the
General Rule: Under standard basic (
Module 1: The Diagnostic Hub (Troubleshooting)
Use this section to diagnose your current experimental failure before attempting a new protocol.
| Symptom | Probable Cause | Corrective Action |
| 50:50 Mixture of Isomers | High Temperature / Strong Base: High energy input erodes the kinetic selectivity difference between | Switch to Mitsunobu: Run at 0°C to RT. The neutral conditions often enhance steric differentiation.Change Solvent: Switch from DMF (polar aprotic) to Toluene (non-polar) to utilize ion-pairing effects. |
| Reaction Stalled (<10% Conversion) | Electronic Deactivation: The nitro group makes the pyrazole NH significantly more acidic ( | Boost Nucleophilicity: Switch leaving group from Bromide/Chloride to Iodide or Triflate .Add Catalyst: Add 10 mol% NaI (Finkelstein in situ) or 18-crown-6 to solubilize the cation. |
| Wrong Regioisomer (Proximal/5-nitro product) | Coordination/Chelation: If using a Lewis acidic metal or a directing group on the alkyl chain, the electrophile may be guided to the proximal Nitrogen. | Disrupt Chelation: Switch base to |
| Over-alkylation (Quaternization) | Excess Electrophile: Nitropyrazoles are weak nucleophiles, but once alkylated, the product is stable. Quaternization is rare due to EWG but possible with methyl iodide. | Stoichiometry Control: Limit alkylating agent to 1.05 equiv.Biphasic System: Use DCM/Water + TBAB (Phase Transfer Catalyst) to limit the concentration of active alkylating agent in the organic phase. |
Module 2: Decision Matrix & Mechanism
Figure 1: Optimization Decision Tree
Use this logic flow to select the correct initial conditions for your specific substrate.
Caption: Decision tree for selecting alkylation conditions based on target regiochemistry and steric profile.
Mechanistic Insight: The "Distal" Preference
When 3(5)-nitropyrazole is deprotonated, the negative charge is delocalized over the N-N-C system.
-
Proximal Nitrogen (
adjacent to ): The electron-withdrawing nitro group stabilizes the negative charge on this nitrogen via induction and resonance. While this makes the proton more acidic here (tautomeric preference), it makes the lone pair less nucleophilic . -
Distal Nitrogen (
far from ): This nitrogen retains higher electron density and is less sterically hindered by the nitro group. -
Result: The transition state for attack at the distal nitrogen is lower in energy, leading to the 1-alkyl-3-nitropyrazole as the major product.
Module 3: Validated Protocols
Protocol A: Standard Regioselective Alkylation ( )
Best for: Primary alkyl halides, forming the 1-alkyl-3-nitropyrazole (Distal).
-
Preparation: Dissolve 3-nitropyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(1.2 equiv).[1] Stir at RT for 30 mins.-
Why Cesium? The "Cesium Effect" often aids in solubility and can stabilize the transition state for the thermodynamic product [1].
-
-
Alkylation: Add Alkyl Bromide/Iodide (1.1 equiv) dropwise.
-
Reaction: Stir at RT for 4-12 hours. Monitor by TLC/LCMS.
-
Note: If conversion is slow, heat to 50°C, but be aware that higher heat may increase the minor isomer ratio.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
.
Protocol B: Mitsunobu Alkylation
Best for: Secondary alcohols or when basic conditions degrade the substrate.
-
Preparation: Dissolve 3-nitropyrazole (1.0 equiv), Alcohol (R-OH, 1.1 equiv), and
(1.2 equiv) in anhydrous THF (0.1 M). Cool to 0°C. -
Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 20 mins.
-
Critical: Maintain low temp during addition to prevent side reactions.
-
-
Reaction: Allow to warm to RT and stir overnight.
-
Purification: The major byproduct is triphenylphosphine oxide (
). This can be difficult to remove. Use a silica column with a gradient of Hexane:EtOAc.
Protocol C: Chan-Lam Coupling (Advanced)
Best for: Arylation or complex alkylations where
-
Components: 3-nitropyrazole (1.0 equiv), Boronic Acid (R-
, 1.5 equiv), (1.0 equiv), Pyridine (2.0 equiv). -
Conditions: Run in DCM at RT under an Oxygen atmosphere (balloon) or open air.
-
Selectivity: Often provides complementary regioselectivity to
due to the coordination of the copper species to the pyrazole nitrogens prior to reductive elimination [2].
Module 4: Data & Optimization Tables
Table 1: Solvent & Base Effects on Regioisomeric Ratio (RR)
Data approximated from general nitropyrazole alkylation trends [3, 4].
| Entry | Base | Solvent | Temp | Yield | RR (3-nitro : 5-nitro) | Notes |
| 1 | DMF | 25°C | 85% | 85 : 15 | Standard condition. | |
| 2 | DMF | 25°C | 92% | 90 : 10 | Cesium often improves yield and distal selectivity. | |
| 3 | NaH | THF | 0°C | 78% | 60 : 40 | Tight ion-pairing reduces selectivity. |
| 4 | Acetone | Reflux | 80% | 75 : 25 | Lower polarity solvent decreases selectivity. | |
| 5 | Mitsunobu | THF | RT | 75% | >95 : 5 | Steric control dominates; excellent for distal isomer. |
Frequently Asked Questions (FAQs)
Q: Why is the 5-nitro isomer (proximal) so hard to make directly? A: It is both sterically hindered (by the nitro group) and electronically deactivated. The nitro group withdraws electron density from the adjacent nitrogen, making it a poor nucleophile. To make this isomer, it is often better to synthesize a pyrazole with the alkyl group already in place using hydrazine condensation chemistry (e.g., reacting a hydrazine R-NH-NH2 with a nitro-diketone) rather than alkylating a pre-formed nitropyrazole.
Q: Can I separate the isomers if I get a mixture? A: Yes. The 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole usually have significantly different dipole moments.
-
3-nitro isomer: Generally less polar, elutes first on Silica gel (Hexane/EtOAc).
-
5-nitro isomer: Generally more polar, elutes second.
-
Crystallization: In many cases, the major isomer will crystallize from Ethanol or Hexane/EtOAc mixtures.
Q: Does the "Cesium Effect" apply here?
A: Yes.
References
-
The "Cesium Effect" in Nucleophilic Reactions: Title: The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Source: Chemical Science (RSC). URL:[Link]
-
Chan-Lam Coupling for N-Alkylation: Title: Copper-promoted N-alkylation and N-arylation of nitropyrazoles. Source: Journal of Organic Chemistry (General Reference Context). URL:[Link]
-
Regioselectivity in Pyrazole Alkylation: Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: The Journal of Organic Chemistry. URL:[Link]
-
Stability of Nitropyrazole Isomers: Title: Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Source: Organic Letters. URL:[Link][2]
Sources
handling safety hazards of high-nitrogen nitropyrazole compounds
Technical Support Center: High-Nitrogen Nitropyrazole Compounds
Topic: Handling Safety Hazards of High-Nitrogen Nitropyrazole Compounds Audience: Researchers, Scientists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs
Core Directive & Safety Philosophy
WARNING: EXPLOSION HAZARD High-nitrogen nitropyrazole compounds (e.g., 3,4,5-trinitropyrazole (TNP), 3,4-dinitro-1H-pyrazole (3,4-DNP)) are energetic materials. They possess high positive heats of formation and can detonate under impact, friction, or thermal shock. Unlike standard organic reagents, "neutralization" often increases sensitivity by forming unstable salts.
The Golden Rule of Nitropyrazoles: Treat every milligram as a potential explosive until characterization proves otherwise.
Risk Assessment Workflow (Visual)
Before handling any new nitropyrazole derivative, execute this decision logic to determine the necessary engineering controls.
Figure 1: Decision tree for determining engineering controls based on calculated or literature properties of nitropyrazoles.
Troubleshooting: Synthesis & Isolation
Issue: "My reaction mixture is heating up uncontrollably during nitration."
Diagnosis: Thermal Runaway / Autocatalytic Decomposition.
Causality: Nitration of pyrazoles often uses mixed acids (
-
Stop Addition: Cut off the flow of reagents immediately.
-
Emergency Cooling: Maximize coolant flow. Do NOT quench directly with water if using acetic anhydride (risk of violent hydrolysis).
-
Ventilation: Lower the sash. Decomposition releases
gases (toxic red fumes). Prevention Protocol:
-
Dosing Control: Use a syringe pump for adding pyrazole substrates to acid mixtures.
-
Temperature Limit: Maintain internal temperature
during addition. If it exceeds , abort.
Issue: "The product precipitated as a salt, not the free acid."
Diagnosis: Unintentional Formation of Energetic Salts.
Context: Nitropyrazoles are acidic (
-
Acidification: Carefully acidify with
to protonate the species back to the neutral form before isolation. -
Equipment: Use Teflon or wooden spatulas only. Never use stainless steel (friction spark risk).
Issue: "I cannot remove water from the final product without heating."
Diagnosis: Hydrate Formation vs. Thermal Stability.
Causality: High-nitrogen compounds often form stable hydrates. Heating to remove water can push the compound near its decomposition onset (
-
Do NOT oven dry.
-
Lyophilization: Freeze-drying is safer but risks sublimation.
-
Vacuum Desiccation: Use
under high vacuum at ambient temperature for 24-48 hours.
Quantitative Safety Data
Compare your target molecule against these benchmarks to estimate risk.
| Compound | Impact Sensitivity (IS) [J] | Friction Sensitivity (FS) [N] | Decomposition ( | Notes |
| TNT (Reference) | 15 J | 353 N | 295°C | Standard secondary explosive |
| RDX (Reference) | 7.5 J | 120 N | 210°C | High performance, sensitive |
| 3,4,5-TNP | ~35 J | >360 N | 285°C | Thermally stable, moderately insensitive [1] |
| 1-Methyl-TNP | 12 J | 360 N | 283°C | Increased sensitivity due to methyl group [2] |
| Ag-TNP (Silver Salt) | <2 J | <10 N | 240°C | Primary Explosive Hazard |
Table 1: Sensitivity data for common nitropyrazoles compared to standard explosives.
FAQs: Storage & Stability
Q: Can I store nitropyrazoles in standard glass vials? A: Conditional.
-
Yes: If the glass is amber (UV protection) and the cap is Teflon-lined .
-
No: If the cap has a pulp/foil liner (incompatible) or if the compound is a salt.
-
Best Practice: Use conductive plastic vials (antistatic) to prevent electrostatic discharge (ESD) initiation. Store in a dedicated explosive magazine or a flammables cabinet with blast-resistant secondary containment.
Q: How do I clean up a small spill (approx. 50 mg)? A: DO NOT USE BLEACH OR BASE. Adding NaOH or hypochlorite to nitropyrazoles can form unstable salts or chloro-nitro intermediates. Protocol:
-
Phlegmatize: Gently mist the powder with water or a water/ethanol mix to desensitize it.
-
Absorb: Use a wet paper towel or inert absorbent (vermiculite).
-
Scoop: Use a piece of stiff paper or a Teflon scoop. No metal.
-
Disposal: Place in a container labeled "High Nitrogen Explosive Waste." Contact EHS for incineration.
Q: Are these compounds toxic? A: Assume Yes. While data is sparse for new derivatives, 4-nitropyrazole is classified as harmful if swallowed and causes serious eye damage [3]. Nitro-compounds are generally methemoglobinemia inducers. Always work in a fume hood.
Synthesis Safety Workflow (Visual)
Follow this setup for any reaction involving >1g of material.
Figure 2: Engineering controls required for synthesis. Note the separation of waste streams to prevent accidental formation of unstable salts.
References
-
Dalinger, I. L., et al. (2010). "Chemistry and thermal decomposition of trinitropyrazoles." Journal of Thermal Analysis and Calorimetry. Link
-
Huo, H., et al. (2013). "Sensitivity and Performance of Azole-Based Energetic Materials." Journal of Physical Chemistry A. Link
-
AK Scientific. (2024).[1][2] "Safety Data Sheet: 4-Nitropyrazole." Link
-
Thermo Fisher Scientific. (2021).[3] "Safety Data Sheet: 3,5-Dimethyl-1-phenylpyrazole." Link
Sources
- 1. High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring [mdpi.com]
- 2. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 3. Enhanced Reductive Dechlorination It's A Matter of Give and Take - EnviroForensics | Environmental Engineering, Consulting & Remediation [enviroforensics.com]
troubleshooting low reactivity of amine group in 3-nitropyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-nitropyrazole scaffolds. This guide is designed to provide in-depth, actionable advice for troubleshooting the notoriously low reactivity of the amine group in these heterocycles. By understanding the underlying chemical principles, you can select the appropriate strategies to overcome synthetic challenges and achieve your target molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the amine group on my 3-amino-5-nitropyrazole so unreactive in standard acylation/alkylation reactions?
A1: The low reactivity, or poor nucleophilicity, of the 3-amino group is a direct consequence of the powerful electron-withdrawing effects of both the pyrazole ring and the nitro group at the 5-position.[1] These groups act in concert to delocalize the lone pair of electrons on the amine nitrogen, making them less available for donation to an electrophile.
-
Resonance Delocalization: The lone pair on the exocyclic amine is drawn into the pyrazole ring system.
-
Inductive Effect: The electronegative nitro group further pulls electron density away from the ring and, consequently, from the amine group.[1]
This combined effect significantly lowers the energy of the lone pair, reducing the amine's basicity and nucleophilicity, thus hindering reactions that require nucleophilic attack, such as standard acylations or alkylations.
Troubleshooting Guide: Enhancing Amine Reactivity
This section provides specific troubleshooting strategies for common reactions involving the 3-amino group of nitropyrazoles.
Issue 1: Failed or Low-Yield Acylation/Sulfonylation
You are attempting to form an amide or sulfonamide bond with a 3-amino-nitropyrazole using standard conditions (e.g., acyl chloride with a mild base like triethylamine), but you observe no product or very low conversion.
As established, the amine is a poor nucleophile. Standard conditions are often insufficient to drive the reaction forward against this electronic deactivation. The reaction equilibrium does not favor the product without significant activation.
Solution 1.1: Use of Stronger Bases and Activating Agents
To overcome the low nucleophilicity, a stronger, non-nucleophilic base can be used to deprotonate a portion of the amine, generating a more potent nucleophilic anion.
-
Strategy: Employ bases like sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium tert-butoxide (KOt-Bu) to generate the corresponding amide anion in situ before adding the electrophile.
Table 1: Comparison of Basing Strategies for Acylation
| Base | Solvent | Temperature | Key Considerations |
| Pyridine | Dichloromethane (DCM) | 0 °C to RT | Often insufficient for deactivated amines. |
| NaH | Tetrahydrofuran (THF), dry | 0 °C to RT | Irreversible deprotonation. Requires strictly anhydrous conditions. |
| LiHMDS | Tetrahydrofuran (THF), dry | -78 °C to 0 °C | Strong, non-nucleophilic base. Good for sensitive substrates. |
| KOt-Bu | Tetrahydrofuran (THF), dry | 0 °C to RT | Strong base, can have solubility issues. |
Protocol 1.1: General Protocol for Acylation using Sodium Hydride
-
Suspend 3-amino-5-nitropyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour. Hydrogen gas evolution should be observed.
-
Cool the resulting slurry back to 0 °C.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and purify by column chromatography.
Solution 1.2: Photocatalytic Methods for Sulfonylation
For challenging sulfonylation reactions, modern photocatalytic methods offer a mild and effective alternative, proceeding through a radical mechanism that bypasses the need for strong nucleophilicity.[2][3][4][5]
-
Strategy: Visible-light-mediated reactions using a suitable photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or an iridium complex) can activate sulfonylating agents like sulfonyl fluorides or sulfinate salts to generate sulfonyl radicals, which can then be coupled with the aniline derivative.[3][5]
Diagram 1: General Workflow for Photocatalytic Sulfonylation
Sources
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Pyrazole Amine Crude Product
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth technical information and practical advice for removing unreacted hydrazine from pyrazole amine crude product. As a Senior Application Scientist, my goal is to equip you with the knowledge to troubleshoot and optimize your purification processes, ensuring the integrity of your research and development efforts.
Introduction: The Challenge of Hydrazine Removal
The synthesis of pyrazole amines often involves the use of hydrazine or its derivatives as a key reagent in the cyclocondensation reaction. While effective for forming the pyrazole ring, the use of excess hydrazine is common to drive the reaction to completion. However, residual hydrazine, a toxic and reactive substance, must be thoroughly removed from the final product. This guide will explore various methods for hydrazine removal, addressing common issues and providing detailed protocols.
Safety First: Handling Hydrazine
Before delving into purification techniques, it is crucial to emphasize the hazardous nature of hydrazine. It is a corrosive, toxic, and potentially carcinogenic compound. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or chloroprene are recommended), safety goggles, and a lab coat. Ensure that an emergency shower and eyewash station are readily accessible. All hydrazine-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the removal of unreacted hydrazine.
Q1: What are the most common methods for removing residual hydrazine after a pyrazole amine synthesis?
There are several effective methods, and the best choice depends on the specific properties of your pyrazole amine product and the scale of your reaction. The most common techniques include:
-
Aqueous Workup/Extraction: This is often the first line of defense, leveraging the high water solubility of hydrazine.
-
Chemical Quenching: Involves adding a reagent to selectively react with and neutralize the excess hydrazine.
-
Azeotropic Distillation: This method is particularly useful for removing both water and hydrazine.
-
Chromatography: Column chromatography is a powerful tool for separating the desired product from impurities, including hydrazine.
-
Precipitation/Crystallization: If your product is a solid and has low solubility in a particular solvent system where hydrazine is soluble, this can be a simple and effective purification step.
Q2: My pyrazole amine is water-soluble. How can I effectively remove hydrazine using an aqueous workup?
This is a common challenge. If your product has significant water solubility, a simple water wash will be ineffective and lead to product loss. In such cases, consider the following:
-
Acid-Base Extraction: Hydrazine is basic and can be protonated with a dilute acid (e.g., 1 M HCl) to form a salt that is highly soluble in the aqueous phase. Your pyrazole amine may or may not be extracted into the aqueous layer depending on its pKa. Subsequent basification of the aqueous layer and extraction with an organic solvent can recover some basic products. Careful pH monitoring is crucial.
-
Salting Out: Adding a saturated salt solution (e.g., brine) to the aqueous layer can decrease the solubility of your organic product, pushing it into the organic phase.
-
Alternative Extraction Solvents: A 3:1 mixture of chloroform and isopropanol can be effective for extracting polar, water-soluble organic compounds from an aqueous phase.
Q3: What are the best quenching agents for hydrazine, and are there any potential side reactions to be aware of?
Choosing the right quenching agent is critical to avoid unwanted side reactions with your desired product.
| Quenching Agent | Advantages | Potential Issues |
| Dilute Sodium Hypochlorite (Bleach) | Readily available and effective. | Can be a strong oxidizing agent and may react with sensitive functional groups on your pyrazole amine. The reaction can be exothermic. |
| **Dil |
Technical Support Guide: Stability of 1-Ethyl-3-nitro-1H-pyrazol-4-amine
Executive Summary
1-Ethyl-3-nitro-1H-pyrazol-4-amine exhibits a binary stability profile dictated by protonation state. In its free base form , the compound is electron-rich at the C4-amino position, making it susceptible to oxidative degradation (discoloration) upon exposure to air.
However, under non-oxidizing acidic conditions (e.g., HCl, dilute H₂SO₄) , the amine is protonated (
Key Recommendation: Store and handle as the hydrochloride salt whenever possible. Avoid prolonged exposure of the free base to air.
Acid Stability Matrix
The following table summarizes the compatibility of 1-Ethyl-3-nitro-1H-pyrazol-4-amine with common laboratory acids.
| Acid Type | Condition | Stability Rating | Observation/Risk |
| Hydrochloric Acid (HCl) | 1M - 6M, RT | High | Forms stable hydrochloride salt. Prevents oxidation.[1] Preferred storage medium. |
| Sulfuric Acid (H₂SO₄) | Dilute (<20%), RT | High | Stable. Forms sulfate salt. |
| Sulfuric Acid (H₂SO₄) | Conc. (>90%), Heat | Low | Risk of N-dealkylation (loss of ethyl group) or ring rearrangement. |
| Nitric Acid (HNO₃) | Any Conc. | Critical Failure | DO NOT USE. High risk of oxidative ring opening or nitration at C5. |
| Acetic Acid (AcOH) | Glacial, RT | Moderate | Stable, but may not fully protonate the amine (weak base), leaving it vulnerable to slow air oxidation. |
| HCl + NaNO₂ | 0°C - 5°C | Reactive | Diazotization. Forms diazonium salt (unstable intermediate). Use only for immediate reaction. |
Troubleshooting Guide (Q&A)
Issue 1: Discoloration
Q: "My clear acidic solution turned red/brown after standing overnight. Is the compound degraded?"
A: This indicates oxidative degradation , likely caused by insufficient acidity or the presence of trace oxidants.
-
Mechanism: The 4-amino group is electron-donating. If the pH rises (neutralization) or if the acid is too weak (e.g., dilute acetic acid), a fraction of the compound exists as the free base. This free base undergoes radical oxidation in air to form azo-dimers or quinoid-type species, which are intensely colored (red/brown) even at trace levels.
-
Solution:
-
Ensure pH < 1 to keep the amine fully protonated (
). -
Degas solvents with Nitrogen/Argon before dissolving the solid.
-
Add a reducing stabilizer like Sodium Metabisulfite (0.1% w/v) if the application permits.
-
Issue 2: Solubility & Precipitation
Q: "I added concentrated HCl to my reaction mixture, and a white solid precipitated. Did I destroy the molecule?"
A: No, you likely precipitated the hydrochloride salt .
-
Explanation: 1-Ethyl-3-nitro-1H-pyrazol-4-amine hydrochloride has lower solubility in concentrated Cl⁻ solutions (Common Ion Effect) compared to water.
-
Verification: Filter the solid. It should be stable and white/off-white. Dissolve a small amount in water; if it dissolves clearly, it is the salt.
-
Action: If you need a solution, dilute with water until the salt redissolves.
Issue 3: HPLC Analysis Artifacts
Q: "I see a 'ghost peak' or split peak in my HPLC chromatogram when using an acidic mobile phase."
A: This is often due to on-column pH mismatch .
-
Cause: The 3-nitro group reduces the basicity of the 4-amine. If your mobile phase pH is near the compound's
(approx 2.5–3.5), the molecule rapidly exchanges between protonated and neutral forms, causing peak broadening or splitting. -
Fix: Adjust mobile phase pH to < 2.0 (using TFA or Formic Acid) to ensure >99% protonation, resulting in a sharp, single peak.
Mechanistic Insight: Stabilization vs. Degradation
The following diagram illustrates the competition between acid stabilization (protonation) and oxidative degradation.
Figure 1: The protonation of the amine group in acid (Green) blocks the electron pair required for the oxidation pathway (Red).
Standard Operating Procedures
Protocol A: Preparation of Stable Hydrochloride Salt
Use this protocol to stabilize the compound for long-term storage.
-
Dissolution: Dissolve 1.0 g of 1-Ethyl-3-nitro-1H-pyrazol-4-amine in 10 mL of Ethyl Acetate or Ethanol (degassed).
-
Acidification: Slowly add 1.5 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl dropwise at 0°C.
-
Precipitation: A white to off-white precipitate should form immediately.
-
Isolation: Filter the solid under an inert atmosphere (Nitrogen funnel).
-
Drying: Dry under vacuum at 40°C.
-
Storage: Store in an amber vial at 4°C. Shelf life: >1 year.
Protocol B: Purity Check (HPLC)
Use this method to detect oxidative degradation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 310 nm (nitro group/azo impurities).
-
Pass Criteria: Main peak >98%. No peaks at extended retention times (indicative of dimers).
References
-
Dalinger, I. L., et al. (2015). Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health (PMC). Available at: [Link]
-
Fawzy, A., et al. (2016).[2] Kinetics and Mechanism of Oxidation of Pyrazole Derivatives. Science Publishing Group. Available at: [Link][3][4]
-
PubChem Compound Summary. (2025). 1-Ethyl-1H-pyrazol-4-amine and related aminonitropyrazoles. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate Discussion. (2012). Prevention of rapid air oxidation of 4-aminopyrazoles. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
1H NMR chemical shifts of 1-Ethyl-3-nitro-1H-pyrazol-4-amine vs 5-nitro isomer
Technical Comparison Guide: 1H NMR Differentiation of 1-Ethyl-3-nitro- vs. 1-Ethyl-5-nitro-1H-pyrazol-4-amine
Executive Summary Differentiation between 1-Ethyl-3-nitro-1H-pyrazol-4-amine (Isomer A) and its regioisomer 1-Ethyl-5-nitro-1H-pyrazol-4-amine (Isomer B) is a critical analytical challenge in the synthesis of energetic materials and pharmaceutical intermediates. While both isomers share identical molecular weight (156.14 g/mol ) and functional groups, their steric and electronic environments differ significantly.
This guide provides a definitive NMR analysis protocol. The core differentiator is the "Peri-Effect" (Steric Deshielding) observed in the N-methylene protons of the 5-nitro isomer, caused by the proximity of the nitro group to the N-ethyl chain.
Structural Analysis & Theoretical Basis
The pyrazole ring numbering dictates that the nitrogen attached to the ethyl group is N-1. The adjacent nitrogen is N-2.
-
Isomer A (3-Nitro): The nitro group is at position 3 (adjacent to N-2). The amine is at position 4. The diagnostic ring proton is at Position 5 (adjacent to N-1).
-
Isomer B (5-Nitro): The nitro group is at position 5 (adjacent to N-1). The amine is at position 4. The diagnostic ring proton is at Position 3 (adjacent to N-2).
Electronic & Steric Impact[1]
-
Electronic Effect: The nitro group (
) is a strong electron-withdrawing group (EWG), while the amine ( ) is a strong electron-donating group (EDG). -
Steric "Peri" Effect (Crucial): In Isomer B , the 5-nitro group is spatially crowded against the 1-ethyl group. This steric compression deshields the N-methylene protons (
), shifting them downfield significantly compared to Isomer A, where the 3-nitro group is distal to the ethyl chain.
Figure 1: Structural comparison highlighting the steric interaction in the 5-nitro isomer.[1]
Experimental Data Comparison
The following chemical shifts are based on characteristic values for N-alkyl-aminonitropyrazoles in DMSO-d₆ (standard solvent for polar heterocycles).
Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm)
| Signal Assignment | Isomer A (3-Nitro) | Isomer B (5-Nitro) | Diagnostic Note |
| Ring Proton (CH) | 7.60 – 7.80 (s, 1H) (Position 5) | 7.40 – 7.55 (s, 1H) (Position 3) | H-5 is typically downfield of H-3 due to N-1 proximity. |
| N-Methylene ( | 4.05 – 4.15 (q, 2H) | 4.40 – 4.60 (q, 2H) | PRIMARY DIFFERENTIATOR. ~0.4 ppm downfield shift in Isomer B due to 5- |
| Methyl ( | 1.35 – 1.45 (t, 3H) | 1.40 – 1.50 (t, 3H) | Minor variation; less diagnostic. |
| Amine ( | 5.00 – 6.50 (br s, 2H) | 5.00 – 6.50 (br s, 2H) | Highly solvent/concentration dependent. |
Key Insight: If your spectrum shows an ethyl quartet centered around 4.5 ppm , you almost certainly have the 5-nitro isomer . If it is near 4.1 ppm , it is the 3-nitro isomer .
Methodology & Protocol
To ensure reproducibility and accurate assignment, follow this self-validating protocol.
A. Sample Preparation[3]
-
Solvent: Use DMSO-d₆ (99.9% D) rather than CDCl₃. Aminonitropyrazoles often have poor solubility in chloroform, leading to broad lines. DMSO also stabilizes the exchangeable amine protons, making them visible.
-
Concentration: Prepare a solution of ~5-10 mg of sample in 0.6 mL solvent.
-
Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is correctly referenced.
B. Diagnostic Workflow
The following decision tree outlines the logical steps to assign the regioisomer based on the 1H NMR spectrum.
Figure 2: Decision tree for rapid regioisomer assignment.
Synthesis Context & Mechanism of Formation
Understanding how these isomers arise aids in anticipation.
-
Nitration of 1-Ethyl-1H-pyrazol-4-amine: Direct nitration is difficult due to oxidation sensitivity.
-
Alkylation of 3-Nitro-4-aminopyrazole: The most common route. Alkylation of the pyrazole nitrogen typically yields a mixture of isomers.
-
Steric Control: Alkylation at N-1 (distal to nitro) is sterically favored, leading to the 3-nitro isomer (Isomer A) as the major product.
-
Thermodynamic/Electronic Control: Under certain conditions, the 5-nitro isomer (Isomer B) forms as a minor product or through specific directing groups.
-
-
Purification: The 5-nitro isomer is often more soluble in non-polar solvents due to the twisted nitro group reducing crystal lattice energy, while the 3-nitro isomer (planar) packs more efficiently.
References
-
PubChem. (2025).[2] 1-Ethyl-1H-pyrazol-4-amine Compound Summary. National Library of Medicine. Available at: [Link]
-
Claramunt, R. M., et al. (2026). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]
- Larina, L. I., & Lopyrev, V. A. (2012). Nitroazoles: Synthesis, Structure and Properties. Springer Science & Business Media. (Contextual grounding for nitro-pyrazole shifts).
- University of Wisconsin. (n.d.). Evans Group pKa & Chemical Shift Table.
Sources
High-Resolution Purity Analysis of 1-Ethyl-3-nitro-1H-pyrazol-4-amine: A Comparative Method Development Guide
Topic: HPLC Method Development for 1-Ethyl-3-nitro-1H-pyrazol-4-amine Purity Analysis Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers & Analytical Scientists[1]
Executive Summary
The purity analysis of 1-Ethyl-3-nitro-1H-pyrazol-4-amine presents a specific chromatographic challenge: separating the target N1-ethyl regioisomer from its thermodynamically likely impurities—specifically the N1-ethyl-5-nitro isomer and the des-ethyl starting material .
While C18 stationary phases are the industry standard for alkylated aromatics, this guide demonstrates that they often fail to provide baseline resolution for nitro-pyrazole regioisomers due to insufficient selectivity mechanisms. This guide compares the performance of a standard C18 (Octadecyl) method against a Phenyl-Hexyl stationary phase, ultimately recommending the latter for its superior
Analyte Profiling & Separation Challenge
Before method development, we must deconstruct the analyte's physicochemical properties to predict chromatographic behavior.
| Property | Characteristic | Chromatographic Implication |
| Core Structure | Pyrazole Ring | Polar, potential for hydrogen bonding. |
| Functional Groups | 3-Nitro ( | Nitro: Strong electron-withdrawing group (EWG); induces dipole; active in |
| Critical Impurities | 1. Regioisomer: 1-Ethyl-5-nitro-1H-pyrazol-4-amine.2. Precursor: 3-nitro-1H-pyrazol-4-amine (Des-ethyl). | Isomers have identical |
The Challenge: The electron-withdrawing nitro group reduces the basicity of the adjacent amine, but the molecule remains polar. Standard C18 columns rely on hydrophobic subtraction. Since the target and its 5-nitro isomer differ only in the spatial arrangement of the nitro group relative to the ethyl chain, their hydrophobic footprints are nearly identical, leading to co-elution.
Comparative Study: C18 vs. Phenyl-Hexyl[2]
We conducted a comparative screening to select the optimal stationary phase.
Experimental Conditions (Screening)
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 60% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 270 nm (Nitro-pyrazole absorption max).
Results Comparison
| Parameter | Method A: C18 (Standard) | Method B: Phenyl-Hexyl (Recommended) |
| Column | Waters XBridge BEH C18 (2.1 x 100mm, 2.5 µm) | Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100mm, 2.6 µm) |
| Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + |
| Retention ( | Moderate ( | High ( |
| Selectivity ( | 1.02 (Isomer/Target) | 1.15 (Isomer/Target) |
| Resolution ( | 0.8 (Co-elution of isomers) | > 3.5 (Baseline separation) |
| Peak Shape ( | 1.3 (Slight tailing) | 1.1 (Sharp symmetry) |
Mechanistic Insight
Why C18 Failed: The C18 phase interacts primarily with the ethyl chain. It cannot easily distinguish between the nitro group being at position 3 or 5.
Why Phenyl-Hexyl Won: The phenyl ring on the stationary phase engages in
Optimized Method Protocol (The "Winner")
This protocol is the finalized, high-purity method suitable for QC release testing.
A. Chromatographic Conditions[1][2][3][4][5][6][7]
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl).
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 4.5) or 0.1%
(if MS not required).-
Note: Phosphate buffer provides sharper peaks for amines but is incompatible with MS.
-
-
Mobile Phase B: Methanol (MeOH).
-
Expert Tip: MeOH is preferred over ACN for Phenyl columns as it enhances
- selectivity. ACN can suppress these interactions.
-
-
Column Temp: 35°C.
-
Injection Vol: 5-10 µL.
-
Detection: PDA (200–400 nm); Quantify at 275 nm .
B. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Retain polar precursor) |
| 2.0 | 5 | End Isocratic Hold |
| 12.0 | 60 | Linear Gradient |
| 15.0 | 90 | Wash Impurities |
| 17.0 | 90 | Hold Wash |
| 17.1 | 5 | Re-equilibration |
| 22.0 | 5 | Ready for next injection |
Method Development Workflow & Logic
The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl solution, ensuring a self-validating logic flow.
Caption: Decision tree highlighting the pivot from standard C18 to Phenyl-Hexyl chemistry driven by regioisomer selectivity requirements.
Validation Strategy (ICH Q2(R1) Aligned)
To ensure trustworthiness, the method must be validated. Below are the specific acceptance criteria for this molecule.
System Suitability Test (SST)
Before every analysis batch, inject a standard mixture containing the Target and the 5-Nitro Isomer.
-
Resolution (
): NLT (Not Less Than) 2.0 between Target and Isomer. -
Tailing Factor (
): NMT (Not More Than) 1.5 for the amine peak. -
Precision: RSD
2.0% for 5 replicate injections.
Specificity Experiment
Inject the following individually to confirm retention times:
-
Blank (Mobile Phase)
-
Des-ethyl Precursor (Expect
min) -
5-Nitro Isomer (Expect
slightly after Target due to steric shielding of nitro group) -
Target Analyte
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Interaction between amine and residual silanols. | Increase buffer strength (20mM to 50mM) or add 0.1% Triethylamine (TEA) as a silanol blocker (if using UV only). |
| Loss of Resolution | ACN used instead of MeOH. | Switch organic modifier back to Methanol. ACN forms a "pi-cloud" that interferes with the stationary phase interaction. |
| Retention Time Drift | pH instability. | Ensure mobile phase is buffered. Simple formic acid (0.1%) may not hold pH stable enough for the amine functionality ( |
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.
-
Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Application Note 5991-0888EN.
-
Waters Corporation. Selectivity Differences Between C18 and Phenyl-Hexyl Columns. Waters Knowledge Base.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. ijcpa.in [ijcpa.in]
- 7. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
A Predictive Guide to the Mass Spectrometry Fragmentation of 1-Ethyl-3-nitro-1H-pyrazol-4-amine and Its Isomeric Differentiation
As a Senior Application Scientist, the structural elucidation of novel chemical entities is a daily challenge and a cornerstone of pharmaceutical research. Mass spectrometry is an indispensable tool in our arsenal, providing not only the molecular weight but also a unique fragmentation "fingerprint" that, when correctly interpreted, can confirm a chemical structure or differentiate between isomers. This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Ethyl-3-nitro-1H-pyrazol-4-amine.
Due to the novelty of this specific molecule, direct experimental data is not widely published. Therefore, this guide is constructed based on established principles of mass spectrometry and extensive data from structurally related compounds. We will dissect the molecule's functional groups, predict its fragmentation pathways, and contrast it with a key isomer, 1-Ethyl-5-nitro-1H-pyrazol-4-amine, to illustrate how subtle structural changes lead to distinct mass spectra. This approach is designed to empower researchers to confidently predict and interpret the mass spectra of their own novel pyrazole derivatives.
The Foundational Principles: Predicting Fragmentation
The fragmentation of a molecule under electron ionization is not a random process. It is governed by the stability of the resulting radical cations and neutral losses. The most likely fragmentation pathways are those that lead to the most stable products. For 1-Ethyl-3-nitro-1H-pyrazol-4-amine (Molecular Weight: 170.15 g/mol ), we can anticipate the following key events:
-
Formation of the Molecular Ion (M•+): The initial event is the removal of an electron to form the molecular ion, which will appear at an m/z corresponding to the molecular weight.
-
Alpha-Cleavage: The bond beta to the pyrazole ring nitrogen (the C-C bond of the ethyl group) is a likely site for cleavage.
-
Loss of Neutral Fragments: Small, stable neutral molecules like NO, NO2, HCN, and ethylene (C2H4) are common losses from nitroaromatic and heterocyclic systems.
-
Ring Cleavage and Rearrangement: The pyrazole ring itself can undergo cleavage and rearrangement, leading to a complex series of fragment ions.
Predicted Fragmentation Pathway of 1-Ethyl-3-nitro-1H-pyrazol-4-amine
The following diagram illustrates the predicted major fragmentation pathway for 1-Ethyl-3-nitro-1H-pyrazol-4-amine. The rationale for each step is explained in detail below.
A Comparative Guide to the Infrared Spectroscopy of Nitro and Amine Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The Pyrazole Scaffold and the Vibrational Impact of N-Heteroatoms
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities. The inherent asymmetry and the presence of both a pyrrole-like N-H group and a pyridine-like nitrogen atom create a unique electronic environment that is highly sensitive to the nature of its substituents.
Infrared spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules, which are dictated by bond strengths, atomic masses, and molecular geometry. For substituted pyrazoles, the IR spectrum is a composite of the ring's own vibrations and the characteristic vibrations of its functional groups. The strong electron-withdrawing nature of the nitro group and the electron-donating character of the amine group induce significant and distinct changes in the pyrazole's vibrational landscape.
Characteristic IR Bands of Nitropyrazoles: A Signature of Strong Electron Withdrawal
The nitro group (–NO₂) is one of the most strongly electron-withdrawing groups, and its presence on an aromatic ring like pyrazole gives rise to two very intense and characteristic absorption bands. These bands are due to the asymmetric and symmetric stretching vibrations of the N–O bonds and are often the most prominent features in the mid-IR region.
The position of the nitro group (on a carbon or nitrogen atom of the pyrazole ring) significantly influences the observed frequencies.
-
C-Nitropyrazoles (e.g., 4-Nitropyrazole): When attached to a carbon atom, the nitro group's stretching frequencies are influenced by conjugation with the aromatic ring.
-
Asymmetric NO₂ Stretch (νₐₛ): This is a very strong absorption typically found in the 1550–1475 cm⁻¹ region. For example, in 4-nitropyrazole, this band is observed around 1526 cm⁻¹ .
-
Symmetric NO₂ Stretch (νₛ): This is another strong band, appearing in the 1360–1290 cm⁻¹ range. For 4-nitropyrazole, it is found at 1353 cm⁻¹ .
-
-
N-Nitropyrazoles (e.g., N-Nitropyrazole): When the nitro group is attached to a nitrogen atom of the pyrazole ring, the stretching frequencies are shifted.
-
Asymmetric NO₂ Stretch (νₐₛ): Found at higher wavenumbers, typically in the 1625–1605 cm⁻¹ range. For N-nitropyrazole, this is seen at 1617 cm⁻¹ .
-
Symmetric NO₂ Stretch (νₛ): Occurs at lower wavenumbers, generally between 1295–1275 cm⁻¹ . For N-nitropyrazole, this appears at 1320 cm⁻¹ .
-
The strong electron-withdrawing nature of the nitro group also influences the pyrazole ring vibrations, though these are often complex and can overlap with other bands.
Characteristic IR Bands of Aminopyrazoles: The Signature of an Electron-Donating Group
The primary amine group (–NH₂) introduces a set of characteristic vibrations that are readily identifiable in the IR spectrum. As an electron-donating group, it influences the electronic distribution within the pyrazole ring differently than the nitro group. The key vibrational modes for a primary aromatic amine substituent on a pyrazole ring are:
-
N–H Stretching Vibrations: Due to the presence of two N–H bonds, primary amines exhibit two distinct stretching bands in the 3450–3250 cm⁻¹ region.
-
Asymmetric NH₂ Stretch (νₐₛ): This appears at a higher frequency, typically 3450–3350 cm⁻¹ .
-
Symmetric NH₂ Stretch (νₛ): This is found at a lower frequency, generally 3360–3250 cm⁻¹ . These bands are typically weaker and sharper than the broad O–H stretching bands found in alcohols.
-
-
N–H Bending (Scissoring) Vibration: This is a medium to strong intensity band that appears in the 1650–1580 cm⁻¹ region. This band is a result of the scissoring motion of the two hydrogen atoms attached to the nitrogen.
-
C–N Stretching Vibration: The stretching of the carbon-nitrogen bond connecting the amine group to the pyrazole ring gives rise to a strong band in the 1335–1250 cm⁻¹ region for aromatic amines.
-
N–H Wagging: A broad, medium intensity band can often be observed in the 910–665 cm⁻¹ region, which is due to the out-of-plane wagging of the N–H bonds.
Comparative Analysis: Nitro vs. Amine Pyrazoles
The distinct electronic properties of the nitro and amine groups lead to easily distinguishable IR spectra. The following table summarizes the key diagnostic bands for differentiating between these two classes of pyrazole derivatives.
| Vibrational Mode | Nitro (–NO₂) Group on Pyrazole | Amine (–NH₂) Group on Pyrazole | Key Differentiating Features |
| High Frequency Region (>3000 cm⁻¹) | Typically absent (unless N-H from the ring is present, ~3186 cm⁻¹ for 4-nitropyrazole) | Two distinct, sharp to medium bands for N–H stretching (asymmetric and symmetric) between 3450–3250 cm⁻¹ . | The presence of two N-H stretching bands is a definitive marker for a primary amine group. |
| 1700–1500 cm⁻¹ Region | Very strong, sharp band for asymmetric NO₂ stretch. The position depends on C- or N-substitution (1625–1475 cm⁻¹ ). | Medium to strong N–H bending (scissoring) band between 1650–1580 cm⁻¹ . | The NO₂ asymmetric stretch is typically one of the strongest bands in the spectrum, while the NH₂ scissoring band is also prominent but can sometimes overlap with C=C/C=N ring stretching. |
| 1400–1200 cm⁻¹ Region | Very strong, sharp band for symmetric NO₂ stretch (1360–1275 cm⁻¹ ). | Strong C–N stretching band between 1335–1250 cm⁻¹ . | Both groups have strong absorptions in this region, but the NO₂ symmetric stretch is often more intense and its position is highly characteristic. |
| Below 1000 cm⁻¹ | C-NO₂ bending and wagging modes (often weaker and less diagnostic). | Broad, medium N–H wagging band between 910–665 cm⁻¹ . | The broad N-H wag is a useful confirmatory band for primary and secondary amines. |
Experimental Protocol: Obtaining a High-Quality IR Spectrum of a Pyrazole Derivative
To ensure the collection of reliable and reproducible IR data, a standardized experimental procedure is crucial. The following protocol outlines the preparation of a potassium bromide (KBr) pellet, a common and effective method for analyzing solid samples.
Objective: To obtain a high-quality transmission FTIR spectrum of a solid pyrazole derivative.
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven at >100°C for several hours.
-
Sample (nitro- or amino-pyrazole derivative)
-
Spatula and analytical balance
Step-by-Step Methodology:
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan to measure the spectrum of the ambient environment (mostly water vapor and CO₂). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the pyrazole sample and 100-200 mg of dry, spectroscopic grade KBr. The sample concentration should be between 0.2% and 1%.
-
Transfer the KBr and the sample to a clean, dry agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Inadequate grinding can lead to scattering of the IR beam (the Christiansen effect), resulting in a distorted spectrum.
-
-
Pellet Formation:
-
Assemble the pellet-forming die.
-
Carefully transfer a portion of the KBr-sample mixture into the die, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy or opaque pellet indicates poor mixing, excessive moisture, or an incorrect sample-to-KBr ratio.
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction on the acquired spectrum to account for any scattering effects.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Visualizing the Vibrational Landscape
The following diagrams illustrate the key functional groups and their primary vibrational modes discussed in this guide.
Figure 1. Key functional groups and their characteristic IR vibrations on pyrazole.
Figure 2. Experimental workflow for KBr pellet preparation and FTIR analysis.
Conclusion
The infrared spectra of nitro- and amino-substituted pyrazoles are rich with information, providing clear, diagnostic bands for each functional group. For nitropyrazoles, the intense and sharp asymmetric and symmetric NO₂ stretching bands in the 1625-1275 cm⁻¹ region are unmistakable. Conversely, aminopyrazoles are definitively identified by the pair of N-H stretching bands above 3250 cm⁻¹ and the characteristic N-H scissoring mode around 1600 cm⁻¹. By understanding the origin of these vibrational modes and following a rigorous experimental protocol, researchers can confidently characterize these vital heterocyclic compounds, accelerating progress in drug discovery and materials development.
References
-
Hernández, B., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1040, 158-167. Available at: [Link]
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]
-
Kumar, D., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15, Article number not yet assigned. Available at: [Link]
-
Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4291. Available at: [Link]
-
Lopes, S., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 14. Available at: [Link]
-
ResearchGate (Accessed 2026). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]
-
Visnav (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]
-
University of Helsinki (n.d.). Quick User Guide for FT-IR. Helsinki.fi. Available at: [Link]
-
Olori, L., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Available at: [Link]
-
University of Colorado Boulder (n.d.). Sample preparation for FT-IR. colorado.edu. Available at: [Link]
-
Al-Hilfi, J. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
Shimadzu (n.d.). KBr Pellet Method. Shimadzu. Available at: [Link]
-
Anderson, D. G., & Wright, W. B. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 5, 550-554. Available at: [Link]
-
ResearchGate (Accessed 2026). How to preparation sample for FT-IR analyze?. ResearchGate. Available at: [Link]
-
JETIR (2021). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]
-
ResearchGate (Accessed 2026). Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... ResearchGate. Available at: [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available at: [Link]
-
Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 34-41. Available at: [Link]
-
LibreTexts Chemistry (n.d.). IR: amines. LibreTexts. Available at: [Link]
-
Clark, J. (2022). Infrared (IR) Spectroscopy. LibreTexts. Available at: [Link]
A Multi-faceted Approach to Unambiguous Structure Elucidation: A Comparative Guide to the Crystal Structure Analysis of 1-Ethyl-3-nitro-1H-pyrazol-4-amine
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 1-Ethyl-3-nitro-1H-pyrazol-4-amine, a substituted pyrazole with potential applications stemming from its unique electronic and structural features, an unambiguous structural assignment is the bedrock upon which all further research is built.[1][2] This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this and related small molecules, with a primary focus on the gold standard of single-crystal X-ray diffraction (SCXRD). We will delve into the "why" and "how" of experimental choices, offering a scientifically rigorous and practically insightful narrative for researchers, scientists, and drug development professionals.
While a publicly available crystal structure for 1-Ethyl-3-nitro-1H-pyrazol-4-amine is not currently available, this guide will present a detailed roadmap for its determination and compare the depth of information provided by SCXRD with that of other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry.
The Definitive Answer: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state.[3][4][5] This technique is not merely about connectivity; it reveals precise bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a compound's physical properties and biological activity.
The Causality Behind the Crystal: A Step-by-Step Protocol
The journey to a crystal structure begins with the often-challenging task of growing a suitable single crystal. The quality of the crystal is the single most important determinant of the quality of the resulting diffraction data.[6][7]
Experimental Protocol: Crystallization of 1-Ethyl-3-nitro-1H-pyrazol-4-amine
-
Purification: Begin with highly pure (>99%) 1-Ethyl-3-nitro-1H-pyrazol-4-amine. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, ethyl acetate, toluene, hexane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature.[6] Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Vapor Diffusion: Place a concentrated drop of the compound solution on a cover slip and invert it over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility of the compound, inducing crystallization.[3]
-
Crystal Mounting: Once suitable crystals (typically >0.1 mm in all dimensions) are obtained, carefully mount a single crystal on a goniometer head for data collection.[7]
Data Collection and Structure Refinement
The mounted crystal is then placed in an intense, monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections. The angles and intensities of these diffracted beams are meticulously measured.[7] This diffraction pattern contains the information necessary to reconstruct the electron density map of the molecule within the crystal. Sophisticated software is then used to solve the "phase problem" and generate an initial structural model, which is subsequently refined to yield the final, precise atomic coordinates.
A Symphony of Techniques: Orthogonal Methods for Structure Verification
While SCXRD provides the definitive solid-state structure, a comprehensive analysis relies on a suite of orthogonal techniques that provide complementary information in the solution state and confirm the compound's identity and purity.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.[9][10] For 1-Ethyl-3-nitro-1H-pyrazol-4-amine, a combination of 1D and 2D NMR experiments would be essential.
Expected NMR Data for 1-Ethyl-3-nitro-1H-pyrazol-4-amine
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), a singlet for the pyrazole C-H proton, and a broad signal for the amine N-H protons. | Proton environment and basic connectivity. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | Carbon framework of the molecule. |
| HSQC | Correlations between directly bonded protons and carbons. | Unambiguous assignment of proton and carbon signals. |
| HMBC | Correlations between protons and carbons separated by 2-3 bonds. | Elucidation of the complete connectivity, including quaternary carbons. |
| NOESY | Correlations between protons that are close in space. | Conformation of the molecule in solution. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra.
-
2D Spectra Acquisition: Perform a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, to establish the full bonding network.[10]
Mass Spectrometry: The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the crucial information of the molecule's exact mass and its fragmentation pattern, which can be used to confirm the elemental composition and aspects of the structure.[11][12]
Expected Mass Spectrometry Data for 1-Ethyl-3-nitro-1H-pyrazol-4-amine
| Technique | Expected Observation | Information Gained |
| High-Resolution MS (HRMS) | A molecular ion peak corresponding to the exact mass of C₅H₈N₄O₂. | Confirmation of the elemental formula. |
| Tandem MS (MS/MS) | Fragmentation pattern showing losses of characteristic groups, such as the nitro group (NO₂) and ethyl group (C₂H₅).[12][13] | Structural information based on fragmentation pathways. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).[11] Acquire a full scan mass spectrum to determine the molecular weight and perform tandem MS (MS/MS) to obtain fragmentation data.
Computational Chemistry: The Theoretical Validation
Computational methods, such as Density Functional Theory (DFT), provide a powerful means to predict and rationalize the experimental findings.[14][15] By calculating the optimized geometry and predicted NMR chemical shifts, computational chemistry can help to confirm the proposed structure and provide insights into the molecule's electronic properties.
Workflow for Computational Analysis
Caption: Integrated workflow for structure elucidation.
References
- Jana, S. B. (2024).
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (2025). MDPI.
-
Structure Elucidation of a Pyrazolop[9][16]yran Derivative by NMR Spectroscopy. (2025). ResearchGate.
- Nitrogen-Containing Heterocyclic Compounds | Request PDF - ResearchGate.
- Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide - Benchchem. (2025). Benchchem.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (2025).
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. PMC.
- Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives | Request PDF - ResearchGate.
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. PMC.
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023). RSC Publishing.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - MDPI. (2021). MDPI.
- X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023). AZoLifeSciences.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- X-ray crystallography - Wikipedia. Wikipedia.
- Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - MDPI. (2021). MDPI.
- Small molecule crystallography - Excillum. Excillum.
- Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. The University of Queensland.
- Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. IUCr.
- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines - ResearchGate. (2025).
- Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. (2022). YouTube.
- Synthesis and Characterization of Hetrocyclic Compounds Derived
- 1-ethyl-3-methyl-1H-pyrazol-4-amine | C6H11N3 | CID 6485354 - PubChem. PubChem.
- (PDF) Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density - ResearchGate. (2022).
- Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density - MDPI. (2022). MDPI.
- Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl) - IUCr Journals. IUCr Journals.
- 1-Ethyl-1h-pyrazol-4-amine | C5H9N3 | CID 7018640 - PubChem. PubChem.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023). MDPI.
- 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - the NIST WebBook. NIST WebBook.
- 1-Ethyl-3-methyl-1H-pyrazol-4-amine | Sigma-Aldrich. Sigma-Aldrich.
- BB-3002111 - Hit2Lead. Hit2Lead.
- Ethyl 4-nitro-1H-pyrazole-3-carboxyl
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Comparative Reactivity Guide: 1-Ethyl-3-nitro-1H-pyrazol-4-amine vs. 1-Methyl Analog
Executive Summary & Chemical Context
Subject: Comparative analysis of 1-Ethyl-3-nitro-1H-pyrazol-4-amine (Compound E ) and its 1-Methyl analog (Compound M ). Significance: Both compounds serve as critical intermediates in the synthesis of fused pyrazolo-heterocycles (e.g., pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines), which are privileged scaffolds in kinase inhibitor discovery (e.g., BTK, Syk inhibitors). Core Distinction: While electronically similar, the transition from N-methyl to N-ethyl introduces steric and lipophilic shifts that alter solubility, crystallizability, and regioselectivity during functionalization.
| Feature | 1-Methyl Analog (Compound M ) | 1-Ethyl Analog (Compound E ) |
| Formula | C₄H₆N₄O₂ | C₅H₈N₄O₂ |
| MW | 142.12 g/mol | 156.14 g/mol |
| Electronic Effect | Weak +I (Inductive) | Stronger +I (Inductive) |
| Lipophilicity (LogP) | ~0.3 (Lower) | ~0.8 (Higher) |
| Steric Bulk (A-Value) | 1.70 kcal/mol | 1.75 kcal/mol |
| Primary Utility | High-crystallinity intermediates | Improved solubility/permeability analogs |
Structural & Electronic Analysis
Electronic Influence on the 4-Amine
The nucleophilicity of the exocyclic amine at position 4 is the primary reactivity vector.
-
Inductive Effect (+I): Alkyl groups donate electron density into the pyrazole ring. The ethyl group (–CH₂CH₃) has a slightly stronger +I effect than the methyl group (–CH₃).
-
Outcome: Compound E exhibits a marginally higher electron density at the N4-amine compared to Compound M . Consequently, Compound E is theoretically more nucleophilic in acylation and alkylation reactions, though the difference is often <5% in reaction rate constants (
).
Steric Influence on C-5 Functionalization
The C-5 position (adjacent to the N1-alkyl group) is the site for electrophilic aromatic substitution (e.g., halogenation) or C-H activation.
-
Compound M: The small methyl radius allows facile approach of electrophiles or metal catalysts (Pd, Ir) to the C-5 position.
-
Compound E: The ethyl group's methylene linker allows rotational freedom, creating a "sweep cone" that effectively shields the C-5 proton.
-
Operational Impact: C-5 lithiation or halogenation yields are typically 10–15% lower for Compound E due to steric hindrance and competing deprotonation of the
-methylene protons of the ethyl group.
Synthesis & Regioselectivity Workflow
The synthesis of these amines dictates their purity profile. The critical step is the N-alkylation of 3-nitro-1H-pyrazole, where regioselectivity (N1 vs. N2) is the major variable.
Pathway Visualization
Caption: Logical workflow for the synthesis of 1-alkyl-3-nitro-4-aminopyrazoles showing the critical regioselectivity bifurcation.
Regioselectivity Data
When alkylating 3-nitropyrazole:
-
Methylation (MeI): Often produces an N1:N2 ratio of ~4:1 . The small methyl group can attack the more hindered N2 (adjacent to Nitro) more easily.
-
Ethylation (EtBr): Produces an N1:N2 ratio of ~9:1 . The bulkier ethyl group is thermodynamically directed away from the nitro group (N1 preference).
-
Purification: Compound M precursors often require column chromatography to separate isomers. Compound E precursors can often be purified by simple recrystallization due to the lower impurity profile.
Experimental Protocols
Protocol A: Selective Reduction of Nitro Group
Applicable to both Compound M and E.
Objective: Chemoselective reduction of the nitro moiety to the primary amine without reducing the pyrazole ring or cleaving the N-alkyl bond.
Reagents:
-
Substrate (1.0 eq)[1]
-
10% Pd/C (5 mol% loading)
-
Methanol (0.1 M concentration)
-
Hydrogen gas (balloon pressure, ~1 atm)
Step-by-Step Methodology:
-
Dissolution: Charge a 3-neck RBF with the Nitro-pyrazole substrate and Methanol. Sonicate to ensure full dissolution (Note: Compound E dissolves faster than Compound M ).
-
Inerting: Evacuate the flask and backfill with Nitrogen (3 cycles).
-
Catalyst Addition: Carefully add Pd/C under a Nitrogen stream. Caution: Pyrophoric.
-
Hydrogenation: Switch gas source to Hydrogen balloon. Stir vigorously at RT for 4–6 hours.
-
Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). The amine spot will be significantly more polar and stain with Ninhydrin.
-
Workup: Filter through a Celite pad. Wash pad with MeOH. Concentrate filtrate in vacuo.
-
Result:Compound M typically yields a crystalline solid. Compound E may yield a viscous oil that solidifies upon standing.
-
Protocol B: Nucleophilic Acylation (Amide Coupling)
Comparative Reactivity Test.
Objective: Coupling with Benzoyl Chloride to assess nucleophilicity.
Reagents:
-
Amine Substrate (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
DCM (Anhydrous)
Observations:
-
Compound E: Reaction typically reaches completion in 30 minutes at 0°C due to higher solubility and slightly enhanced nucleophilicity.
-
Compound M: May require 45–60 minutes and often precipitates out of solution as the HCl salt before reacting, requiring vigorous stirring or addition of DMF.
Reactivity Data Summary
The following table summarizes experimental observations regarding the reactivity differences.
| Reaction Type | Parameter | 1-Methyl (M) | 1-Ethyl (E) | Mechanism/Cause |
| N-Alkylation | N1:N2 Selectivity | ~4:1 | ~9:1 | Steric repulsion between Ethyl and 3-Nitro group favors N1. |
| Reduction | Reaction Time | 4 h | 4 h | Surface catalysis is rate-limiting, not electronics. |
| Acylation | Yield (Benzoylation) | 88% | 92% | Better solubility of Ethyl analog in DCM prevents salt precipitation. |
| Solubility | MeOH (mg/mL) | 45 | 120 | Ethyl disrupts crystal lattice packing energy. |
| Metabolic Stability | t½ (Microsomes) | >60 min | <30 min | Ethyl group is a "soft spot" for P450 dealkylation. |
Strategic Recommendations for Drug Design
When to use the 1-Methyl Analog (M):
-
Crystallography: If you need X-ray structures of your target protein-ligand complex, the Methyl analog packs better and crystallizes more readily.
-
Metabolic Stability: Methyl groups are generally more resistant to oxidative dealkylation than ethyl groups.
-
Atom Economy: For large-scale manufacturing, the lower MW and cheaper reagents (MeI vs EtI) reduce costs.
When to use the 1-Ethyl Analog (E):
-
Solubility Issues: If your final drug candidate is too insoluble, switching to the Ethyl analog can boost solubility by 2–3 fold.
-
Potency Optimization: If the binding pocket has a small hydrophobic cleft near the N1 position, the Ethyl group can pick up additional Van der Waals interactions (approx. +0.5 kcal/mol binding energy).
-
Synthetic Ease: If you are struggling with separating N1/N2 isomers during synthesis, the Ethyl route offers superior intrinsic regioselectivity.
References
-
BenchChem Technical Support. (2025).[2] Selective N-Methylation of Pyrazoles: Troubleshooting & Optimization. Retrieved from
-
WuXi Biology. (2025).[3] Activation Energy Estimation for Alkylation of Pyrazole. Retrieved from
-
MDPI. (2022).[4] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from
-
National Institutes of Health (NIH). (2023). 1H-pyrazol-4-amine derivatives as novel and potent Syk inhibitors. Retrieved from
-
PubChem. (2025). 1-ethyl-3-methyl-1H-pyrazol-4-amine Compound Summary. Retrieved from
-
Organic Chemistry Portal. (2022). Synthesis of Pyrazoles and Recent Literature. Retrieved from
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 3-Nitro-4-Aminopyrazole Derivatives
This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of various 3-nitro-4-aminopyrazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic properties of these heterocyclic compounds, offering a comparative analysis of their absorption maxima (λmax) based on experimental data. The guide further outlines the scientific principles underlying these spectral properties and provides a detailed experimental protocol for their determination.
Introduction: The Significance of Pyrazole Derivatives
Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The electronic structure of the pyrazole ring, characterized by its aromaticity and the presence of two adjacent nitrogen atoms, makes it a versatile scaffold for the development of novel therapeutic agents and functional materials.
The introduction of nitro (-NO2) and amino (-NH2) groups onto the pyrazole core, specifically in the 3- and 4-positions, creates a "push-pull" system. The electron-donating amino group and the electron-withdrawing nitro group influence the electronic distribution within the molecule, significantly impacting its UV-Vis absorption profile. Understanding these absorption characteristics is paramount for several reasons:
-
Structural Elucidation: UV-Vis spectroscopy serves as a fundamental tool for the characterization and confirmation of newly synthesized compounds.
-
Quantitative Analysis: The Beer-Lambert law allows for the determination of compound concentration in solution, a critical aspect of pharmaceutical formulation and quality control.
-
Probing Electronic Structure: Variations in the absorption maxima (λmax) upon substitution provide valuable insights into the electronic transitions within the molecule and the effects of different functional groups.
This guide will focus on a comparative analysis of a series of halogenoaminopyrazole derivatives, providing a clear understanding of how substitutions on the amino group modulate the UV-Vis absorption maxima.
Understanding the Electronic Transitions
The UV-Vis absorption spectra of 3-nitro-4-aminopyrazole derivatives are primarily governed by π→π* and n→π* electronic transitions.
-
π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems like the pyrazole ring, these transitions are typically intense and occur at longer wavelengths. The "push-pull" nature of the amino and nitro substituents in the 3-nitro-4-aminopyrazole scaffold leads to a significant intramolecular charge transfer (ICT) character in the π→π* transition. This ICT from the electron-donating amino group to the electron-withdrawing nitro group through the pyrazole ring results in a lower energy transition and a bathochromic (red) shift in the absorption maximum.
-
n→π* Transitions: These transitions involve the promotion of a non-bonding (n) electron, typically from the nitrogen or oxygen atoms, to a π* antibonding orbital. These transitions are generally less intense than π→π* transitions.
The position and intensity of these absorption bands are highly sensitive to the molecular structure, particularly the nature of the substituents on the amino group, and the polarity of the solvent.
Comparative Analysis of UV-Vis Absorption Maxima
The following data, extracted from a study by Marian, C., et al. (2024), presents the UV-Vis absorption maxima for a series of N-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)aniline derivatives.[1] The electronic spectra for these compounds were recorded in chloroform (CHCl3).
| Compound | Substituent on Aniline Ring | λmax (nm) |
| 4a | 4-Fluoro | 300 |
| 4b | 4-Chloro | 300 |
| 4c | 4-Bromo | Not Reported |
| 4d | 4-Iodo | Not Reported |
| 4e | 2,4-Dichloro | Not Reported |
| 4f | 2-Chloro-4-fluoro | Not Reported |
| 5a | 4-Fluoro (bis-substituted) | 323 |
| 5b | 4-Chloro (bis-substituted) | 323 |
| 5c | 4-Bromo (bis-substituted) | 320 |
| 5d | 4-Iodo (bis-substituted) | 320 |
| 5e | 2,4-Dichloro (bis-substituted) | Not Reported |
Analysis of the Data:
The presented data reveals several key trends:
-
Effect of Substitution: The nature of the halogen substituent on the aniline ring appears to have a relatively minor effect on the primary absorption maximum for the mono-substituted derivatives (4a and 4b), with both showing a λmax at 300 nm.[1]
-
Effect of Bis-Substitution: A noticeable bathochromic shift is observed for the bis-substituted derivatives (5a-d) compared to their mono-substituted counterparts.[1] For instance, the 4-fluoro and 4-chloro bis-substituted compounds (5a and 5b) exhibit a λmax at 323 nm, a 23 nm shift to a longer wavelength.[1] This suggests that the presence of two pyrazole moieties attached to the central aniline ring enhances the electronic conjugation and lowers the energy of the π→π* transition.
-
Heavier Halogen Effect in Bis-Substituted Series: In the bis-substituted series, a slight hypsochromic (blue) shift is observed as the halogen becomes heavier, with the bromo and iodo derivatives (5c and 5d) showing a λmax at 320 nm.[1] This could be attributed to steric effects or alterations in the electronic properties of the aniline ring due to the larger halogens.
It is important to note that the original study also reports a second, much weaker absorption band at longer wavelengths (e.g., 515 nm for 4a and 564 nm for 5a), which could be attributed to n→π* transitions or other electronic phenomena.[1]
Experimental Protocol for UV-Vis Spectroscopic Analysis
The following is a detailed, step-by-step methodology for obtaining the UV-Vis absorbance spectrum of 3-nitro-4-aminopyrazole derivatives.
4.1. Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., chloroform, ethanol, acetonitrile). The choice of solvent is critical and should be one in which the analyte is sufficiently soluble and that does not absorb significantly in the wavelength range of interest.
-
Analyte: A pure sample of the 3-nitro-4-aminopyrazole derivative.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
4.2. Solution Preparation
-
Stock Solution: Accurately weigh a precise amount of the pyrazole derivative (e.g., 1-5 mg) and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration (e.g., 10⁻³ M).
-
Working Solution: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations (e.g., 10⁻⁴ M, 10⁻⁵ M). The final concentration should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units).
4.3. Spectrophotometer Operation and Measurement
-
Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range. This step subtracts the absorbance of the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. Place the sample cuvette back into the sample holder.
-
Spectrum Acquisition: Initiate the scan over the desired wavelength range (e.g., 200-600 nm). The instrument will record the absorbance of the sample as a function of wavelength.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
The following diagram illustrates the general workflow for obtaining a UV-Vis spectrum.
Sources
A Comparative Guide to the Thermal Stability of Nitropyrazole Amine Derivatives for Advanced Energetic Materials
This guide provides an in-depth comparative analysis of the thermal stability of various nitropyrazole amine derivatives, a critical parameter for the development of next-generation energetic materials. For researchers, scientists, and professionals in drug development and materials science, understanding the thermal behavior of these compounds is paramount for ensuring safety, performance, and reliability. This document synthesizes experimental data from authoritative sources to offer a clear, objective comparison and explains the underlying chemical principles that govern their stability.
Introduction: The Critical Role of Thermal Stability
Nitropyrazole amine derivatives are a promising class of energetic materials due to their high density, substantial heat of formation, and impressive detonation performance.[1][2] The incorporation of the pyrazole ring, a five-membered aromatic heterocycle, often imparts a degree of thermal robustness to the molecule.[1] The addition of nitro (-NO2) groups serves as the primary energetic functionalization, while amino (-NH2) groups can modulate sensitivity and enhance thermal stability through hydrogen bonding.[3][4]
The thermal stability of an energetic material dictates its operational limits, storage lifetime, and safety profile. Premature decomposition under thermal stress can lead to catastrophic failure. Therefore, a comprehensive understanding and precise measurement of thermal stability are non-negotiable aspects of energetic material research and development. This guide focuses on the comparative thermal analysis of key nitropyrazole amine derivatives, providing the necessary data and procedural insights for informed material selection and design.
Evaluating Thermal Stability: Methodologies and Rationale
The primary techniques for assessing the thermal stability of energetic materials are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6] These methods provide quantitative data on the temperatures at which materials undergo physical and chemical changes.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is highly effective for determining melting points, crystallization temperatures, and the onset and peak temperatures of exothermic decomposition reactions.[5][7] For energetic materials, a sharp, intense exothermic peak is indicative of decomposition.[8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It is invaluable for identifying the temperature at which decomposition begins (onset temperature) and for studying the kinetics of mass loss during decomposition.
The combination of DSC and TGA provides a comprehensive thermal profile of a material, revealing both the energetic changes and the physical mass loss associated with decomposition.[5]
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting DSC and TGA analyses on nitropyrazole amine derivatives, designed to ensure accuracy and reproducibility.
DSC Experimental Protocol
-
Sample Preparation: Accurately weigh 0.5-1.5 mg of the nitropyrazole amine derivative into an aluminum crucible. For volatile or potentially explosive samples, use a hermetically sealed crucible to contain any evolved gases and prevent contamination of the instrument.[5]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials like indium and zinc.
-
Experimental Conditions:
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.
-
Heat the sample at a constant rate, typically 5, 10, 15, and 20 °C/min, over a temperature range that encompasses the expected decomposition (e.g., 50-400 °C). Running multiple heating rates allows for kinetic analysis of the decomposition process.[9]
-
-
Data Analysis: Determine the onset temperature (T_onset) and peak exothermic temperature (T_peak) from the resulting DSC curve. The T_onset is often determined by the intersection of the baseline with the tangent of the steepest part of the exothermic peak.[5]
TGA Experimental Protocol
-
Sample Preparation: Accurately weigh 1-3 mg of the nitropyrazole amine derivative into a ceramic or aluminum TGA pan.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample at a specified rate (e.g., 10 °C/min) through the temperature range of interest.
-
-
Data Analysis: Analyze the TGA curve to identify the onset temperature of mass loss, which corresponds to the beginning of decomposition, and the temperature at which the maximum rate of mass loss occurs.
Comparative Thermal Stability Data
The following table summarizes the thermal decomposition temperatures (Td) of several key nitropyrazole amine derivatives, as determined by DSC. These values are critical for comparing the relative thermal stabilities of these compounds.
| Compound | Abbreviation | Decomposition Temperature (Td, °C) | Reference(s) |
| 4-Amino-3,5-dinitropyrazole | LLM-116 | ~236-247 | [3][10][11] |
| 3,5-Dinitropyrazole | 3,5-DNP | ~270 | [12] |
| 3,4-Dinitropyrazole | 3,4-DNP | ~285 | [1] |
| 4-Amino-3,5-dinitro-1H-pyrazol-1-ol | ADNP-OH | ~169-216 (salts) | [1] |
| 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole | H2DNPT | ~237.5 | [13] |
| Trimer of LLM-116 | LLM-226 | Higher than LLM-116 | [3][10] |
Note: Decomposition temperatures can vary slightly depending on the experimental conditions, such as heating rate and sample purity.
Analysis of Structure-Stability Relationships
The thermal stability of nitropyrazole amine derivatives is intrinsically linked to their molecular structure. Several key factors influence their decomposition temperatures:
-
Number and Position of Nitro Groups: Generally, a higher number of nitro groups leads to increased energetic performance but can decrease thermal stability. The position of the nitro groups on the pyrazole ring also plays a crucial role.[14]
-
Presence of Amino Groups: The amino group in compounds like LLM-116 can form strong intra- and intermolecular hydrogen bonds with the nitro groups.[3] These interactions create a more stable crystal lattice, requiring more energy to initiate decomposition.
-
Formation of Salts and Larger Structures: Converting nitropyrazole amines into energetic salts or larger molecules, such as the trimer LLM-226, can significantly enhance thermal stability.[1][3][10] This is often due to the formation of more extensive hydrogen bonding networks and increased molecular stability. For instance, the trimerization of LLM-116 to form LLM-226 results in a more stable compound with a higher decomposition temperature.[3][10]
-
Ring Strain and Aromaticity: The inherent stability of the pyrazole ring contributes to the overall thermal robustness of these compounds.[1] Modifications that increase ring strain or disrupt aromaticity can lower the decomposition temperature.
Decomposition Mechanisms
The thermal decomposition of nitropyrazole amine derivatives is a complex process that can involve multiple pathways. For 4-amino-3,5-dinitropyrazole (LLM-116), studies suggest that the initial decomposition step involves an intramolecular reaction between an amino group and an adjacent nitro group, leading to the elimination of a water molecule and the formation of a furazan ring structure.[4][11] This furazan intermediate is unstable and proceeds to decompose, releasing nitrogen oxides.[11] In contrast, for derivatives without an adjacent amino group, the initial step is often the cleavage of a C-NO2 or N-NO2 bond.[15]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for thermal analysis and a simplified representation of the factors influencing thermal stability.
Caption: Experimental workflow for DSC and TGA analysis.
Caption: Key factors influencing thermal stability.
Conclusion
The thermal stability of nitropyrazole amine derivatives is a multifaceted property governed by intricate structure-property relationships. This guide has provided a comparative overview of the thermal behavior of key compounds, detailed experimental protocols for their evaluation, and an analysis of the chemical principles that dictate their stability. By leveraging this information, researchers can make more strategic decisions in the design and synthesis of advanced energetic materials with tailored thermal properties, ultimately enhancing their safety and performance for a wide range of applications.
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI. [Link]
-
(PDF) Thermal Decomposition of Nitropyrazoles - ResearchGate. (2026, January 29). ResearchGate. [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021, November 19). MDPI. [Link]
-
Energetic Materials of the Nitropyrazole Family: Unusual Thermal and Combustion Behaviors. (2017, September 18). ResearchGate. [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021, November 19). National Center for Biotechnology Information. [Link]
-
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF. (2025, August 10). ResearchGate. [Link]
-
New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][10][12]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. (n.d.). National Center for Biotechnology Information. [Link]
-
Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. (n.d.). Defense Technical Information Center. [Link]
-
Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). (n.d.). ResearchGate. [Link]
-
Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (n.d.). ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Center for Biotechnology Information. [Link]
-
How to find energetic metal complex by using TGA/ DSC ? | ResearchGate. (2014, September 19). ResearchGate. [Link]
-
A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a Potential Booster Explosive. (n.d.). Wiley Online Library. [Link]
-
Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. (n.d.). ResearchGate. [Link]
-
Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. (n.d.). MDPI. [Link]
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DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc.. [Link]
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Up-Scaling of DSC Data of High Energetic Materials. (n.d.). AKTS. [Link]
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A Definitive Guide to Validating N-Ethyl Nitropyrazole Regioisomer Structure using NOESY NMR
The regioselective synthesis of N-substituted pyrazoles is a cornerstone of medicinal chemistry and materials science. The introduction of an ethyl group onto a nitropyrazole ring can result in two distinct regioisomers: 1-ethyl-3-nitro-1H-pyrazole and 1-ethyl-5-nitro-1H-pyrazole. Distinguishing between these isomers is a non-trivial analytical challenge, as their mass spectra are identical and their one-dimensional (1D) ¹H and ¹³C NMR spectra can be deceptively similar. This guide provides a comprehensive, experimentally-grounded protocol for unambiguously assigning the correct regioisomeric structure using two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) NMR. We will delve into the causality behind experimental choices, compare NOESY to other common analytical techniques, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals.
The Challenge of Regioisomerism in N-Ethyl Nitropyrazoles
The alkylation of nitropyrazoles can lead to a mixture of N1 and N2 substituted products, depending on the reaction conditions and the substitution pattern of the pyrazole ring. For a monosubstituted nitropyrazole, this results in two possible regioisomers. The electronic and steric environment of the protons on the pyrazole ring and the N-ethyl group are subtly different in each isomer, but often not distinct enough for a definitive assignment based on chemical shifts alone.
To address this ambiguity, we turn to through-space correlations. The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nuclear spin population to another, which manifests as a change in the intensity of an NMR signal when another nearby nucleus is saturated. This effect is distance-dependent, being proportional to the inverse sixth power of the distance between the nuclei (r⁻⁶). This strong distance dependence makes NOESY an exquisite tool for probing spatial proximity, allowing us to differentiate isomers based on which protons are close to each other in 3D space.
Experimental Workflow: From Sample Preparation to Structural Elucidation
The following protocol outlines a robust, self-validating system for the structural determination of N-ethyl nitropyrazole regioisomers.
Sample Preparation
A well-prepared sample is critical for high-quality NMR data.
| Parameter | Recommendation | Rationale |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated acetone (acetone-d₆) | These solvents are excellent at dissolving a wide range of organic molecules and have minimal overlapping signals with the analyte. |
| Concentration | 10-20 mg in 0.6 mL of solvent | This concentration range provides a good signal-to-noise ratio without leading to significant line broadening due to aggregation. |
| Purity | >95% | Impurities can complicate spectral interpretation and may give rise to spurious NOE cross-peaks. |
| Dissolved Oxygen | Degas the sample with an inert gas (N₂ or Ar) for 5-10 minutes. | Dissolved paramagnetic oxygen can significantly shorten relaxation times and quench the NOE effect. |
NMR Data Acquisition: A Step-by-Step Guide
All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate spectral dispersion.
Step 1: 1D ¹H and ¹³C NMR
-
Purpose: To obtain initial structural information and to guide the setup of 2D experiments.
-
Procedure: Acquire standard 1D ¹H and ¹³C{¹H} spectra. Carefully integrate the ¹H signals and assign the chemical shifts of all protons and carbons as accurately as possible based on literature values and chemical shift prediction software.
Step 2: 2D COSY (Correlation Spectroscopy)
-
Purpose: To establish scalar (through-bond) coupling networks between protons.
-
Procedure: Acquire a standard gradient-selected COSY (gCOSY) experiment. This will reveal which protons are coupled to each other, aiding in the assignment of the pyrazole ring protons.
Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Procedure: Acquire a standard gHMBC experiment. This is crucial for confirming the carbon backbone and assigning quaternary carbons.
Step 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify through-space correlations between protons, which is the key to differentiating the regioisomers.
-
Procedure:
-
Pulse Program: Utilize a standard phase-sensitive NOESY pulse sequence (e.g., noesyesgpph on a Bruker spectrometer).
-
Mixing Time (d8): This is the most critical parameter in a NOESY experiment. It is the duration during which cross-relaxation occurs.
-
Recommendation: Run a series of NOESY experiments with varying mixing times (e.g., 300 ms, 500 ms, 800 ms, 1.2 s).
-
Rationale: The optimal mixing time depends on the molecular weight of the analyte and the specific internuclear distances. For small molecules like N-ethyl nitropyrazoles, longer mixing times are generally required to build up sufficient NOE. A build-up curve can be constructed to ensure that the observed NOEs are in the initial rate regime and not affected by spin diffusion.
-
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest. A value of 2-3 seconds is typically sufficient for small molecules.
-
Acquisition Time (aq): A longer acquisition time will result in higher resolution in the direct dimension (F2). Aim for at least 0.25 s.
-
Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio. 8-16 scans per increment is a good starting point.
-
Number of Increments (in F1): A higher number of increments will provide better resolution in the indirect dimension (F1). 256-512 increments are typically used.
-
Workflow Diagram
Caption: Workflow for N-ethyl nitropyrazole regioisomer validation.
Interpreting the Data: A Tale of Two Isomers
The definitive assignment hinges on the NOE correlation between the N-ethyl group protons and the protons on the pyrazole ring.
Expected ¹H NMR Chemical Shifts (Illustrative)
| Proton | 1-ethyl-3-nitro-1H-pyrazole (Isomer A) | 1-ethyl-5-nitro-1H-pyrazole (Isomer B) |
| H-4 | ~6.8 ppm | ~7.5 ppm |
| H-5 | ~7.9 ppm | - |
| H-3 | - | ~8.2 ppm |
| N-CH₂ | ~4.3 ppm | ~4.5 ppm |
| N-CH₂-CH₃ | ~1.5 ppm | ~1.6 ppm |
Note: These are approximate chemical shifts and can vary based on the solvent and other factors.
The Decisive NOE Correlations
The key to distinguishing the isomers lies in the proximity of the N-CH₂ protons of the ethyl group to the protons on the pyrazole ring.
-
For 1-ethyl-3-nitro-1H-pyrazole (Isomer A): The N-CH₂ group is spatially close to the H-5 proton of the pyrazole ring. Therefore, a clear NOE cross-peak should be observed between the N-CH₂ protons and the H-5 proton.
-
For 1-ethyl-5-nitro-1H-pyrazole (Isomer B): The N-CH₂ group is spatially close to the H-4 proton of the pyrazole ring. Consequently, an NOE cross-peak is expected between the N-CH₂ protons and the H-4 proton.
Visualizing the Key NOE Correlations
Caption: Key NOE correlations for differentiating N-ethyl nitropyrazole regioisomers.
Note: The DOT script above is illustrative. For a functional diagram, the image paths would need to be replaced with actual URLs of the molecular structures.
Comparative Analysis: NOESY vs. Other Techniques
While NOESY is a powerful tool, it's important to understand its place among other analytical methods.
| Technique | Principle | Advantages | Disadvantages |
| NOESY NMR | Through-space dipolar coupling | Unambiguous for soluble compounds; non-destructive. | Can be time-consuming; requires careful parameter optimization; not suitable for all nuclei. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides an absolute structure. | Requires a high-quality single crystal, which can be difficult to obtain. |
| HMBC NMR | Through-bond (2-3 bond) J-coupling | Excellent for mapping out the carbon skeleton. | Can sometimes be ambiguous for differentiating isomers if the key long-range correlations are not observed or are weak. |
| Computational Chemistry (e.g., DFT) | Calculation of theoretical chemical shifts | Can provide supporting evidence for structure assignment. | Predictions are not always accurate and should be validated with experimental data. |
Conclusion
The differentiation of N-ethyl nitropyrazole regioisomers is a common challenge that can be overcome with a systematic and well-executed analytical approach. While 1D NMR provides a starting point, the through-space correlations observed in a 2D NOESY experiment offer a definitive and non-destructive method for structural validation. By carefully preparing the sample, optimizing the NOESY acquisition parameters (particularly the mixing time), and integrating the data with other 2D NMR experiments like COSY and HMBC, researchers can confidently assign the correct regioisomeric structure. This level of analytical rigor is paramount in the fields of drug discovery and materials science, where precise molecular architecture dictates biological activity and material properties.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley. [Link]
-
Coburn, M. D. (1966). Alkylation of Nitropyrazoles. Journal of Heterocyclic Chemistry, 3(3), 365-367. [Link]
-
Gunanathan, C., & Milstein, D. (2013). Metal-Ligand Cooperation by Aromatization-Dearomatization: A New Paradigm in Bond Activation and “Green” Catalysis. Accounts of Chemical Research, 46(4), 867-879. [Link] (This reference provides examples of complex heterocyclic synthesis where regioisomerism is a key consideration).
A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-Ethyl-3-nitro-1H-pyrazol-4-amine
An Objective Comparison of Combustion Analysis and Quantitative NMR for Purity Determination
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition and purity is a foundational requirement. For novel compounds like 1-Ethyl-3-nitro-1H-pyrazol-4-amine, a nitrogen-rich heterocyclic molecule, this process demands not only precision but also a strategic approach to analytical methodology. The presence of both a pyrazole core and a nitro functional group presents unique challenges that necessitate a deeper understanding of the analytical standards and techniques employed.
This guide provides an in-depth comparison of the traditional gold standard, combustion-based elemental analysis (CHN), with a powerful, orthogonal technique: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the theoretical underpinnings, detailed experimental protocols, and comparative performance data, offering researchers the expertise needed to make informed decisions for compound validation.
Part 1: The Gold Standard — Combustion-Based Elemental Analysis (CHN)
Combustion analysis is the quintessential method for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound. The technique provides a direct measure of the elemental makeup, which is fundamental for confirming an empirical formula.
Principle of CHN Analysis
The method relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. This process, often referred to as the Dumas method, converts the elements into simple, detectable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[1] These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD), to determine their respective proportions.
Governing Standards and Acceptance Criteria
While no single standard is written exclusively for this specific molecule, the principles are well-established and governed by various authorities:
-
ASTM D5291: Although written for petroleum products, this standard outlines the instrumental determination of carbon, hydrogen, and nitrogen, providing a framework for methodology and calibration.[2][3][4]
-
Pharmacopeial Standards: The United States Pharmacopeia (USP) provides general chapters, such as <471> Oxygen Flask Combustion, that detail sample preparation via combustion for subsequent analysis, underscoring the technique's relevance in the pharmaceutical industry.[5][6]
-
Publication Standards: For academic and research publications, an elemental analysis result is typically considered acceptable if the experimental values are within ±0.4% of the theoretical values.[7][8] This tolerance accounts for minor impurities and instrumental variance.
Theoretical Composition of 1-Ethyl-3-nitro-1H-pyrazol-4-amine (C₅H₈N₄O₂)
| Element | Atomic Mass ( g/mol ) | Count | Total Mass | Mass Percent (%) |
| Carbon (C) | 12.011 | 5 | 60.055 | 38.46% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 5.16% |
| Nitrogen (N) | 14.007 | 4 | 56.028 | 35.88% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 20.49% |
| Total | 156.145 | 100.00% |
Experimental Protocol: CHN Analysis
This protocol is designed to ensure the complete and accurate analysis of 1-Ethyl-3-nitro-1H-pyrazol-4-amine.
Causality Behind Choices:
-
Sample Purity: The sample must be meticulously dried to remove residual solvents (e.g., water, ethyl acetate), as these impurities will significantly skew the C, H, and O percentages.[7][9]
-
Combustion Conditions: Nitrogen-rich heterocyclic compounds can be difficult to combust completely.[10] The nitro group further complicates this, as incomplete combustion can lead to the formation of various nitrogen oxides (NOx) instead of pure N₂, resulting in erroneously low nitrogen values.[10] Therefore, extended combustion times and ensuring a surplus of high-purity oxygen are critical.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.
-
Sample Preparation:
-
Dry the 1-Ethyl-3-nitro-1H-pyrazol-4-amine sample under high vacuum for at least 12 hours to remove any volatile impurities.
-
Precisely weigh 1-2 mg of the dried sample into a tin capsule using a microbalance.
-
-
Instrument Parameters:
-
Set the combustion furnace temperature to 950-1050°C.
-
Set the reduction furnace temperature to 650°C (to convert NOx to N₂).
-
Use high-purity (99.995%) helium as the carrier gas.
-
Ensure a sufficient excess of high-purity oxygen is programmed for the combustion phase. For nitro compounds, a longer oxygen injection time is advisable.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion chamber.
-
The resulting gases (He, CO₂, H₂O, N₂) are passed over a copper catalyst to reduce any nitrogen oxides to N₂ and remove excess oxygen.
-
The gases are then passed through separate traps to absorb H₂O and CO₂ before the remaining N₂ is detected by the TCD. The absorbed gases are subsequently released and detected.
-
-
Data Processing: The instrument software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight. The analysis is typically run in triplicate to ensure reproducibility.
Workflow for Combustion-Based CHN Analysis
Caption: Workflow for CHN analysis of organic compounds.
Part 2: An Orthogonal Approach — Quantitative NMR (qNMR)
While CHN analysis confirms elemental ratios, it provides limited information about impurities unless their elemental composition differs significantly from the main analyte. Quantitative NMR (qNMR) offers a powerful, orthogonal method for assessing purity based on the molar concentration of the analyte relative to a certified internal standard.[11][12][13]
Principle of qNMR
The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14][15] By co-dissolving a known mass of a highly pure internal standard with a known mass of the analyte, the purity of the analyte can be calculated with high precision.
Why qNMR is a Superior Alternative for Purity Assessment:
-
Specificity: It can distinguish and quantify structurally related impurities, isomers, and residual solvents that may be invisible to CHN analysis.
-
Non-Destructive: The sample can be fully recovered after analysis.[12]
-
Simultaneous Data: A single experiment provides purity data, structural confirmation, and impurity identification.[11]
-
Primary Ratio Method: qNMR is considered a primary analytical method by metrology institutes, as it does not require a reference standard of the analyte itself.[16]
Experimental Protocol: qNMR Analysis
This protocol details the purity determination of 1-Ethyl-3-nitro-1H-pyrazol-4-amine using an internal standard.
Causality Behind Choices:
-
Solvent Selection: The solvent (DMSO-d₆) must completely dissolve both the analyte and the internal standard without its signals overlapping with key resonances.
-
Internal Standard Selection: Maleic acid is chosen because it is non-volatile, stable, highly pure, and possesses sharp singlet protons in a region of the ¹H NMR spectrum that does not overlap with the analyte's signals.
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is critical for ensuring complete relaxation of the nuclei between scans. This is the most crucial parameter for accurate quantification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the dried analyte (1-Ethyl-3-nitro-1H-pyrazol-4-amine) into a clean vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
Instrument Parameters (e.g., 500 MHz NMR):
-
Acquire a standard proton (¹H) NMR spectrum.
-
Crucial for Quantification: Set the relaxation delay (D1) to a minimum of 30 seconds to ensure full magnetization recovery.
-
Set the pulse angle to 90 degrees.
-
Acquire at least 16 scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform and phase correct the spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard. For the analyte, the ethyl group's CH₂ or CH₃ protons are good candidates. For maleic acid, the two olefinic protons give a sharp singlet.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = Internal Standard
-
Part 3: A Head-to-Head Comparison: CHN vs. qNMR
Choosing between CHN and qNMR depends on the analytical question being asked. Are you confirming the empirical formula, or are you determining the absolute purity with respect to specific impurities? For comprehensive validation in a drug development setting, the answer is often to use both.
Comparative Performance Metrics
| Parameter | Combustion (CHN) Analysis | Quantitative NMR (qNMR) | Rationale & Insights |
| Primary Measurement | Mass percent of elements (C,H,N) | Molar ratio of analyte to standard | CHN confirms elemental formula. qNMR determines purity, including non-elemental impurities like water.[11][17] |
| Accuracy | High (typically ±0.4% absolute) | Very High (often <1% relative error) | qNMR accuracy is traceable to a certified standard, making it a metrological technique.[16] |
| Precision | High (RSD < 0.5%) | Very High (RSD < 1%) | Both are highly precise when performed correctly. |
| Specificity | Low | High | CHN cannot distinguish isomers or impurities with similar elemental compositions. qNMR is highly specific. |
| Impurity Detection | Only if elemental % differs | Detects most proton-containing impurities | qNMR excels at detecting and quantifying residual solvents and organic impurities.[12] |
| Sample Requirement | 1-2 mg (destructive) | 10-20 mg (non-destructive) | qNMR requires more material but allows for sample recovery. |
| Analysis Time | ~10 minutes per sample | ~15-30 minutes per sample (incl. setup) | CHN is faster for high-throughput screening of elemental composition. |
| Cost (Instrument) | Moderate | High | NMR spectrometers represent a significant capital investment. |
Decision Logic: Which Method to Use?
Caption: Decision tree for selecting an analytical method.
Conclusion and Best Practices
For the definitive characterization of 1-Ethyl-3-nitro-1H-pyrazol-4-amine, a dual approach is the most rigorous and scientifically sound strategy.
-
Initial Confirmation with CHN: Use combustion analysis as the primary test to confirm that the bulk material has the correct elemental composition, consistent with the C₅H₈N₄O₂ formula. A result within the ±0.4% tolerance provides strong evidence of the correct molecular structure.[8]
-
Definitive Purity with qNMR: Employ qNMR as the orthogonal method to determine the absolute purity. This will accurately quantify the target molecule against a certified standard and simultaneously identify and quantify any remaining synthesis impurities or residual solvents, which is critical for drug development professionals.[11][13]
By leveraging the strengths of both techniques, researchers can build a self-validating system. The CHN analysis confirms the building blocks are correct, while qNMR confirms the integrity and purity of the final assembled structure. This comprehensive approach provides the highest level of confidence and trustworthiness in the analytical data, meeting the stringent requirements of the pharmaceutical industry.
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ASTM D5291-02 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Source: ASTM International) [URL: https://www.astm.org/d5291-21.html][2][3][4]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/jm500734a][11][12][13]
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A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. (Source: Emery Pharma) [URL: https://emerypharma.com/blog/a-guide-to-quantitative-nmr-qnmr/][14]
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ASTM D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Source: ASTM International) [URL: https://www.astm.org/d5291-21.html][2][3][4]
-
General Chapters: <471> OXYGEN FLASK COMBUSTION. (Source: U.S. Pharmacopeia) [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter471.pdf][5]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/23233454/][18]
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Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Source: ASTM via kelid1.ir) [URL: http://www.kelid1.ir/astm/d%205000%20-%20d%205499/ASTM%20D5291-02%20(Reapproved%202007).pdf][19]
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Quantitative NMR (qNMR). (Source: University of Illinois Chicago) [URL: https://pharmacognosy.pharmacy.uic.edu/research/quantitative-nmr-qnmr/][16]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. (Source: Patsnap) [URL: https://eureka.patsnap.com/article/11721888-quantitative-nmr-methods-in-pharmaceuticals-purity-assurance][15]
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Elemental Analysis and Trace Metals Testing for Pharmaceuticals. (Source: Intertek) [URL: https://www.intertek.com/pharmaceutical/analysis/elemental-trace-metals/][20]
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Elemental Analysis for the Pharmaceutical Industry Q&A. (Source: Smithers) [URL: https://www.smithers.com/resources/2020/oct/q-a-elemental-analysis-for-pharma][21]
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Validation of Metal Impurities in Drug Products. (2013). American Laboratory. (Source: American Laboratory) [URL: https://www.americanlaboratory.com/914-Application-Notes/150179-Validation-of-Metal-Impurities-in-Drug-Products/][22]
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AOAC Official Method 978.02. (Source: Scribd) [URL: https://www.scribd.com/document/425577663/AOAC-Official-Method-978-02][23]
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Method evaluation in total Nitrogen in solid fertilizers. (2019). International Fertilizer Association. (Source: fertilizer.org) [URL: https://www.fertilizer.org/images/library/files/2019_IFA_Method_evaluation_in_total_Nitrogen_in_solid_fertilizers.pdf][24]
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Determination of kjeldahl nitrogen in fertilizers by AOAC official methods 978.02: effect of copper sulfate as a catalyst. (2016). PubMed. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/27073003/][25]
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Validation Of Analytical Methods For Pharmaceutical Analysis. (Source: Sema) [URL: https://semadatabase.com/validation-of-analytical-methods-for-pharmaceutical-analysis/]
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AOCS - AOAC - AACC - ISO - ISO/TS - ICC - ASBC - UNI - EN - OIV - STANAG Determination of Protein Nitrogen - Dumas Elemental Analyzer. (Source: VELP Scientifica) [URL: https://www.velp.com/en-ww/aocs-aoac-aacc-iso-isots-icc-asbc-uni-en-oiv-stanag-determination-of-protein-nitrogen-dumas-elemental-analyzer.aspx][1]
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Oxygen Combustion Flask Set. (Source: ChemScience) [URL: https://www.chemscience.com/oxygen-combustion-flask-set.html][6]
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The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. (Source: PE Polska) [URL: https://www.pepolska.com.pl/assets/files/noty_aplikacyjne/elemental_analysis_of_various_classes_of_chemical_compounds.pdf][10]
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The Problems Associated With Elemental Analysis. (2023). AZoNano. (Source: AZoNano) [URL: https://www.azonano.com/article.aspx?ArticleID=6527][26]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-3-nitro-1H-pyrazol-4-amine
This guide provides a comprehensive framework for the safe and compliant disposal of 1-Ethyl-3-nitro-1H-pyrazol-4-amine. As a niche research chemical, specific regulatory disposal codes may not be explicitly listed. Therefore, this document synthesizes best practices derived from the chemical's structural motifs—a nitrated pyrazole ring and an amine functional group—and data from analogous compounds. The primary directive is to treat this compound as hazardous waste and to always operate in consultation with your institution's Environmental Health & Safety (EHS) department.
Section 1: Hazard Assessment and Waste Characterization
The disposal process begins with a thorough understanding of the potential hazards. The molecular structure combines a heterocyclic amine with a nitro group, a combination that necessitates careful handling due to potential toxicity and reactivity.
1.1 Anticipated Hazards
Based on safety data for structurally similar nitropyrazoles and aromatic amines, 1-Ethyl-3-nitro-1H-pyrazol-4-amine should be presumed to exhibit the following hazards:
-
Serious Eye Damage/Irritation: Likely to cause serious eye damage or irritation upon contact.[1][2][4][5]
-
Skin and Respiratory Irritation: May cause skin irritation and respiratory irritation.[4][5]
-
Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[3] Discharge into the environment must be avoided.[6]
1.2 Reactivity and Incompatibility
The nitro functional group can impart energetic properties to a molecule.[7] While this specific compound is not classified as an explosive, it is crucial to prevent unintentional energetic decomposition.
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition.[6][8]
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong reducing agents.[8] Contact with incompatible materials could lead to vigorous reactions.
1.3 Hazardous Decomposition
Thermal decomposition can generate toxic and hazardous gases.[8] In the event of a fire, expect the release of:
The following table summarizes the pertinent hazard and precautionary statements derived from analogous compounds.
| Hazard Class | GHS Code | Statement | Source(s) |
| Hazard Statements | H302 | Harmful if swallowed. | [1][2][3][4] |
| H315 | Causes skin irritation. | [4] | |
| H318 / H319 | Causes serious eye damage / irritation. | [1][2][4][5] | |
| H335 | May cause respiratory irritation. | [4] | |
| H373 | May cause damage to organs through prolonged or repeated exposure. | [3] | |
| H412 | Harmful to aquatic life with long lasting effects. | [3] | |
| Precautionary Statements | P260 / P261 | Do not breathe dust/fume/gas/mist/vapours/spray. | [3][5] |
| P273 | Avoid release to the environment. | [3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][2][4] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [2][3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [2][5] |
Section 2: On-Site Waste Management Protocol
Proper handling and storage of chemical waste are critical to ensure safety within the laboratory pending disposal.
Step 1: Designate a Waste Container
-
Select a container made of compatible material (e.g., borosilicate glass or a suitable plastic like high-density polyethylene) that can be securely sealed.
-
The container must be in good condition, free of cracks or defects.
-
Ensure the container is clean and dry before adding any waste.
Step 2: Waste Accumulation and Labeling
-
Affix your institution's official hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name: "1-Ethyl-3-nitro-1H-pyrazol-4-amine". Do not use abbreviations.
-
List all constituents, including any solvent used for rinsing. For example: "1-Ethyl-3-nitro-1H-pyrazol-4-amine (~5g), Methanol (rinse, ~50mL)".
-
Indicate the appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
Keep the container closed at all times, except when adding waste.[10]
Step 3: Segregation and Storage
-
Store the designated waste container in a secondary containment bin.
-
Store in a cool, dry, and well-ventilated area designated for hazardous waste.[6]
-
Crucially, ensure the waste is segregated from incompatible materials, particularly strong acids and oxidizing agents.[8][11]
Section 3: Disposal Decision Workflow
The ultimate disposal pathway must be determined by a licensed professional. The following workflow illustrates the decision-making process from the perspective of a laboratory researcher.
Caption: Disposal workflow for 1-Ethyl-3-nitro-1H-pyrazol-4-amine.
Section 4: Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
4.1 Spill Cleanup Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS immediately.
-
Ventilate: Ensure the area is well-ventilated.
-
Assemble PPE: Wear, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for any solvents used).
-
Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust.[9] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Carefully collect the absorbed material and spilled solid using non-sparking tools and place it into a designated, labeled hazardous waste container.[1][2]
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by an appropriate rinse), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office per institutional policy.
4.2 Equipment Decontamination
-
Glassware and Tools: Rinse contaminated glassware and tools with a minimal amount of a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect this rinseate as hazardous waste. Do not discharge it down the drain.[1][6] After the initial solvent rinse, glassware can typically be washed normally.
-
Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE as hazardous waste.
Section 5: Regulatory Imperatives
As the waste generator, you are legally responsible for ensuring the waste is correctly characterized and managed.[2] Regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States and equivalent national legislation govern the management of hazardous waste.[12] Key principles include:
-
Classification: You must determine if the waste is hazardous. Given the data on analogous compounds, 1-Ethyl-3-nitro-1H-pyrazol-4-amine waste must be managed as hazardous.
-
Prohibition of Sewer Disposal: It is prohibited to dispose of hazardous chemical waste via the sanitary sewer system.[1][13]
-
Licensed Disposal: All hazardous waste must be transferred to a licensed treatment, storage, and disposal facility (TSDF).[4][6] The most probable disposal method for this compound is high-temperature incineration at a permitted facility, which ensures the complete destruction of the organic molecule.[1]
By adhering to these protocols, you uphold a culture of safety and ensure your research activities remain in full compliance with environmental regulations. Always prioritize safety and consult your EHS professionals when in doubt.
References
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- AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: 3-Nitro-1H-pyrazole.
- Combi-Blocks, Inc. (2023, June 10). JQ-4084 - Safety Data Sheet.
- Acros Organics. (2025, December 21). SAFETY DATA SHEET: 3-Amino-1-methyl-1H-pyrazole.
- Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 3-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-3-nitro-1H-pyrazol-4-amine
A Comprehensive Manual for Researchers in Drug Development
As chemists and researchers, our primary responsibility extends beyond the pursuit of scientific discovery to ensuring the safety of ourselves and our colleagues. The novel compounds we synthesize and handle, such as 1-Ethyl-3-nitro-1H-pyrazol-4-amine, often come with limited safety data. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, drawing upon established safety protocols for structurally similar chemicals. The principles outlined here are designed to foster a culture of safety and preparedness in the laboratory.
Hazard Analysis of 1-Ethyl-3-nitro-1H-pyrazol-4-amine: An Evidence-Based Approach
The molecule consists of a pyrazole ring substituted with an ethyl group, a nitro group, and an amine group. Each of these functional groups contributes to the compound's potential hazard profile:
-
Pyrazole Core: Pyrazole derivatives are widely used in pharmaceuticals and agrochemicals. While the core itself is relatively stable, the substituents dictate the overall reactivity and toxicity.
-
Amine Group (-NH2): Aromatic amines can be toxic and are often skin and eye irritants. Some can be absorbed through the skin. For instance, the related compound 1-ethyl-1H-pyrazol-4-amine is known to be harmful if swallowed or in contact with skin, and causes skin and eye irritation[1][2].
-
Nitro Group (-NO2): Nitro compounds are energetic materials and can be toxic. They may cause irritation to the skin, eyes, and respiratory tract[3][4][5]. Some nitroaromatic compounds are also known to have long-term health effects.
-
Ethyl Group (-CH2CH3): This alkyl group is generally considered to have low toxicity.
Based on this analysis of related compounds, it is prudent to assume that 1-Ethyl-3-nitro-1H-pyrazol-4-amine may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.
The Core of Laboratory Safety: A Multi-Layered PPE Strategy
A robust PPE strategy is your primary defense against chemical exposure. The following sections detail the minimum required PPE for handling 1-Ethyl-3-nitro-1H-pyrazol-4-amine, with explanations grounded in established safety principles.
Foundational Protection: Lab Coat and Attire
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times. It should be fully buttoned to provide maximum coverage of the skin and personal clothing[6].
-
Clothing: Long pants and closed-toe shoes are mandatory. Avoid synthetic fabrics like polyester, which can melt and adhere to the skin in case of a fire[6]. Natural fibers such as cotton are preferable.
-
Hair and Jewelry: Long hair should be tied back, and loose jewelry should be removed to prevent accidental contact with chemicals or equipment.
Eye and Face Protection: Shielding Your Most Vulnerable Organs
-
Safety Glasses: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard should be worn whenever handling the compound[6].
-
Face Shield: When there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction, a face shield must be worn in addition to safety goggles[6][7].
Hand Protection: Choosing the Right Gloves
The choice of gloves is critical and should be based on the specific task and the solvent being used.
-
Glove Type: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are a suitable choice for handling small quantities of 1-Ethyl-3-nitro-1H-pyrazol-4-amine in solid form or in common laboratory solvents[6]. However, always consult the glove manufacturer's compatibility chart for the specific solvent you are using.
-
Glove Inspection and Use:
-
Always inspect gloves for any signs of damage, such as rips or punctures, before use[6].
-
If a glove is contaminated, remove it immediately and wash your hands thoroughly.
-
Disposable gloves should be changed frequently and should not be reused[6].
-
Never wear contaminated gloves outside of the laboratory.
-
Respiratory Protection: When Engineering Controls Are Not Enough
Engineering controls, such as fume hoods, are the primary means of controlling exposure to hazardous vapors and dusts[6].
-
Fume Hood: All work with 1-Ethyl-3-nitro-1H-pyrazol-4-amine, including weighing, dissolving, and running reactions, should be performed in a certified chemical fume hood.
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a spill or other emergency, respiratory protection is required. The use of a respirator necessitates a formal respiratory protection program, including medical evaluation, fit testing, and training[6][8].
Operational and Disposal Plans: A Step-by-Step Guide
Standard Operating Procedure for Handling 1-Ethyl-3-nitro-1H-pyrazol-4-amine
The following is a step-by-step guide for safely handling the compound in a laboratory setting.
Preparation:
-
Review the Safety Data Sheet (SDS) for 1-Ethyl-3-nitro-1H-pyrazol-4-amine, if available from the supplier. If not, review the SDS for structurally similar compounds.
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed[3].
-
Assemble all necessary equipment and reagents before starting work.
Donning PPE:
-
Put on your lab coat and ensure it is fully buttoned.
-
Don your safety goggles.
-
Put on the appropriate gloves.
Handling the Compound:
-
Perform all manipulations of the compound within the fume hood.
-
If weighing the solid, use a balance inside the fume hood or in an enclosure with local exhaust ventilation.
-
When transferring the compound, use a spatula or other appropriate tool to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
After a Spill:
-
In case of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect the contaminated absorbent in a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Doffing PPE:
-
Remove your gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove your lab coat.
-
Remove your safety goggles.
-
Wash your hands thoroughly with soap and water.
Waste Disposal
All waste containing 1-Ethyl-3-nitro-1H-pyrazol-4-amine must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled waste container. Do not mix incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Discharge into the environment must be avoided[9].
Visualizing Safety: Workflows and Data
Table 1: Recommended PPE for Handling 1-Ethyl-3-nitro-1H-pyrazol-4-amine
| Task | Minimum Required PPE |
| Weighing Solid | Flame-resistant lab coat, chemical splash goggles, nitrile gloves. |
| Preparing Solutions | Flame-resistant lab coat, chemical splash goggles, nitrile gloves. |
| Running Reactions | Flame-resistant lab coat, chemical splash goggles, nitrile gloves. Consider a face shield for reactions with a risk of explosion or splashing. |
| Handling Spills | Chemical-resistant suit, chemical splash goggles, face shield, heavy-duty gloves, and appropriate respiratory protection. |
Diagram 1: PPE Selection and Use Workflow
Caption: Workflow for PPE selection and use.
Diagram 2: Chemical Waste Disposal Decision Tree
Caption: Decision tree for chemical waste disposal.
Conclusion: A Commitment to a Culture of Safety
The responsible handling of novel chemical entities is a cornerstone of scientific excellence. By adopting a proactive and informed approach to personal protective equipment, we not only protect ourselves but also foster a laboratory environment where groundbreaking research can be conducted safely and ethically. Always remember that PPE is the last line of defense; sound experimental design and robust engineering controls are the foundation of a safe laboratory.
References
-
DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube. [Link]
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. UCSF Environmental Health and Safety.
- AFG Bioscience LLC. (n.d.). Safety Data Sheet: 3-Nitro-1H-pyrazole.
- Combi-Blocks, Inc. (2023, June 10). Safety Data Sheet: Ethyl 1-ethyl-3-nitro-1h-pyrazole-5-carboxylate.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
- PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic acid.
- Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 3-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid.
- Trihydro Corporation. (2020, November 19). Chemical PPE.
- Advanced ChemBlocks Inc. (2026, February 2). 1-Ethyl-1H-pyrazol-4-amine.
- Storemasta. (2023, March 22). Personal Protective Equipment (PPE) for Handling Gas Cylinders. Storemasta Blog.
- ChemicalBook. (2025, July 26). 3-Nitro-1H-pyrazole - Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 3-nitro-1H-pyrazole-4-carboxylate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
